molecular formula C6H12O2 B153894 Methyl isovalerate CAS No. 556-24-1

Methyl isovalerate

货号: B153894
CAS 编号: 556-24-1
分子量: 116.16 g/mol
InChI 键: OQAGVSWESNCJJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isovaleric Acid Methyl Ester is a volatile compound found in Albion and Juliette strawberry fruits that contributes to the flavor of the fruit.>Methyl isovalerate is a flavoring agent, synthesized via esterification of isovaleric acid with methyl alcohol at the boil in concentrated sulfuric acid.>This compound appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals.>Methyl 3-methylbutanoate, also known as 3-methyl-2-oxobutanoic acid or fema 2753, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 3-methylbutanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, methyl 3-methylbutanoate is primarily located in the cytoplasm. Methyl 3-methylbutanoate is a strong, apple, and fruity tasting compound that can be found in a number of food items such as common sage, herbs and spices, fruits, and citrus. This makes methyl 3-methylbutanoate a potential biomarker for the consumption of these food products.>Methyl 3-methylbutanoate is a fatty acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGVSWESNCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name METHYL ISOVALERATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060300
Record name Butanoic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour
Record name METHYL ISOVALERATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

114.00 to 115.00 °C. @ 760.00 mm Hg
Record name Methyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble water
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.852-0.857
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

556-24-1
Record name METHYL ISOVALERATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS4788198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl isovalerate (also known as methyl 3-methylbutanoate). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound is a fatty acid ester with the chemical formula C₆H₁₂O₂.[1] It presents as a colorless liquid with a characteristic fruity odor, often described as apple-like.[1][2] This compound is found naturally in various fruits, including apples, strawberries, and pineapples.[3] It is less dense than water and is insoluble or sparingly soluble in water, but miscible with organic solvents like alcohol and ether.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[1][4]
Molecular Weight 116.16 g/mol [4][5]
CAS Number 556-24-1[4]
Appearance Colorless liquid[1][4]
Odor Fruity, apple-like[1][2]
Boiling Point 114-117 °C[5]
Density 0.881 g/mL at 20-25 °C[5]
Flash Point 14.4 °C (57.9 °F) - closed cup
Solubility in Water Insoluble / Sparingly soluble[2][4]
Solubility in Organic Solvents Miscible with alcohol and ether[5]
Refractive Index n20/D 1.393
Vapor Density Heavier than air[3][4]

Reactivity and Stability

This compound is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[6][7] It is generally stable under normal conditions.[8]

  • Reactivity Profile : As an ester, this compound reacts with acids, liberating heat along with alcohols and acids.[4][6] Vigorous, exothermic reactions can occur with strong oxidizing acids.[4][6] Interaction with caustic solutions also generates heat.[3][4] Mixing with alkali metals and hydrides can produce flammable hydrogen gas.[4][6]

  • Conditions to Avoid : Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[7][8] Direct sunlight and extreme temperatures should also be avoided.[7]

  • Incompatible Materials : It is incompatible with strong acids, strong bases, and reducing agents.[7][8]

  • Hazardous Decomposition Products : When heated to decomposition, it can emit acrid smoke and fumes.[2] Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data References for this compound

Spectroscopic TechniqueAvailabilitySource(s)
Infrared (IR) Spectrum Data available[9]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR data available[4][9]
Mass Spectrometry (MS) Data available (electron ionization)

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

The most common method for preparing this compound is the Fischer esterification of isovaleric acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄).[3]

Objective: To synthesize this compound from isovaleric acid and methanol.

Materials:

  • Isovaleric acid ((CH₃)₂CHCH₂COOH)

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isovaleric acid and an excess of methanol (typically a 2:1 to 3:1 molar ratio of methanol to acid).

  • Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isovaleric acid. Vent the separatory funnel frequently to release the CO₂ gas produced. Finally, wash with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Purify the crude this compound by fractional distillation.[3] Collect the fraction boiling at approximately 114-117 °C.[5]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (IR, NMR) and GC analysis.

Visualizations

Synthesis_of_Methyl_Isovalerate Isovaleric_Acid Isovaleric Acid ((CH₃)₂CHCH₂COOH) Reaction Esterification (Reflux) Isovaleric_Acid->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction Methyl_Isovalerate This compound ((CH₃)₂CHCH₂COOCH₃) Reaction->Methyl_Isovalerate Water Water (H₂O) Reaction->Water Catalyst H₂SO₄ (catalyst) Catalyst->Reaction  drives reaction

Caption: Fischer esterification synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 1. Combine Reactants & Catalyst Reflux 2. Heat to Reflux Reactants->Reflux Workup 3. Neutralize & Wash Reflux->Workup Distillation 4. Fractional Distillation Workup->Distillation Crude Product Characterization 5. Spectroscopic Analysis (GC, NMR, IR) Distillation->Characterization Final_Product Pure this compound Characterization->Final_Product Purity & Identity Confirmed

Caption: General workflow for synthesis and purification.

References

An In-depth Technical Guide to Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate, also known as methyl 3-methylbutanoate, is an organic ester with a characteristic fruity, apple-like aroma.[1] Its chemical formula is C6H12O2.[2] This compound is of significant interest in various scientific and industrial fields, including its use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[2] In the pharmaceutical sector, related esters are investigated for their potential therapeutic applications. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, and analytical characterization.

Chemical Structure and Identification

The unique properties and reactivity of this compound are a direct result of its molecular structure.

CAS Number: 556-24-1[3][4][5][6][7]

Molecular Structure:

  • Molecular Formula: C6H12O2[4][5][7]

  • Linear Formula: (CH3)2CHCH2COOCH3[3][4][6]

  • SMILES: CC(C)CC(=O)OC[3][6]

  • InChI Key: OQAGVSWESNCJJT-UHFFFAOYSA-N[3][6]

A logical diagram for the identification of this compound based on its chemical identifiers is presented below.

Fig. 1: Identification of this compound This compound This compound CAS: 556-24-1 CAS: 556-24-1 This compound->CAS: 556-24-1 Formula: C6H12O2 Formula: C6H12O2 This compound->Formula: C6H12O2 SMILES: CC(C)CC(=O)OC SMILES: CC(C)CC(=O)OC This compound->SMILES: CC(C)CC(=O)OC InChIKey: OQAGVSWESNCJJT-UHFFFAOYSA-N InChIKey: OQAGVSWESNCJJT-UHFFFAOYSA-N This compound->InChIKey: OQAGVSWESNCJJT-UHFFFAOYSA-N

Fig. 1: Identification of this compound

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 116.16 g/mol [3][4][6]
Appearance Colorless liquid[2]
Odor Fruity, apple-like[1]
Boiling Point 114-117 °C[3][4]
Density 0.881 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.393[3]
Flash Point 14.4 °C (closed cup)[3]
Solubility Slightly soluble in water; miscible with alcohol and ether.[2][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isovaleric acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.

Materials:

  • Isovaleric acid (3-methylbutanoic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (5% aqueous solution)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isovaleric acid and an excess of methanol (e.g., a 3 to 5-fold molar excess).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by simple distillation, collecting the fraction that boils in the range of 114-117 °C.

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

Fig. 2: Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Isovaleric Acid + Methanol (excess) + H2SO4 (cat.) Reflux Heat to Reflux (1-2 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Transfer to Separatory Funnel Wash with H2O, NaHCO3, Brine Cooling->Extraction Drying Dry with Anhydrous MgSO4 Extraction->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Distillation Simple Distillation (Collect at 114-117 °C) Filtration->Distillation Product Pure this compound Distillation->Product

Fig. 2: Synthesis and Purification Workflow of this compound
Spectroscopic Analysis

4.2.1 Infrared (IR) Spectroscopy

  • Sample Preparation: As a liquid, a neat sample of this compound can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Expected Absorptions: The IR spectrum of this compound will show characteristic peaks for the ester functional group. A strong C=O stretching absorption is expected around 1740 cm-1. C-O stretching absorptions will appear in the 1300-1000 cm-1 region. C-H stretching from the alkyl groups will be observed just below 3000 cm-1.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), and transferred to an NMR tube.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include a singlet for the methoxy (B1213986) protons (-OCH3), and multiplets for the protons of the isobutyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (around 170 ppm). The methoxy carbon and the carbons of the isobutyl group will appear in the upfield region.

4.2.3 Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z 116). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH3) and McLafferty rearrangement.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[8][9] It may cause skin and eye irritation.[8] It is important to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8] Store in a cool, dry, and well-ventilated area away from sources of ignition.[9]

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a thorough risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

natural occurrence of methyl isovalerate in fruits

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Natural Occurrence of Methyl Isovalerate in Fruits

Introduction

This compound, also known as methyl 3-methylbutanoate, is a volatile organic compound and a significant contributor to the aroma profile of many fruits. It is characterized by a powerful, pungent, and fruity aroma, often described as apple-like or pineapple-like. As a fatty acid ester, it belongs to a class of compounds crucial for the characteristic flavor and consumer acceptance of fruit. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and standard analytical methodologies for this compound in fruits, intended for researchers, scientists, and professionals in drug development and food science.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits. While it is a known contributor to fruit aroma, comprehensive quantitative data across different species and cultivars is often embedded within broader volatile profile studies, which may focus on more dominant esters. Its presence has been confirmed in the fruits listed below.

Table 1: Documented Occurrence of this compound in Various Fruits

FruitCultivar/VarietyMethod of DetectionReference(s)
Strawberry'Sulhyang'SPME-GC-MS[1]
PineappleGeneralGC-Olfactometry, GC-MS[2][3]
AppleGeneralNot Specified
BananaGeneralNot Specified
BlueberryGeneralNot Specified
MelonGeneralNot Specified
NectarineGeneralNot Specified
OrangeJuice of some varietiesNot Specified
Cape GooseberryGeneralNot Specified

Note: In some analyses of pineapple, methyl 3-methylbutanoate (isovalerate) is grouped with its isomer, methyl 2-methylbutanoate, making distinct quantification challenging without specific standards.[2][3]

Biosynthesis of this compound in Fruits

The biosynthesis of this compound in plants is a multi-step process primarily originating from the catabolism of the branched-chain amino acid L-leucine. The final step involves an esterification reaction catalyzed by an alcohol acyltransferase (AAT) enzyme.

The key precursor, isovaleryl-CoA, is synthesized through the following enzymatic steps:

  • Transamination: L-leucine is converted to α-ketoisocaproate (ketoleucine) by a branched-chain amino acid (BCAA) aminotransferase.[4][5]

  • Oxidative Decarboxylation: The resulting α-ketoisocaproate undergoes oxidative decarboxylation to form isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[4][5][6]

  • Esterification: Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the isovaleryl group from isovaleryl-CoA to methanol, forming this compound and releasing Coenzyme A.[7][8][9] AATs are a diverse family of enzymes responsible for the synthesis of most volatile esters in fruits.[10]

The following diagram illustrates this biochemical pathway.

Methyl_Isovalerate_Biosynthesis Biosynthetic Pathway of this compound from L-Leucine L_Leucine L-Leucine Enzyme1 BCAA Aminotransferase L_Leucine->Enzyme1 a_KIC α-Ketoisocaproate Enzyme2 BCKD Complex a_KIC->Enzyme2 Isovaleryl_CoA Isovaleryl-CoA Enzyme3 Alcohol Acyltransferase (AAT) Isovaleryl_CoA->Enzyme3 Methanol Methanol Methanol->Enzyme3 Methyl_Isovalerate This compound Enzyme1->a_KIC Enzyme2->Isovaleryl_CoA Enzyme3->Methyl_Isovalerate

Caption: Biosynthesis of this compound from L-Leucine.

Standard Analytical Methodology

The gold standard for the analysis of volatile compounds like this compound in fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is solvent-free, highly sensitive, and requires minimal sample preparation.

Detailed Experimental Protocol
  • Sample Preparation:

    • A representative sample of fruit tissue (e.g., 2-5 grams of pulp) is homogenized.

    • The homogenate is placed into a 10 or 20 mL glass headspace vial.

    • To enhance the release of volatiles by increasing the ionic strength of the matrix, a saturated solution of sodium chloride (NaCl) is often added.

    • A known concentration of an internal standard (e.g., cyclohexanone (B45756) or a deuterated ester) is added to each sample for accurate quantification.

    • The vial is immediately sealed with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubation/Equilibration: The sealed vial is placed in an autosampler tray and incubated at a controlled temperature (typically 40°C to 60°C) for a set period (e.g., 15 minutes) with agitation. This allows the volatile compounds to partition from the sample matrix into the headspace.

    • Extraction: An SPME fiber, commonly coated with a phase like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace of the vial.

    • The fiber adsorbs the volatile compounds for a specific duration (e.g., 20-30 minutes) at the same incubation temperature, often with continued agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (typically set at 240-250°C). The high temperature causes the adsorbed volatiles to desorb from the fiber onto the GC column.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., a polar HP-INNOWAX or a non-polar DB-5). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-250°C).

    • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact at 70 eV), and the resulting mass spectrum (a fragmentation pattern) is recorded.

    • Compound identification is achieved by comparing the obtained mass spectrum and the calculated Linear Retention Index (LRI) with those from spectral libraries (e.g., NIST, Wiley) and authentic chemical standards.

    • Quantification: The concentration of this compound is calculated by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a pure this compound standard.

The following diagram provides a visual representation of this analytical workflow.

Analytical_Workflow Analytical Workflow for Fruit Volatiles A 1. Sample Preparation (Fruit Homogenization, NaCl, Internal Standard Addition) B 2. Headspace Incubation (e.g., 40°C, 15 min with agitation) A->B C 3. SPME Adsorption (DVB/CAR/PDMS Fiber Exposure) B->C D 4. Thermal Desorption (GC Injection Port, e.g., 250°C) C->D E 5. GC Separation (Capillary Column) D->E F 6. MS Detection & Identification (Mass Spectra & Retention Index) E->F G 7. Data Analysis (Quantification vs. Standard) F->G

Caption: HS-SPME-GC-MS Workflow for Fruit Volatile Analysis.

References

The Biosynthesis Pathway of Methyl Isovalerate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Abstract

Methyl isovalerate is a volatile ester that contributes to the characteristic aroma of many fruits and flowers. Its biosynthesis is intricately linked to primary metabolic pathways, specifically the catabolism of branched-chain amino acids (BCAAs) and pectin (B1162225) degradation. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the precursor molecules, enzymatic steps, and regulatory aspects. This document includes a compilation of available quantitative data, detailed experimental protocols for the analysis of intermediates and enzyme activities, and visual diagrams of the metabolic and regulatory pathways to facilitate a deeper understanding and guide future research.

Introduction

Volatile organic compounds (VOCs) play a crucial role in plant biology, mediating interactions with pollinators, herbivores, and pathogens, and contributing significantly to the sensory qualities of fruits and flowers. Among these, volatile esters are a major class of compounds responsible for a wide array of fruity and floral scents. This compound, with its characteristic sweet, fruity, and cheesy aroma, is an important contributor to the flavor and fragrance profile of various plant species.

The biosynthesis of this compound involves the convergence of two distinct metabolic pathways: the catabolism of the branched-chain amino acids L-leucine and L-valine, which provides the isovalerate moiety, and the degradation of pectin, which is the primary source of methanol (B129727). The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT). A thorough understanding of this pathway is essential for metabolic engineering approaches aimed at enhancing the aromatic properties of crops and for the biotechnological production of natural flavors and fragrances.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that occurs across different subcellular compartments, including mitochondria and the cell wall. The pathway can be divided into three main stages: the formation of isovaleryl-CoA from BCAA catabolism, the generation of methanol from pectin degradation, and the final esterification step.

Isovaleryl-CoA Biosynthesis via Branched-Chain Amino Acid Catabolism

The carbon backbone of this compound is derived from the catabolism of the branched-chain amino acids L-leucine and L-valine.[1][2] The initial steps of degradation for both amino acids are shared and occur primarily in the mitochondria.[3]

The key enzymatic steps are:

  • Transamination: L-leucine or L-valine is converted to its corresponding α-keto acid (α-ketoisocaproate from leucine (B10760876) or α-ketoisovalerate from valine) by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[4][5] This reaction is reversible and represents a key regulatory point between BCAA synthesis and catabolism.[6]

  • Oxidative Decarboxylation: The α-keto acids undergo oxidative decarboxylation to form isovaleryl-CoA (from α-ketoisocaproate) or isobutyryl-CoA (from α-ketoisovalerate). This irreversible step is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[2][7]

  • Dehydrogenation: Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by Isovaleryl-CoA Dehydrogenase (IVD) , a mitochondrial flavoprotein.[8][9] Plant IVDs have also been shown to utilize isobutyryl-CoA as a substrate, channeling intermediates from valine catabolism into the pathway.[8] The direct precursor for isovalerate is isovaleryl-CoA.

Methyl_Isovalerate_Biosynthesis_Pathway Leu L-Leucine BCAT BCAT Leu->BCAT Val L-Valine Val->BCAT a_KIC α-Ketoisocaproate a_KIV α-Ketoisovalerate BCKDH BCKDH a_KIC->BCKDH a_KIV->BCKDH Isovaleryl_CoA Isovaleryl-CoA Isobutyryl_CoA Isobutyryl-CoA IVD IVD Isovaleryl_CoA->IVD AAT AAT Isovaleryl_CoA->AAT Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Pectin Pectin (Cell Wall) PME PME Pectin->PME Methanol Methanol Methanol->AAT Methyl_Isovalerate This compound BCAT->a_KIC BCAT->a_KIV BCKDH->Isovaleryl_CoA BCKDH->Isobutyryl_CoA IVD->Methylcrotonyl_CoA PME->Methanol AAT->Methyl_Isovalerate

Caption: Biosynthesis pathway of this compound in plants.
Methanol Biosynthesis

The primary source of methanol in plants is the demethylesterification of pectin, a major component of the plant cell wall.[10] This reaction is catalyzed by Pectin Methylesterases (PMEs) , which release methanol and protons, leading to the stiffening of the cell wall.[10]

Esterification

The final step in the formation of this compound is the esterification of isovaleryl-CoA with methanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[11] AATs are a large family of enzymes with broad substrate specificity, which contributes to the diversity of volatile esters found in plants.[11][12] The availability of both isovaleryl-CoA and methanol is a key determinant of the rate of this compound production.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs) in Tomato (Solanum lycopersicum) [6]

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg protein)kcat (s-1)kcat/Km (s-1mM-1)
SlBCAT1L-Leucine0.49 ± 0.051,230 ± 501.02.0
L-Isoleucine0.50 ± 0.041,020 ± 300.81.6
L-Valine1.10 ± 0.101,150 ± 600.90.8
SlBCAT2L-Leucine0.35 ± 0.031,100 ± 400.92.6
L-Isoleucine0.38 ± 0.03980 ± 300.82.1
L-Valine0.85 ± 0.071,050 ± 500.91.1
SlBCAT3α-Ketoisocaproate0.08 ± 0.012,500 ± 1002.126.3
α-Keto-β-methylvalerate0.07 ± 0.012,300 ± 901.927.1
α-Ketoisovalerate0.15 ± 0.022,400 ± 1002.013.3

Table 2: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD) in Arabidopsis thaliana [8]

SubstrateApparent Km (µM)Apparent Vmax (nmol/mg/min)
Isovaleryl-CoA50 ± 304 ± 1
Isobutyryl-CoA500 ± 2006 ± 2

Table 3: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Table 4: Kinetic Parameters of Alcohol Acyltransferases (AATs)

Note: While AATs are known to utilize a wide range of alcohol and acyl-CoA substrates, specific kinetic data for the reaction between methanol and isovaleryl-CoA are not well-documented in plants. The substrate specificity of AATs is a key factor in determining the profile of volatile esters produced by a particular plant species.[13]

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction of volatile compounds from plant tissue using headspace solid-phase microextraction (HS-SPME) and analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., fruit, flower petals)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., ethyl valerate)

Procedure:

  • Weigh approximately 1-2 g of fresh plant tissue into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 min) to allow volatiles to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.

  • Desorb the analytes from the fiber by inserting it into the hot injection port of the GC.

  • Separate the compounds on a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Use a temperature program to elute the compounds, for example: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.[14][15]

  • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify the compound by comparing its peak area to that of the internal standard.

GCMS_Workflow Sample Plant Tissue (1-2 g) Vial Headspace Vial with Internal Standard Sample->Vial Incubation Incubation (e.g., 40°C, 30 min) Vial->Incubation SPME HS-SPME (e.g., 30 min) Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Experimental workflow for GC-MS analysis of this compound.
Enzyme Assays

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of a branched-chain α-keto acid substrate.

Materials:

  • Mitochondrial protein extract from plant tissue

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA

  • Substrate solution: 10 mM α-ketoisocaproate

  • Cofactor solution: 2.5 mM NAD+, 0.5 mM Coenzyme A

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Isolate mitochondria from plant tissue by differential centrifugation.

  • Prepare a soluble protein extract from the mitochondria.

  • In a cuvette, combine the assay buffer, cofactor solution, and mitochondrial protein extract.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

This protocol describes a spectrophotometric assay for AAT activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the release of Coenzyme A.

Materials:

  • Purified recombinant AAT or plant protein extract

  • Assay buffer: 100 mM Tris-HCl (pH 7.5)

  • Substrates: 10 mM methanol, 0.5 mM isovaleryl-CoA

  • DTNB solution: 10 mM in assay buffer

Procedure:

  • In a microplate well or cuvette, combine the assay buffer, methanol, and DTNB solution.

  • Add the enzyme preparation and pre-incubate for 5 minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding isovaleryl-CoA.

  • Monitor the increase in absorbance at 412 nm, which is due to the reaction of the released Coenzyme A with DTNB to form 5-thio-2-nitrobenzoate.

  • Calculate the enzyme activity using the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M-1cm-1).

Gene Expression Analysis by Quantitative RT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis.

Materials:

  • Plant tissue

  • RNA extraction kit or TRIzol reagent

  • DNase I

  • Reverse transcriptase and oligo(dT) primers

  • qPCR instrument and SYBR Green master mix

  • Gene-specific primers for target and reference genes

Procedure:

  • Extract total RNA from plant tissue using a suitable method.[16]

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) primers.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers for the target genes (e.g., BCAT, BCKDH, IVD, AAT) and a reference gene (e.g., actin or ubiquitin).

  • Perform the qPCR with an appropriate cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[17]

  • Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.[17]

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is regulated at multiple levels, including transcriptional control of the pathway genes and substrate availability. In Arabidopsis, the expression of genes involved in BCAA catabolism is under the control of the circadian clock and is induced by light.[1][6] The transcript levels of these genes typically increase during the night, suggesting a role for BCAA catabolism in providing an alternative energy source during dark periods.[1]

Regulatory_Pathway Light Light Transcription_Factors Transcription Factors (e.g., TOC1-related) Light->Transcription_Factors Circadian_Clock Circadian Clock Circadian_Clock->Transcription_Factors BCAA_Catabolism_Genes BCAA Catabolism Genes (BCAT, BCKDH, IVD) Transcription_Factors->BCAA_Catabolism_Genes Transcriptional Regulation Enzyme_Synthesis Enzyme Synthesis BCAA_Catabolism_Genes->Enzyme_Synthesis Isovaleryl_CoA_Production Isovaleryl-CoA Production Enzyme_Synthesis->Isovaleryl_CoA_Production Methyl_Isovalerate_Biosynthesis This compound Biosynthesis Isovaleryl_CoA_Production->Methyl_Isovalerate_Biosynthesis Pectin_Degradation Pectin Degradation (Developmental Cues) Methanol_Production Methanol Production Pectin_Degradation->Methanol_Production Methanol_Production->Methyl_Isovalerate_Biosynthesis

Caption: Simplified regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. The pathway is well-established, originating from the catabolism of branched-chain amino acids and culminating in an esterification reaction with methanol derived from pectin degradation. While the key enzymes have been identified, there are still gaps in our understanding, particularly concerning the specific kinetic properties of the plant BCKDH complex and the AATs involved in this compound formation. Further research in these areas, guided by the protocols outlined in this guide, will be crucial for developing strategies to manipulate the production of this important aroma compound in plants. The detailed methodologies provided herein offer a robust framework for researchers to investigate this pathway in their plant species of interest, ultimately contributing to the improvement of crop flavor and the sustainable production of natural fragrances.

References

physical properties of methyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 556-24-1), an ester recognized for its characteristic fruity aroma.[1][2] The information herein is curated for professionals in research and development, offering precise data, detailed experimental methodologies, and logical workflows to support laboratory applications.

General and Chemical Properties

This compound, also known as methyl 3-methylbutanoate, is a fatty acid ester with the molecular formula C₆H₁₂O₂.[3][4] It presents as a colorless liquid with a strong, apple-like fruity odor.[3][5] This compound is found naturally in a variety of fruits, including apples, strawberries, and pineapples, and is also produced synthetically for extensive use as a flavoring agent in the food industry and as a fragrance component in perfumes and personal care products.[1][5][6] While it is soluble in organic solvents like alcohol, chloroform, and ethyl acetate, it is considered insoluble or only slightly soluble in water.[3][5][6][7]

Quantitative Physical Data

The are summarized in the table below. These values are essential for applications ranging from chemical synthesis to formulation development.

PropertyValueConditionsSource(s)
Molecular Weight 116.16 g/mol -[3][7]
Boiling Point 114-115 °Cat 760 mmHg[3][5][8]
Melting Point -91 °C (estimate)-[5]
Density 0.881 g/mLat 25 °C[5][8]
0.876 - 0.883 g/mLat 25 °C[9][10]
Refractive Index (n/D) 1.393at 20 °C[5][8]
1.3910 - 1.3950at 20 °C[4]
Solubility in Water Insoluble / Slightly Soluble-[3][5][7]
2892 mg/L (estimate)at 25 °C[9]
Vapor Pressure 18.17 mmHg (estimate)at 25 °C[9]
Vapor Density 4.0 (Air = 1)-[9]
Flash Point 14.4 °C (57.9 °F)Closed Cup[8][9]
LogP (o/w) 1.59 - 1.82-[3][5][9]

Experimental Protocols & Workflows

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's purity.[11] The micro-reflux method is suitable when only a small sample volume is available.[12]

Methodology:

  • Sample Preparation: Add approximately 0.5-1.0 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

  • Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer. Clamp a thermometer such that its bulb is positioned about 1 cm above the surface of the liquid.[12] This ensures the temperature of the vapor is measured, not the liquid itself.

  • Heating: Turn on the stirrer and begin to heat the sample gently.

  • Observation: Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be level with this reflux ring.

  • Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.[12] Record this value.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary for a precise determination.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Place sample (0.5-1mL) in test tube B Add stir bar A->B C Position in heating block B->C D Clamp thermometer (1 cm above liquid) C->D E Heat gently while stirring D->E Begin heating F Observe for reflux ring E->F Vapor condenses G Record stable temperature F->G Temp. stabilizes H Observed Boiling Point G->H Final value

Workflow for Micro-Boiling Point Determination.
Determination of Density

Density is a fundamental property defined as mass per unit volume.[13] It can be determined accurately using a graduated cylinder and an electronic balance.[14]

Methodology:

  • Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare it, or record its mass (m₁).[15]

  • Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[14][15]

  • Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the balance and record the combined mass (m₂).[15]

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁.

    • Calculate the density (ρ) using the formula: ρ = m_liquid / Volume.[15]

  • Repeatability: For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[14][15]

Density_Workflow A 1. Weigh empty, dry graduated cylinder (m1) B 2. Add known volume (V) of this compound A->B C 3. Weigh cylinder with sample (m2) B->C D 4. Calculate mass of liquid (m_liquid = m2 - m1) C->D E 5. Calculate density (ρ = m_liquid / V) D->E F Repeat 3x and calculate average E->F G Final Density Value F->G

Workflow for Density Determination.
Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it and is a valuable tool for identifying an unknown liquid or assessing its purity.[16]

Methodology:

  • Instrument Calibration: Turn on the Abbe refractometer and ensure the prism surfaces are clean. Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the surface of the lower prism.

  • Prism Closure: Close the prisms carefully to spread the liquid into a thin film.

  • Measurement: Look through the eyepiece and adjust the control knob until the light and dark fields are sharply focused and meet at the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale. Also, record the temperature, as refractive index is temperature-dependent.[16]

  • Temperature Correction: If the measurement temperature is not the standard 20°C, a correction can be applied. The typical correction factor is a decrease of 0.00045 for every 1°C increase in temperature.[16]

Refractive_Index_Workflow start Start clean Clean and calibrate refractometer prisms start->clean apply Apply 2-3 drops of sample clean->apply measure Close prisms and adjust view apply->measure record Read refractive index and temperature measure->record correct Apply temperature correction if needed record->correct finish Final Refractive Index (nD20) correct->finish Done

Workflow for Refractive Index Measurement.
Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[17] For a liquid like this compound in water, this is often determined by creating a saturated solution.

Methodology:

  • Solution Preparation: In a sealed container (e.g., a vial with a screw cap), add an excess amount of this compound to a known volume of distilled water (e.g., 10 mL).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the aqueous phase is saturated.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases (aqueous and organic) have clearly separated.

  • Sample Extraction: Carefully extract a known volume of the aqueous layer, ensuring none of the undissolved this compound is collected.

  • Analysis: Determine the concentration of this compound in the extracted aqueous sample using an appropriate analytical technique, such as gas chromatography (GC).

  • Calculation: Convert the measured concentration into the desired units (e.g., mg/L) to express the solubility. The experiment should be repeated to ensure the results are reproducible.[18]

References

Spectroscopic Analysis of Methyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl isovalerate (also known as methyl 3-methylbutanoate), a common organic compound with applications in flavors, fragrances, and as a chemical intermediate. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.66Singlet3H-OCH₃
~2.11Doublet, J≈7 Hz2H-CH₂-
~2.08Multiplet (Nonet)1H-CH(CH₃)₂
~0.95Doublet, J≈6.6 Hz6H-CH(CH₃)₂

Data obtained in CDCl₃ at 90 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173.0C=O
~51.2-OCH₃
~43.4-CH₂-
~25.9-CH(CH₃)₂
~22.4-CH(CH₃)₂

Data obtained in CDCl₃.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1470MediumC-H bend (alkane)
~1250-1150StrongC-O stretch (ester)

Data corresponds to a liquid film or neat sample.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
116~1.5[M]⁺ (Molecular Ion)
101~14.5[M-CH₃]⁺
85~30.0[M-OCH₃]⁺
74100.0 (Base Peak)[C₃H₆O₂]⁺ (from McLafferty Rearrangement)
57~26.5[C₄H₉]⁺ (isobutyl cation)
43~30.0[C₃H₇]⁺ (isopropyl cation)
41~24.7[C₃H₅]⁺

Data obtained via Electron Ionization (EI) at 75 eV.[2]

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through two major pathways: the McLafferty rearrangement, which leads to the base peak at m/z 74, and alpha-cleavage, resulting in the formation of various carbocations.

G Fragmentation Pathway of this compound cluster_main Main Fragmentation Pathways cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha-Cleavage cluster_other Other Fragments mol This compound [C₆H₁₂O₂]⁺˙ m/z = 116 mclafferty_ion Fragment Ion [C₃H₆O₂]⁺˙ m/z = 74 (Base Peak) mol->mclafferty_ion γ-H transfer alpha_ion1 Acylium Ion [M-OCH₃]⁺ m/z = 85 mol->alpha_ion1 loss of ˙OCH₃ alpha_ion2 Isobutyl Cation [C₄H₉]⁺ m/z = 57 mol->alpha_ion2 loss of ˙COOCH₃ mclafferty_neutral Neutral Loss Propene (C₃H₆) frag_43 Isopropyl Cation [C₃H₇]⁺ m/z = 43 alpha_ion2->frag_43 rearrangement

Caption: Mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

    • Insert the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity. For ¹H NMR, this involves adjusting the Z1, Z2, Z3, and Z4 gradients. For ¹³C NMR, shimming on the corresponding ¹H channel is performed.

    • Tune and match the probe to the appropriate frequency (¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation: Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Inject a small amount of a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from the solvent and any impurities.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Processing: The instrument's software plots the relative abundance of each ion against its m/z value to generate the mass spectrum.

References

An In-depth Technical Guide to the Solubility of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl isovalerate in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details available solubility data, outlines experimental protocols for determining solubility, and provides a logical workflow for solvent selection.

Introduction to this compound

This compound (C₆H₁₂O₂) is an ester recognized for its characteristic fruity aroma, often described as apple- or pineapple-like. It is a colorless liquid at room temperature and sees use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[1][2] In the pharmaceutical and chemical synthesis sectors, it can be employed as a solvent or an intermediate. A thorough understanding of its solubility in different solvent systems is crucial for its effective application in formulation, reaction chemistry, and purification processes.

Solubility Data

Table 1: Solubility of this compound and Structurally Similar Esters

SolventThis compoundMethyl Butyrate (B1204436)Ethyl Isovalerate
WaterInsoluble[3][4]; 2892 mg/L at 25 °C (estimated)[5]Slightly soluble; 1.5 g/100 mL at 22 °C[6]Slightly soluble; 2.00 g/L[2]
EthanolSoluble[3]Miscible[1][7]Soluble[2]
Diethyl EtherSolubleSoluble[1]Soluble[2]
ChloroformSoluble[4][8]--
Ethyl AcetateSoluble[4][8]--
Benzene--Readily dissolves
Fixed OilsSoluble[3]-Miscible with most fixed oils[2]
Dipropylene GlycolSoluble[5]--

Note: "Soluble" and "miscible" are qualitative terms found in the cited literature. Specific quantitative values were not provided in those sources.

Experimental Protocols for Solubility Determination

The following section details experimental methodologies for the quantitative determination of the solubility of a liquid analyte, such as this compound, in various solvents.

Shake-Flask Method Coupled with Gas Chromatography (GC)

This is a widely accepted method for determining the solubility of a volatile compound in a liquid solvent.

Methodology:

  • Preparation of Saturated Solution:

    • In a series of sealed, temperature-controlled vials, add an excess amount of this compound to a known volume of the desired solvent.

    • Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct layer of undissolved this compound confirms saturation.

  • Sample Preparation:

    • After the equilibration period, cease agitation and allow the phases to separate.

    • Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred. This can be achieved using a syringe, avoiding disturbance of the interface.

  • Gas Chromatography (GC) Analysis:

    • Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

    • Inject a known volume of the calibration standards and the saturated solution sample into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).

    • Develop a calibration curve by plotting the peak area of this compound against its concentration for the standards.

    • Determine the concentration of this compound in the saturated solution sample by interpolating its peak area on the calibration curve. This concentration represents the solubility at the tested temperature.

Gravimetric Method

For non-volatile solvents, a gravimetric approach can be employed.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the shake-flask method (section 3.1, step 1) to prepare a saturated solution.

  • Sample Analysis:

    • Carefully withdraw a known volume of the saturated solvent phase into a pre-weighed container.

    • Determine the mass of the withdrawn sample.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that evaporates the solvent but not the this compound) until a constant weight of the remaining this compound is achieved.

    • The mass of the residual this compound in the known mass of the saturated solution allows for the calculation of solubility in terms of g/100g of solvent.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis of Saturated Solution cluster_gc GC Analysis cluster_grav Gravimetric Analysis prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow phases to separate prep2->prep3 analysis_choice Volatile Solvent? prep3->analysis_choice gc_path Gas Chromatography (GC) analysis_choice->gc_path Yes grav_path Gravimetric Method analysis_choice->grav_path No gc1 Prepare calibration standards gc_path->gc1 grav1 Weigh a known volume of saturated solution grav_path->grav1 gc2 Analyze standards and sample by GC gc1->gc2 gc3 Determine concentration from calibration curve gc2->gc3 grav2 Evaporate solvent to a constant weight grav1->grav2 grav3 Calculate solubility from residual mass grav2->grav3 G start Define Application Requirements solubility_req High or Low Solubility Needed? start->solubility_req high_sol Consult Table 1 for 'Soluble' or 'Miscible' Solvents solubility_req->high_sol High low_sol Consult Table 1 for 'Insoluble' or 'Slightly Soluble' Solvents solubility_req->low_sol Low consider_analogs Consider solubility of structurally similar esters (e.g., methyl butyrate) high_sol->consider_analogs low_sol->consider_analogs experimental_verification Perform experimental solubility determination (see Protocol 3.1/3.2) consider_analogs->experimental_verification final_selection Select Optimal Solvent experimental_verification->final_selection

References

Synthesis of Methyl Isovalerate from Isovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl isovalerate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification of isovaleric acid with methanol (B129727), a robust and widely utilized method. This document details the underlying chemical principles, reaction conditions, and experimental protocols for both sulfuric acid and p-toluenesulfonic acid-catalyzed procedures. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide includes diagrammatic representations of the chemical pathway and a generalized experimental workflow to aid in the practical execution of the synthesis.

Introduction

This compound (also known as methyl 3-methylbutanoate) is a fatty acid methyl ester characterized by its fruity, apple-like aroma. This property makes it a valuable compound in the food and cosmetic industries. Beyond its use as a fragrance and flavoring agent, this compound and other related esters serve as important intermediates in organic synthesis, including the development of pharmaceutical compounds.

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification.[1][2] This acid-catalyzed reaction involves the condensation of a carboxylic acid (isovaleric acid) with an alcohol (methanol) to produce the corresponding ester and water. The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the desired product.

Chemical Reaction Pathway

The synthesis of this compound from isovaleric acid is a classic example of Fischer-Speier esterification. The overall reaction is as follows:

Isovaleric Acid + Methanol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the isovaleric acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

Reaction_Pathway isovaleric_acid Isovaleric Acid ((CH3)2CHCH2COOH) intermediate Tetrahedral Intermediate isovaleric_acid->intermediate + Methanol methanol Methanol (CH3OH) methyl_isovalerate This compound ((CH3)2CHCH2COOCH3) water Water (H2O) catalyst H+ catalyst->isovaleric_acid Protonation intermediate->methyl_isovalerate - Water

Figure 1: Reaction pathway for the Fischer esterification of isovaleric acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using two common acid catalysts: sulfuric acid and p-toluenesulfonic acid.

Sulfuric Acid Catalyzed Esterification

Concentrated sulfuric acid is a widely used catalyst due to its strong acidity and dehydrating properties.[3]

Materials:

  • Isovaleric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid and an excess of methanol (typically a 3 to 5-fold molar excess to drive the reaction equilibrium).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-2% of the mass of the carboxylic acid) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isovaleric acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

p-Toluenesulfonic Acid Catalyzed Esterification

p-Toluenesulfonic acid (p-TsOH) is a solid, non-oxidizing acid catalyst that is often easier to handle than concentrated sulfuric acid.[4]

Materials:

  • Isovaleric acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Combine isovaleric acid, methanol, and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%) in a round-bottom flask. For azeotropic removal of water, toluene can be used as a co-solvent, and the flask should be equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene, driving the reaction to completion. The reaction is typically refluxed for 3-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If toluene was used, remove it under reduced pressure.

    • Dilute the residue with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the reaction conditions, catalyst, and purification method. The following table summarizes quantitative data from various sources for the esterification of isovaleric acid and related compounds.

Carboxylic AcidAlcoholCatalystReaction ConditionsYield (%)Reference
Isovaleric AcidMethanolSulfuric AcidReflux, excess methanol75-83[2]
Isovaleric AcidMentholp-Toluenesulfonic Acid105-125°C, azeotropic water removal~99[4]
Isovaleric AcidMentholSulfuric Acid100-110°CHigh[5]
Various Fatty AcidsMethanolSulfuric Acid60°C, 30 min, 25 vol% methanol, 2 vol% H₂SO₄>99[6]
Stearic AcidMethanolSulfuric Acid60°C, 12 min, 12.4 methanol:acid ratio, 4 wt% catalyst93.2[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound via Fischer esterification is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Isovaleric Acid, Methanol, and Catalyst reflux Reflux Reaction Mixture reactants->reflux cool Cool Reaction Mixture reflux->cool extract Extraction with Organic Solvent cool->extract wash Wash with Water, NaHCO3, and Brine extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Figure 2: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from isovaleric acid via Fischer-Speier esterification is a well-established and efficient method. The choice of catalyst, either sulfuric acid or p-toluenesulfonic acid, will depend on the specific requirements of the synthesis, such as scale and sensitivity of the starting materials. By carefully controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants, and by employing effective purification techniques, high yields of pure this compound can be achieved. This guide provides the necessary theoretical background and practical protocols to assist researchers and professionals in the successful synthesis of this valuable ester.

References

The Genesis of a Fruity Aroma: A Technical Guide to the Discovery and History of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate, also known as methyl 3-methylbutanoate, is a naturally occurring ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples. This colorless liquid is a significant component in the flavor and fragrance industries and is found in a variety of natural sources, including fruits like apples and strawberries, as well as in essential oils.[1] While its commercial applications are well-established, a comprehensive understanding of its discovery, historical synthesis, and physicochemical properties is essential for researchers in natural products chemistry, food science, and drug development. This technical guide provides an in-depth exploration of the history, synthesis, and key properties of this compound, complete with detailed experimental protocols and data presented for scientific reference.

Historical Perspective: From Pungent Acid to Pleasant Ester

The story of this compound begins with its acidic precursor, isovaleric acid. This carboxylic acid was first isolated around 1823 by the French chemist Michel Eugène Chevreul from dolphin and seal fat.[2] Isovaleric acid is also a constituent of the valerian plant (Valeriana officinalis), from which it derives its name, and is known for its pungent, cheesy, or sweaty odor.[2]

The transformation of this malodorous acid into the pleasantly scented this compound is a classic example of esterification. While the exact date of the first synthesis of this compound is not definitively documented, it is intrinsically linked to the development of esterification chemistry in the 19th century. The seminal work of German chemists Emil Fischer and Arthur Speier in 1895, which described the acid-catalyzed esterification of carboxylic acids with alcohols, provided a straightforward and efficient method for producing esters like this compound.[3] This reaction, now known as the Fischer-Speier esterification, remains a cornerstone of organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[4][5]
Molecular Weight116.16 g/mol [4][5]
AppearanceColorless liquid[1][6]
OdorFruity, apple-like[1][7]
Boiling Point114-115 °C at 760 mmHg[1][7]
Density0.881 g/mL at 25 °C[1]
Refractive Index1.393 at 20 °C
SolubilityInsoluble in water; soluble in alcohol and ether[1]
Flash Point14 °C (58 °F)[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ ~0.9 (d, 6H, -CH(CH₃)₂), δ ~2.0 (m, 1H, -CH(CH₃)₂), δ ~2.1 (d, 2H, -CH₂-), δ ~3.6 (s, 3H, -OCH₃)[8][9]
¹³C NMR (CDCl₃)δ ~22.4 (-(CH₃)₂), δ ~25.9 (-CH-), δ ~43.4 (-CH₂-), δ ~51.4 (-OCH₃), δ ~172.8 (C=O)[6]
IR (neat)~2960 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1170 cm⁻¹ (C-O stretch)[6]
Mass Spectrometry (EI)m/z = 116 (M+), 101, 85, 74, 57, 43[6][10]

Synthesis of this compound

The primary method for the laboratory and industrial synthesis of this compound is the Fischer-Speier esterification of isovaleric acid with methanol, using an acid catalyst. An alternative industrial route involves the carbonylation of isobutylene.

Fischer-Speier Esterification: A Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from isovaleric acid and methanol.

Materials:

  • Isovaleric acid (1.0 mol)

  • Methanol (3.0 mol, serves as reactant and solvent)

  • Concentrated sulfuric acid (0.1 mol, catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isovaleric acid and methanol. Add a few boiling chips.

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted isovaleric acid. Carbon dioxide evolution will be observed. Continue washing until the effervescence ceases.

  • Workup - Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at 114-115 °C.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS) and by measuring its physical properties (boiling point, refractive index).

Fischer_Speier_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product isovaleric_acid Isovaleric Acid reflux Reflux (2-3h) isovaleric_acid->reflux methanol Methanol methanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization washing Washing (Brine) neutralization->washing drying Drying (MgSO₄) washing->drying distillation Fractional Distillation drying->distillation methyl_isovalerate This compound distillation->methyl_isovalerate Fischer_Speier_Mechanism start R-COOH + R'-OH protonated_acid R-C(OH)₂⁺ start->protonated_acid + H⁺ protonated_acid->start - H⁺ tetrahedral_intermediate R-C(OH)₂(OR')H⁺ protonated_acid->tetrahedral_intermediate + R'-OH tetrahedral_intermediate->protonated_acid - R'-OH proton_transfer R-C(OH)(OR')H₂O⁺ tetrahedral_intermediate->proton_transfer Proton Transfer proton_transfer->tetrahedral_intermediate Proton Transfer ester_water R-COOR' + H₂O proton_transfer->ester_water - H₂O, - H⁺ ester_water->proton_transfer + H₂O, + H⁺ Synthesis_Precursors isobutylene Isobutylene isovaleraldehyde Isovaleraldehyde isobutylene->isovaleraldehyde Hydroformylation co_h2 CO + H₂ (Syngas) co_h2->isovaleraldehyde isovaleric_acid Isovaleric Acid isovaleraldehyde->isovaleric_acid Oxidation methyl_isovalerate This compound isovaleric_acid->methyl_isovalerate Esterification methanol Methanol methanol->methyl_isovalerate

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Isovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of methyl isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a common ester found in various natural products and used as a flavoring agent, can be accurately quantified using the protocol described herein. The methodology covers sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers. The use of an internal standard ensures high precision and accuracy. This method is suitable for the analysis of this compound in diverse matrices, including environmental, food, and pharmaceutical samples.

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1] The sample is first vaporized and introduced into a gas chromatograph, where individual components are separated based on their boiling points and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), fragmented into characteristic patterns, and detected.[2] For quantification, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific ion fragments unique to the target analyte and the internal standard.[3]

Experimental Protocols

Materials and Reagents
  • This compound Standard: Analytical grade, ≥98.0% purity.

  • Internal Standard (IS): Methyl hexanoate (B1226103) or other suitable non-interfering volatile ester.

  • Solvent: Hexane (B92381) or Dichloromethane, GC-MS grade.[4]

  • Sample Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.[2]

  • Syringes and Pipettes: Calibrated for accurate volume measurements.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., methyl hexanoate) in hexane.

  • Working Calibration Standards: Perform serial dilutions of the primary stock standard with hexane to prepare a series of calibration standards. A typical concentration range might be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[5]

  • Spiking: Spike each calibration standard and the samples to be analyzed with the internal standard to a final constant concentration (e.g., 5 µg/mL).

Sample Preparation

The sample preparation method depends heavily on the sample matrix.

  • Liquid Samples (e.g., beverages, liquid formulations):

    • Perform a liquid-liquid extraction (LLE) if the matrix is aqueous.[6] Mix 1 mL of the sample with 1 mL of hexane in a centrifuge tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge to separate the layers.[1]

    • Carefully transfer the organic (top) layer to a clean autosampler vial.

    • Spike with the internal standard.

  • Solid Samples (e.g., powders, tissues):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add a suitable volume of hexane and extract using sonication or vortexing.

    • Centrifuge the mixture to pellet the solid material.

    • Transfer the supernatant to a clean vial and spike with the internal standard.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Citation
GC System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)[7]
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)[7][8]
Injector Temperature 250 °C[7]
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)[9][10]
Injection Volume 1 µL[10]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[2][10]
Oven Program Initial temp 40 °C (hold 2 min), ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 250 °C (hold 5 min)[7]
MS Transfer Line 280 °C[5]
Ion Source Temp 230 °C[5][11]
Ionization Mode Electron Ionization (EI) at 70 eV[2][5]
Acquisition Mode Selected Ion Monitoring (SIM)[3]
Ions to Monitor This compound: m/z 74 (quantifier), 57, 87 (qualifiers) Methyl Hexanoate (IS): m/z 74 (quantifier), 87, 55 (qualifiers)

Experimental Workflow

The overall workflow for the quantitative analysis is depicted below.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & IS Preparation Spike Spike IS into Standards & Samples Std_Prep->Spike Sample_Prep Sample Extraction & Cleanup Sample_Prep->Spike GC_Inject GC Injection Spike->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Area Integration MS_Detect->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Quant Sample Quantification Cal_Curve->Quant Report Report Quant->Report

Caption: GC-MS workflow for quantitative analysis.

Data Presentation and Results

Quantitative analysis relies on the construction of a calibration curve from the analysis of the prepared standards. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

Table 1: Calibration Curve Data for this compound
Concentration (µg/mL)This compound Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
0.115,850785,1000.0202
0.581,200791,5000.1026
1.0165,300788,2000.2097
5.0835,600795,4001.0505
10.01,690,100792,3002.1330
25.04,250,500798,9005.3196
Linearity (R²) \multicolumn{3}{c}{0.9995 }

A linear regression of this data provides an equation (y = mx + c) used to calculate the concentration of this compound in unknown samples. All calibration curves should exhibit good linearity, with a coefficient of determination (R²) of ≥ 0.998.[5][12]

Table 2: Quantitative Analysis of this compound in Test Samples
Sample IDThis compound Peak AreaInternal Standard Peak AreaCalculated Conc. (µg/mL)% RSD (n=3)
Sample A451,280790,1502.683.1
Sample B1,215,670785,4307.312.5
BlankNot Detected791,880Not DetectedN/A

The method's precision is demonstrated by the low relative standard deviation (%RSD) for replicate injections, which should typically be ≤ 15%.[5][12]

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound. The procedure, incorporating a stable internal standard and SIM mode detection, ensures high accuracy and precision. This method can be readily adopted and validated by analytical laboratories for routine analysis in quality control, drug development, and research settings.

References

Application Notes and Protocols for Headspace Analysis of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate (methyl 3-methylbutanoate) is a volatile ester recognized for its strong, fruity aroma reminiscent of apples and pineapples. It is a significant contributor to the flavor and fragrance profile of various fruits, fermented beverages, and other food products. In the pharmaceutical industry, the analysis of volatile organic compounds (VOCs) like this compound is crucial for monitoring residual solvents, characterizing raw materials, and ensuring the quality and stability of final drug products.

This document provides detailed protocols for the qualitative and quantitative analysis of this compound using two common headspace sampling techniques: Static Headspace (SHS) and Headspace Solid-Phase Microextraction (HS-SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Headspace Analysis

Headspace analysis is a technique for the analysis of volatile and semi-volatile compounds in liquid or solid samples. The sample is placed in a sealed vial and heated, allowing volatile analytes to partition from the sample matrix into the gas phase (headspace) above it. A portion of this headspace is then introduced into a gas chromatograph for separation and detection.[1]

  • Static Headspace (SHS): In SHS, a sample is sealed in a vial and heated to a specific temperature for a set time to reach equilibrium between the sample and the headspace. A fixed volume of the headspace gas is then directly injected into the GC.[1] This method is simple, rapid, and suitable for routine analysis.[2]

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a more sensitive technique that uses a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from the headspace.[3] After a defined extraction time, the fiber is retracted and inserted into the hot GC injector, where the analytes are thermally desorbed for analysis. This technique is ideal for trace-level analysis.

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol is suitable for the routine quantification of this compound in liquid and solid samples where concentrations are expected to be in the parts-per-million (ppm) range or higher.

1. Sample Preparation:

  • Accurately weigh 1-5 grams of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • For solid matrices, addition of a high-boiling point solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) can aid in the release of volatiles.

  • To enhance the partitioning of this compound into the headspace, especially in aqueous samples, add a salt such as sodium chloride (NaCl) to saturation.[4]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

2. Headspace Autosampler Parameters:

ParameterValue
Vial Equilibration Temperature80 - 120 °C
Vial Equilibration Time15 - 30 minutes
Sample Loop Temperature90 - 130 °C
Transfer Line Temperature100 - 140 °C
Injection Volume1 mL
Pressurization Time0.5 minutes
Loop Fill Time0.2 minutes
Injection Time1 minute

3. GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature200 - 250 °C
Split Ratio10:1 to 20:1
Oven Temperature ProgramInitial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound57, 74, 87, 116
Protocol 2: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is designed for the sensitive detection and quantification of trace levels of this compound.

1. Sample Preparation:

  • Accurately weigh 1-2 grams of the solid sample or pipette 2-5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1-2 g of NaCl to aqueous samples to increase the ionic strength and promote the release of volatiles.[5]

  • Add a small magnetic stir bar to the vial for agitation during incubation.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

2. HS-SPME Parameters:

ParameterValue
SPME Fiber50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Incubation Temperature50 - 70 °C
Incubation Time15 - 30 minutes with agitation (e.g., 250 rpm)
Extraction Time20 - 40 minutes
Desorption Temperature250 °C
Desorption Time2 - 5 minutes
Injection ModeSplitless

3. GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Oven Temperature ProgramInitial 40 °C for 3 min, ramp at 8 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound57, 74, 87, 116

Data Presentation

The following tables summarize typical quantitative data that can be obtained from method validation studies for the analysis of this compound.

Table 1: Method Validation Parameters for SHS-GC-MS

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Repeatability (RSD%) (n=6)< 5%
Intermediate Precision (RSD%)< 10%
Recovery (%)90 - 110%

Table 2: Method Validation Parameters for HS-SPME-GC-MS

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Repeatability (RSD%) (n=6)< 10%
Intermediate Precision (RSD%)< 15%
Recovery (%)85 - 115%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the headspace analysis of this compound.

Headspace_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Vial Place in Headspace Vial Sample->Vial Additives Add Salt / Solvent (Optional) Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate and Equilibrate Seal->Incubate Extract Extract with SPME Fiber (HS-SPME Only) Incubate->Extract HS-SPME Inject Inject Headspace / Desorb Fiber Incubate->Inject SHS Extract->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Qualitative Qualitative Analysis (Library Match) MS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for the headspace analysis of this compound.

Signaling Pathway and Logical Relationship Visualization

The logical relationship between the choice of headspace technique and the expected analytical outcome is depicted below.

Technique_Selection_Logic Analyte_Conc Analyte Concentration? High_Conc High (ppm level) Analyte_Conc->High_Conc High Low_Conc Low (ppb/trace level) Analyte_Conc->Low_Conc Low SHS_Tech Static Headspace (SHS) High_Conc->SHS_Tech SPME_Tech Headspace-SPME (HS-SPME) Low_Conc->SPME_Tech SHS_Outcome Rapid Screening Routine QC SHS_Tech->SHS_Outcome SPME_Outcome High Sensitivity Trace Analysis Method Development SPME_Tech->SPME_Outcome

Caption: Logic for selecting the appropriate headspace technique.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPME for Methyl Isovalerate Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique highly suitable for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2][3] This method integrates extraction, concentration, and sample introduction into a single step, minimizing sample handling and potential for contamination.[1] SPME is particularly effective when coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of analytes in complex matrices such as food, environmental, and biological samples.[1][4]

The principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[1][2] After equilibrium or a defined exposure time, the fiber is retracted and transferred to the heated injection port of a GC, where the captured analytes are thermally desorbed and analyzed.[3] Headspace SPME (HS-SPME) is the most common mode for volatile compounds like this compound, as it reduces matrix effects by exposing the fiber only to the vapor phase above the sample.[3][4]

Key Advantages of SPME:

  • Solvent-Free: Reduces chemical waste and exposure to hazardous solvents.[1][3]

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.[1]

  • Versatility: Applicable to a wide range of sample types, including liquids and solids.[1]

  • Automation-Friendly: Procedures can be easily automated for high-throughput analysis.[1]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using Headspace SPME (HS-SPME) coupled with GC-MS.

Materials and Equipment
  • SPME Fiber Assembly: Manual or autosampler-ready holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. A 50/30 µm thickness is a common choice for broad-range volatile analysis.[1][5]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and ensure consistent agitation during extraction.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or HP-5MS).[6][7]

  • Reagents: this compound standard, sodium chloride (NaCl), and the appropriate solvent for standard preparation (e.g., methanol).

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the matrix of interest (or a suitable surrogate) to create a calibration curve. The concentration range should bracket the expected sample concentrations.

Sample Preparation
  • Pipette a fixed volume (e.g., 5 mL) of the liquid sample into a 20 mL SPME vial.

  • Add a consistent amount of salt (e.g., 1.5 g of NaCl) to the sample. Salting out increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.[1]

  • If an internal standard is used, spike the sample with a known concentration at this stage.

  • Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in the heater/agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation (e.g., 250 rpm).[1] This allows the volatile compounds to equilibrate in the headspace.

  • Extraction: After incubation, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation speed. It is crucial to keep the extraction time and temperature consistent across all samples and standards for reproducible results.[3]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C) for thermal desorption.[1] A desorption time of 2-5 minutes is generally sufficient to ensure complete transfer of the analytes to the GC column.

GC-MS Analysis
  • Injector: Splitless mode to maximize the transfer of analytes to the column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes. This program should be optimized based on the specific column and analytes of interest.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Data Presentation

The following tables summarize representative quantitative data for the analysis of volatile esters, including what can be expected for this compound, using SPME-GC-MS.

Table 1: Optimized HS-SPME and GC-MS Parameters

ParameterValue
HS-SPME
SPME Fiber50/30 µm DVB/CAR/PDMS
Sample Volume5 mL in a 20 mL vial
Salt Addition1.5 g NaCl
Incubation Temperature60°C
Incubation Time15 min
Extraction Temperature60°C
Extraction Time30 min
Agitation Speed250 rpm
GC-MS
Injection Port Temp.250°C
Desorption Time3 min
Injection ModeSplitless
ColumnDB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Oven Program40°C (2 min), ramp to 240°C at 10°C/min, hold 5 min
MS Transfer Line Temp.250°C
Ion Source Temp.230°C
MS ModeEI, Full Scan (m/z 35-350) and SIM for quantification

Table 2: Representative Method Validation Data for Volatile Esters

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 5 µg/L
Limit of Quantification (LOQ)0.5 - 15 µg/L
Precision (RSD%)< 15%
Recovery85 - 115%

Note: The ranges for LOD and LOQ are representative and can vary depending on the specific instrumentation and matrix.[1]

Visualizations

Experimental Workflow for HS-SPME of this compound

HS-SPME Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample 1. Sample Aliquoting (5 mL into 20 mL vial) Salt 2. Salt Addition (1.5 g NaCl) Sample->Salt Seal 3. Vial Sealing Salt->Seal Incubate 4. Incubation (60°C, 15 min, 250 rpm) Seal->Incubate Extract 5. Headspace Extraction (SPME fiber exposed, 30 min) Incubate->Extract Desorb 6. Thermal Desorption (GC Injector, 250°C) Extract->Desorb Analyze 7. GC-MS Analysis Desorb->Analyze

Caption: Workflow for this compound analysis using HS-SPME.

Logical Relationship of SPME Parameters

SPME_Parameters Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Selection (e.g., DVB/CAR/PDMS) Analyte->Fiber Matrix Sample Matrix (Liquid, Solid, pH) Matrix->Fiber Salt Salt Addition Matrix->Salt Temp Extraction Temperature Fiber->Temp Time Extraction Time Fiber->Time Result Extraction Efficiency & Reproducibility Temp->Result Time->Result Agitation Agitation Agitation->Result Salt->Result

Caption: Key parameters influencing SPME efficiency and reproducibility.

References

Application Notes and Protocols for the Determination of Methyl Isovalerate in Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate (methyl 3-methylbutanoate) is an important volatile ester compound that contributes to the characteristic fruity and sweet aroma of many fruits. Its presence and concentration are critical factors in the flavor profile and overall quality assessment of fresh and processed fruit products. Accurate quantification of this compound is essential for quality control, flavor development, and authenticity studies in the food and beverage industry. This application note provides a detailed protocol for the determination of this compound in fruit samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The concentration of this compound can vary significantly depending on the fruit type, cultivar, ripeness, and storage conditions. The following table summarizes representative quantitative data found in the scientific literature.

FruitCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Strawberry'Sulhyang'Detected (quant. not specified)HS-SPME-GC-MS[1][2]
StrawberryNot specifiedOAV* of ethyl isovalerate: 1,592HS-SPME-GC-MS[3]
AppleVariousPresent, increases during storageGC-MS
BananaVariousIsoamyl isovalerate is a key componentGC-MS[4][5]
PineappleVariousVarious methyl esters are key componentsGC-MS

*OAV (Odor Activity Value) is the ratio of concentration to the odor threshold. While not a direct concentration of this compound, the high OAV of the related ethyl isovalerate in strawberries indicates the likely importance of isovalerate esters to the fruit's aroma. Quantitative data for this compound across a broader range of fruits is an area of ongoing research.

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound in fruit samples.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Homogenization :

    • Select fresh, representative fruit samples.

    • Wash the fruits thoroughly with deionized water and pat dry.

    • Remove any inedible parts (e.g., stems, seeds, core).

    • Weigh a specific amount of the fruit pulp (e.g., 100 g) and homogenize it using a blender or food processor until a uniform puree is obtained.

  • Sample Aliquoting :

    • Weigh a precise amount of the fruit homogenate (e.g., 5.0 g) into a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride (NaCl) (e.g., 1 g of solid NaCl or a specific volume of saturated solution) to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

    • If an internal standard is used for quantification, add a known concentration of the internal standard (e.g., ethyl isovalerate-d5 or a suitable non-native ester) to the vial.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

HS-SPME Parameters

The selection of the SPME fiber and optimization of extraction parameters are critical for the efficient extraction of this compound.

  • SPME Fiber : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

  • Extraction Conditions :

    • Equilibration : Place the sealed vial in a heating block or the autosampler's incubator and allow it to equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation. This allows the volatile compounds to partition into the headspace.

    • Extraction : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

    • Desorption : After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption (e.g., at 250°C for 5 minutes in splitless mode).

GC-MS Parameters

The following are typical GC-MS conditions for the analysis of this compound.

  • Gas Chromatograph (GC) :

    • Column : A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile esters.

    • Oven Temperature Program :

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/minute.

    • Inlet : Splitless mode, temperature 250°C.

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

Quantification and Method Validation
  • Quantification :

    • Create a calibration curve using standard solutions of this compound at various concentrations prepared in a model fruit matrix or a suitable solvent.

    • The concentration of this compound in the fruit samples is determined by comparing the peak area of the analyte to the calibration curve. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

  • Method Validation :

    • The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

      • Linearity : Assess the linear range of the calibration curve.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified.

      • Precision : Evaluate the repeatability and intermediate precision of the method by analyzing replicate samples.

      • Accuracy : Assess the agreement between the measured value and the true value, often determined through recovery studies by spiking a blank fruit matrix with a known amount of this compound.

      • Selectivity : Ensure that the method can unequivocally identify and quantify this compound in the presence of other components in the fruit matrix.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Fruit Sample homogenize Homogenization sample->homogenize aliquot Aliquoting & Spiking homogenize->aliquot equilibration Equilibration aliquot->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification result This compound Concentration quantification->result

Caption: Workflow for the determination of this compound in fruit samples.

References

Application Note: Using Methyl Isovalerate as an Internal Standard for Accurate Quantification by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC), the use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of results.[1] An internal standard is a compound of known concentration added consistently to all samples, including calibration standards, quality control samples, and unknowns.[1] Its primary function is to correct for variations that may occur during the entire analytical process, from sample preparation to injection and instrumental analysis.

Methyl isovalerate (CAS: 556-24-1), also known as methyl 3-methylbutanoate, is an ester characterized by its fruity odor.[2][3] It is a colorless liquid at room temperature, soluble in organic solvents, and has limited solubility in water.[2][4] With a boiling point of approximately 114-115°C, it is sufficiently volatile for GC analysis.[3] These properties, along with its commercial availability and relatively low toxicity, make this compound a suitable internal standard for the quantification of various volatile and semi-volatile organic compounds, especially in the analysis of flavors, fragrances, and fatty acid methyl esters.[2][5]

Principle of Internal Standardization

The internal standard method is a relative quantification technique that compensates for procedural errors.[1] A constant, known amount of the internal standard is added to every sample before any preparation steps. The quantification of the target analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1][6]

This approach effectively corrects for several sources of error:

  • Sample Preparation Losses: Any loss of analyte during extraction, concentration, or transfer steps will be mirrored by a proportional loss of the internal standard.

  • Injection Volume Variability: Minor differences in the injected volume are normalized because the ratio of analyte to internal standard remains constant.

  • Instrumental Drift: Fluctuations in detector response over time affect both the analyte and the internal standard, thus canceling out the variation.[7]

For an internal standard to be effective, it should ideally be:

  • Chemically similar to the analyte.[1][8]

  • Well-resolved chromatographically from the analyte and other matrix components.[1]

  • Not naturally present in the sample matrix.[1]

  • Stable and non-reactive with the sample components.

Experimental Protocols

The following protocols provide a detailed methodology for using this compound as an internal standard for the quantitative analysis of a target volatile analyte by GC with Flame Ionization Detection (GC-FID).

1. Materials and Reagents

  • This compound (≥99% purity)

  • Target Analyte(s) (≥99% purity)

  • Solvent (e.g., Heptane, Methanol, Dichloromethane), GC grade or higher

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • Autosampler vials with caps (B75204) and septa

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., DB-5, HP-INNOWAX).[5]

2. Preparation of Standard Solutions

  • Analyte Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh approximately 100 mg of the target analyte into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the analyte in the chosen solvent and bring the volume to the mark.

    • Stopper the flask and mix thoroughly by inversion.

  • Internal Standard (IS) Stock Solution (10 mg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve in the same solvent used for the analyte and bring the volume to the mark.

    • Stopper the flask and mix thoroughly.

  • Internal Standard Working Solution (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the IS Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly. This working solution will be added to all standards and samples.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution.

    • For each calibration standard, add a constant amount of the Internal Standard Working Solution.

    • Example preparation for a 5-point calibration curve:

      Calibration Level Volume of Analyte Stock (µL) Volume of IS Working Solution (mL) Final Volume (mL) Approx. Analyte Conc. (µg/mL)
      1 10 1.0 10 10
      2 50 1.0 10 50
      3 100 1.0 10 100
      4 250 1.0 10 250

      | 5 | 500 | 1.0 | 10 | 500 |

    • Note: The final concentration of the internal standard in all calibration standards and samples will be 10 µg/mL.

3. Sample Preparation

  • Accurately measure a known quantity (e.g., 1.0 g or 1.0 mL) of the unknown sample into a suitable container.

  • Add a precise volume of the Internal Standard Working Solution (e.g., 1.0 mL to achieve a 10 µg/mL concentration if the final volume is 10 mL).

  • Add the appropriate solvent to dilute the sample and extract the analyte, bringing the total volume to a known final volume (e.g., 10.0 mL).

  • Vortex or shake the sample for 1-2 minutes to ensure thorough mixing and extraction.

  • If necessary, centrifuge the sample to separate any solids.

  • Transfer an aliquot of the supernatant into a GC autosampler vial for analysis.

4. Gas Chromatography (GC-FID) Method

The following are typical GC conditions and may require optimization for specific analytes.

  • Column: HP-INNOWAX, 30 m x 0.32 mm, 0.25 µm film thickness[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

  • Injector Temperature: 230°C[5]

  • Injection Volume: 1 µL (Splitless mode)[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250°C

  • Data System: Chromatography data station for peak integration and analysis.

5. Data Analysis and Quantification

  • Construct the Calibration Curve:

    • For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).[6]

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[9]

  • Quantify the Analyte in Unknown Samples:

    • For each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Use the calibration curve equation to calculate the concentration of the analyte in the sample.

Mandatory Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards A->C B Prepare IS Stock Solution B->C E Add IS Working Solution B->E F GC-FID Analysis C->F D Prepare Unknown Sample D->E E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Peak Area Ratios G->H I Generate Calibration Curve H->I from Standards J Determine Analyte Concentration H->J from Samples I->J

Caption: Experimental workflow for quantification using an internal standard.

G cluster_input Inputs from GC cluster_calc Calculation cluster_curve Calibration & Quantification Analyte_Signal Analyte Peak Area Ratio Response Ratio = Analyte Area / IS Area Analyte_Signal->Ratio IS_Signal Internal Standard Peak Area IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve for Standards Final_Conc Final Analyte Concentration Ratio->Final_Conc for Unknowns Cal_Curve->Final_Conc

Caption: Logical diagram illustrating the principle of internal standard quantification.

Data Presentation

The following table represents typical data from a method validation experiment for an analyte using this compound as the internal standard. The data demonstrates the linearity, accuracy, and precision of the method.[9][10]

ParameterLevel 1 (LLOQ)Level 2 (LQC)Level 3 (MQC)Level 4 (HQC)
Nominal Conc. (µg/mL) 10.030.0150.0400.0
Mean Measured Conc. (µg/mL) (n=5) 9.830.5151.2396.5
Accuracy (% Recovery) 98.0%101.7%100.8%99.1%
Precision (% RSD) 4.5%2.8%1.9%2.1%
Linearity (R²) \multicolumn{4}{c}{0.9992}
  • LLOQ: Lower Limit of Quantification

  • LQC: Low Quality Control

  • MQC: Medium Quality Control

  • HQC: High Quality Control

  • RSD: Relative Standard Deviation

Conclusion

This compound serves as an effective and reliable internal standard for the quantitative analysis of volatile compounds by gas chromatography. Its physical and chemical properties ensure it performs well under typical GC conditions. The use of an internal standard method, as detailed in these protocols, significantly enhances the accuracy and precision of analytical results by correcting for inevitable variations in sample handling and instrument performance. Proper method validation, including assessment of linearity, accuracy, and precision, is crucial to ensure the suitability of the method for its intended purpose.[11]

References

Methyl Isovalerate in Insect Chemical Ecology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate (methyl 3-methylbutanoate) is a volatile organic compound with a characteristic fruity, apple-like aroma. In the field of insect chemical ecology, this ester plays a multifaceted role, acting as a semiochemical that mediates both intraspecific and interspecific interactions. As a component of fruit and floral volatile bouquets, it can serve as a key signal for host location and oviposition in phytophagous insects. Furthermore, it has been identified as a component of insect pheromone blends. Understanding the detection and behavioral responses of insects to this compound is crucial for the development of novel pest management strategies, such as attractants for monitoring and mass trapping, and for elucidating the complex chemical communication networks in various ecosystems.

These application notes provide an overview of the roles of this compound in insect chemical ecology, along with detailed protocols for its analysis and behavioral evaluation.

Chemical Properties

PropertyValue
Chemical Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol
CAS Number 556-24-1[1][2]
Appearance Colorless liquid[2]
Odor Fruity, apple, pineapple[2]
Boiling Point 114-115 °C
Solubility Insoluble in water; soluble in alcohol and most fixed oils

Roles in Insect Chemical Ecology

This compound functions in various semiochemical contexts, influencing the behavior of a diverse range of insect species.

Pheromone

Pheromones are substances secreted by an organism that elicit a specific reaction in another individual of the same species.

  • Sex Pheromone: In the pine emperor moth, Nudaurelia cytherea cytherea, the sex pheromone released by females to attract males has been identified as cis-dec-5-en-1-yl 3-methylbutanoate, a derivative of this compound. The synthetic version of this compound shows strong attraction in field tests.

Allomone

Allomones are chemical signals that benefit the emitter but not the receiver. While there is limited direct evidence of this compound acting as a defensive allomone, plant-derived esters can play a role in deterring non-specialist herbivores. Plants produce a variety of secondary metabolites, some of which are volatile, as a defense mechanism against herbivory. These compounds can be toxic, repellent, or antinutritive. It is plausible that in certain contexts, high concentrations of this compound released from a plant could deter feeding by generalist insects that are not adapted to these chemical cues.

Kairomone

Kairomones are chemical signals that benefit the receiver but not the emitter. This compound, as a common component of fruit volatiles, frequently acts as a kairomone for fruit-feeding insects.

  • Host-Finding Attractant: For the invasive fruit fly, Drosophila suzukii, this compound is a key volatile compound associated with ripening fruit that the fly uses to locate suitable hosts for feeding and oviposition. Studies have shown that D. suzukii is more sensitive to this compound compared to its relative, Drosophila melanogaster, which prefers fermenting fruit. Blends of synthetic fruit volatiles containing this compound have been shown to be attractive to D. suzukii in laboratory-based behavioral assays.

Biosynthesis of this compound in Insects

While the specific enzymatic steps for this compound synthesis are not fully elucidated for all insect species, the general pathway for the formation of branched-chain esters involves the catabolism of branched-chain amino acids, such as leucine, valine, and isoleucine.

The biosynthesis can be summarized in the following logical steps:

  • Amino Acid Catabolism: Branched-chain amino acids (e.g., Leucine) are broken down.

  • Formation of Acyl-CoA: This catabolism leads to the formation of branched-chain acyl-CoA esters (e.g., Isovaleryl-CoA).

  • Esterification: The acyl-CoA is then esterified with an alcohol (in this case, methanol) to form the final ester product, this compound. This final step is catalyzed by an alcohol acyltransferase.

Biosynthesis Leucine Leucine (Branched-Chain Amino Acid) KetoAcid α-Ketoisocaproate Leucine->KetoAcid Transamination IsovalerylCoA Isovaleryl-CoA KetoAcid->IsovalerylCoA Oxidative Decarboxylation MethylIsovalerate This compound IsovalerylCoA->MethylIsovalerate Esterification (Alcohol Acyltransferase) Methanol Methanol Methanol->MethylIsovalerate Esterification (Alcohol Acyltransferase)

Biosynthesis of this compound

Quantitative Data

Electroantennography (EAG) Dose-Response

The following table presents hypothetical, yet representative, dose-response data for the EAG response of an insect species, such as Drosophila suzukii, to this compound. EAG measures the overall electrical response of the antenna to a volatile compound, with a more negative value indicating a stronger response.

Concentration of this compound (v/v)Mean EAG Response (mV) ± SEM
0.001%-0.15 ± 0.03
0.01%-0.32 ± 0.05
0.1%-0.68 ± 0.09
1%-1.25 ± 0.14
10%-1.89 ± 0.21
Control (Hexane)-0.05 ± 0.01

Note: These data are illustrative and intended to represent a typical dose-dependent response. Actual values will vary depending on the insect species, experimental setup, and specific conditions.

Behavioral Response in Olfactometer Assays

The table below summarizes findings from a study on the behavioral response of Drosophila suzukii to blends of synthetic fruit volatiles in a four-arm olfactometer. The data represent the percentage of flies choosing the arm with the odor blend.

Odor Blend Composition% of Female D. suzukii Responding
Blend 1: this compound + Ethyl Hexanoate + Ethyl Acetate + Methyl Butyrate~71%
Blend 2: this compound + Ethyl Hexanoate + 2-Heptanone + Methyl Butyrate~51%
Control (Mineral Oil)Not significantly attractive

Data adapted from Urbaneja-Bernat et al. (2021).

Experimental Protocols

Volatile Collection from Insects or Plants

This protocol describes the collection of volatile organic compounds using Solid Phase Microextraction (SPME), a common technique in insect chemical ecology.

Objective: To trap volatile compounds, including this compound, from the headspace of an insect or plant sample for subsequent analysis.

Materials:

  • SPME fiber assembly (e.g., with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating)

  • Glass sampling chamber or vial, sized appropriately for the sample

  • Heating block or water bath (optional, for thermal desorption)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place the insect (individual or group) or plant material (e.g., fruit, leaf) into the glass sampling chamber. For insects, provide a small piece of cotton with a sugar solution to maintain their activity.

  • Seal the chamber. Allow the volatiles to equilibrate in the headspace for a predetermined period (e.g., 30-60 minutes).

  • Carefully insert the SPME fiber through the septum of the chamber, exposing the fiber to the headspace. Do not let the fiber touch the sample.

  • Expose the fiber for a set duration (e.g., 45 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber into its needle and remove it from the chamber.

  • Immediately insert the SPME needle into the heated injection port of the GC-MS for thermal desorption of the trapped analytes.

  • Analyze the desorbed compounds using a suitable GC-MS method.

Volatile_Collection Start Place Sample in Chamber Equilibrate Equilibrate Headspace Start->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Retract Retract Fiber Expose->Retract Inject Inject into GC-MS Retract->Inject Analyze Analyze Data Inject->Analyze

SPME Volatile Collection Workflow
Electroantennography (EAG) Bioassay

This protocol outlines a method for measuring the antennal response of an insect, such as Drosophila, to this compound.

Objective: To quantify the electrical response of an insect antenna to different concentrations of this compound.

Materials:

  • EAG system (amplifier, data acquisition interface, software)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Silver wire

  • Electrolyte solution (e.g., 0.15 M NaCl)[3]

  • Stimulus delivery system (puff delivery)

  • Purified, humidified air source

  • This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)

  • Filter paper strips

Procedure:

  • Electrode Preparation: Pull glass capillaries to a fine point. Fill the capillaries with the electrolyte solution and insert silver wires.

  • Insect Preparation: Anesthetize an insect by chilling. Under the microscope, carefully excise an antenna at its base.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. Place the base of the antenna in contact with the reference electrode and the tip in contact with the recording electrode. A small portion of the antennal tip may be clipped to ensure good electrical contact.

  • Stimulus Preparation: Apply a known volume (e.g., 10 µL) of a this compound dilution onto a filter paper strip and insert it into a clean Pasteur pipette. Prepare a pipette with solvent only as a control.

  • EAG Recording:

    • Establish a continuous flow of clean, humidified air over the antenna to create a stable baseline.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant over the antenna.

    • Record the resulting negative voltage deflection (the EAG response).

    • Allow a sufficient recovery period between stimulations (e.g., 30-60 seconds) to prevent sensory adaptation.

    • Present the different concentrations in a randomized order, with solvent controls interspersed.

  • Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Subtract the average response to the solvent control from the response to each this compound concentration to obtain the net EAG response.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Prep_Electrodes Prepare Electrodes Mount_Antenna Mount Antenna Prep_Electrodes->Mount_Antenna Prep_Insect Prepare Insect (Excise Antenna) Prep_Insect->Mount_Antenna Baseline Establish Baseline (Clean Airflow) Mount_Antenna->Baseline Stimulate Deliver Odor Puff Baseline->Stimulate Record Record Voltage Deflection Stimulate->Record Measure Measure Amplitude Record->Measure Normalize Normalize to Control Measure->Normalize DoseResponse Generate Dose- Response Curve Normalize->DoseResponse

EAG Experimental Workflow
Y-Tube Olfactometer Bioassay

This protocol describes a binary choice assay to determine the preference of an insect for this compound over a control.

Objective: To assess whether this compound is an attractant or repellent to a specific insect species.

Materials:

  • Y-tube glass olfactometer

  • Airflow meter

  • Charcoal filter and humidification flask

  • Odor sources: this compound solution and solvent control

  • Filter paper

  • Insects of known age and physiological state (e.g., mated females)

Procedure:

  • Setup: Connect the olfactometer to a purified, humidified air source. Set a constant airflow (e.g., 150 ml/min) through each arm of the Y-tube.[4]

  • Odor Application: Apply the this compound solution to a filter paper and place it in the odor chamber of one arm. Place a filter paper with the solvent only in the other arm's chamber.

  • Insect Acclimatization: Introduce a single insect into the base of the Y-tube. Allow it to acclimatize for a short period (e.g., 1 minute).

  • Choice Observation: Observe the insect's movement. A choice is recorded when the insect moves a set distance into one of the arms and remains there for a specified time (e.g., crosses a line 5 cm into an arm and stays for at least 30 seconds).

  • Data Collection: Record the first choice of each insect and the total number of insects choosing each arm over a set number of replicates. After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with solvent and rotate the arms to avoid positional bias.

  • Data Analysis: Use a chi-square test or a binomial test to determine if the number of insects choosing the this compound-scented arm is significantly different from the number choosing the control arm.

Y_Tube_Logic Insect Insect at Base of Y-Tube Choice Insect Moves into an Arm Insect->Choice Odor_Arm Chooses Arm with This compound Choice->Odor_Arm Attraction Control_Arm Chooses Control Arm Choice->Control_Arm Repulsion or No Preference No_Choice No Choice Made Choice->No_Choice Inactivity

Logical Flow of a Y-Tube Bioassay

Conclusion

This compound is a significant semiochemical in insect chemical ecology, with demonstrated roles as a pheromone component and a kairomonal attractant. Its presence in fruit volatiles makes it a key target for research aimed at understanding and manipulating the behavior of frugivorous insects. The protocols provided herein offer standardized methods for the collection, identification, and behavioral evaluation of this compound, providing a foundation for further research in pest management, neuroethology, and the broader field of chemical ecology. The development of effective lures and repellents based on compounds like this compound holds considerable promise for sustainable agriculture and the protection of valuable crops.

References

Application Notes and Protocols: Methyl Isovalerate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate (also known as methyl 3-methylbutanoate) is a fatty acid ester recognized for its significant contribution to the aroma and flavor of various foods and beverages.[1][2][3] Chemically, it is formed from the esterification of isovaleric acid with methanol.[2][4] Its pleasant, fruity aroma makes it a valuable compound in the flavor and fragrance industry, where it is used to impart or enhance specific sensory profiles.[5] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in flavor chemistry.

Physicochemical and Organoleptic Properties

This compound is a colorless liquid with a characteristic sweet, fruity aroma.[4][6] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₆H₁₂O₂[2][4][7]
Molecular Weight 116.16 g/mol [4][7]
CAS Number 556-24-1[4][6][7]
FEMA Number 2753[1][4]
JECFA Number 195[1][4]
Appearance Colorless liquid[4][8]
Boiling Point 114-115 °C[4][6]
Density 0.881 g/mL at 25 °C[4][6]
Flash Point 16 °C (60.8 °F)[8]
Solubility Soluble in alcohol and most fixed oils; Insoluble in water.[4][5]
Table 2: Organoleptic Profile and Sensory Thresholds
ParameterDescriptionReference(s)
Odor Type Fruity, apple, pineapple, sweet, estery, tutti-frutti.[9][10]
Odor Description Described as a strong, pungent, apple-like odor.[4][9]
Flavor Profile Fruity, pineapple, apple, with a juicy nuance.[9]
Odor Threshold (Air) 0.0022 ppm[4][11]
Taste Description At 80 ppm, it is described as fruity pineapple and apple with a juicy, fruit-like nuance.[9]

Applications in Flavor Chemistry

This compound is widely utilized as a flavoring agent in the food and beverage industry to create or enhance fruity notes.[2]

  • Natural Occurrence : It is a natural volatile component in a wide variety of fruits, contributing to their characteristic aroma. It has been identified in apples, bananas, strawberries, pineapples, blueberries, oranges, and peaches.[10] It is also found in other products like various cheeses (Bleu, Gruyère, Parmesan), coffee, and honey.[10]

  • Food and Beverage Applications : Due to its potent fruity profile, it is added to beverages, candies, baked goods, and dairy products to impart apple-like and other fruity notes.

  • Regulatory Status : this compound is recognized as a safe flavoring agent by major regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[1] It holds FEMA GRAS status (FEMA No. 2753).[1]

Experimental Protocols

Protocol 1: Analysis of this compound in a Beverage Matrix using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes a method for the qualitative and quantitative analysis of this compound in a liquid matrix, such as a fruit juice or carbonated beverage.

1. Objective: To identify and quantify this compound in a beverage sample.

2. Materials:

  • Beverage sample

  • This compound analytical standard (≥99% purity)

  • Sodium chloride (anhydrous, ≥99%)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Gas-tight syringe

  • GC-MS system with a headspace autosampler

3. Sample Preparation:

  • Pipette 10 mL of the beverage sample into a 20 mL headspace vial.[12]
  • Add 2 grams of anhydrous sodium chloride to the vial. This "salting-out" step increases the volatility of organic compounds, driving them into the headspace.[12]
  • Immediately seal the vial with a crimp cap.
  • Gently swirl the vial to dissolve the salt.
  • Prepare a standard curve by spiking a control matrix (e.g., deionized water with similar sugar content to the sample) with known concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 ppb). Prepare these standards in the same manner as the sample (steps 1-4).
  • Prepare a blank sample containing only the control matrix and sodium chloride.

4. Instrumental Analysis (HS-GC-MS):

  • Headspace Autosampler Parameters:
  • Incubation Temperature: 60 °C
  • Incubation Time: 20 minutes
  • Syringe Temperature: 70 °C
  • Injection Volume: 1 mL
  • Gas Chromatograph (GC) Parameters:
  • Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[13]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
  • Injector Temperature: 250 °C
  • Split Ratio: 10:1
  • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C (hold for 5 min).[13][14]
  • Mass Spectrometer (MS) Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
  • Source Temperature: 230 °C
  • Transfer Line Temperature: 250 °C
  • Scan Range: m/z 35-350 amu

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum of this compound will show characteristic fragment ions.
  • Quantify the concentration of this compound by creating a calibration curve from the peak areas of the prepared standards and applying it to the peak area of the sample.

Protocol 2: Sensory Evaluation - Triangle Test for Difference Detection

This protocol determines if a perceptible difference in aroma exists between a standard product and a product to which this compound has been added.

1. Objective: To determine if the addition of this compound at a specific concentration creates a sensorially detectable difference.

2. Materials:

  • Control beverage sample (without added this compound)

  • Test beverage sample (with a specific concentration of added this compound)

  • Sensory evaluation booths under controlled lighting and ventilation

  • Identical, odor-free sample cups labeled with random 3-digit codes

  • Water for palate cleansing

  • A panel of at least 24-30 trained or consumer panelists.[15]

3. Procedure:

  • Prepare the control and test samples. The concentration of added this compound in the test sample should be determined based on preliminary trials, often starting near the published odor threshold.
  • For each panelist, present a set of three samples (a triad). Two of the samples are identical (either both control or both test), and one is the odd sample. The presentation order should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
  • Instruct panelists to sniff each sample in the order presented.
  • Ask panelists to identify the sample they believe is different from the other two. Panelists are required to make a choice, even if it is a guess.
  • Provide water for panelists to cleanse their palate between triads if necessary.

4. Data Analysis:

  • Count the total number of panelists and the number of correct identifications.
  • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically p < 0.05).
  • If the result is statistically significant, it can be concluded that a perceptible difference exists between the control and test samples at the tested concentration of this compound.

Visualizations

Olfactory Signal Transduction Pathway

The perception of this compound, like other odorants, begins with a complex signaling cascade in the olfactory epithelium.

Olfactory_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR binds G_olf G-olf Protein OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG CNG Channel (Open) cAMP->CNG binds & opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization (Receptor Potential) Ca_Na_Influx->Depolarization causes AP Action Potential to Olfactory Bulb Depolarization->AP triggers Flavor_Analysis_Workflow A Sample Preparation (e.g., Beverage) B Volatile Extraction (e.g., Headspace, SPME, LLE) A->B D Sensory Analysis (GC-Olfactometry, Sensory Panel) A->D Direct Evaluation C Instrumental Analysis (GC-MS) B->C E Data Processing (Peak ID, Quantification) C->E F Data Analysis (Statistical Tests) D->F G Interpretation & Reporting (Flavor Profile, Impact) E->G F->G

References

Application Notes and Protocols: The Role of Methyl Isovalerate in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate is a volatile organic compound (VOC) with a characteristic fruity, apple-like aroma.[1] It is a natural constituent of many fruits and plants, including apples, strawberries, and various herbs.[1][2][3] In the intricate chemical communication network between plants and insects, this compound acts as a crucial semiochemical, influencing insect behavior such as host location and oviposition. Understanding the role of this compound is paramount for developing novel and sustainable pest management strategies and for advancing our knowledge of chemical ecology. These application notes provide a comprehensive overview of the function of this compound in plant-insect interactions, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Data Presentation

The following tables summarize quantitative data from studies investigating the behavioral and electrophysiological responses of insects to this compound and related esters. This data is essential for understanding the dose-dependent effects of these compounds and for designing effective attractants or repellents.

Table 1: Electroantennogram (EAG) Responses of Insects to this compound and Related Esters

Insect SpeciesCompoundDoseMean EAG Response (mV ± SE)Reference
Rhagoletis pomonella (Apple Maggot Fly)Synthetic Apple Volatile Blend*N/ASimilar to natural extract[4]
Plutella xylostella (Diamondback Moth)Methyl salicylate1:10 dilutionSignificantly different between susceptible and resistant strains[5]
Chrysoperla carnea (Green Lacewing)trans-caryophyllene (standard)N/AUsed for normalization[6]
Microplitis croceipes (Parasitoid Wasp)15 Host-Related Volatiles1 µgVaried responses, not correlated with abundance[7]

Note: While a specific EAG response to pure this compound for R. pomonella was not found in the provided search results, the study by Fein et al. (1982) demonstrated that a synthetic blend containing various esters elicited a similar EAG response to the natural apple extract, suggesting the importance of these compounds in host recognition.[4]

Table 2: Behavioral Responses of Insects in Olfactometer Assays to this compound and Related Esters

Insect SpeciesAssay TypeOdor SourceBehavioral ResponseReference
Rhagoletis pomonellaWind TunnelSynthetic Apple Volatile Blend*Increased upwind flight and arrival at source[4]
Drosophila melanogasterY-tubeEthyl isovalerateDose-dependent: repellent at low conc., attractant at high conc.[8]
Pachycrepoideus vindemmiae (Parasitoid Wasp)Y-tubeEthyl isovalerateAttraction[8]
Aedes aegypti (Mosquito)Y-tubeVarious human volatilesDifferential attraction[9]

Note: The blend tested on R. pomonella contained several esters, highlighting the role of this class of compounds in attracting this significant agricultural pest.[4]

Signaling Pathways

Biosynthesis of this compound in Plants

This compound is synthesized in plants primarily through the catabolism of the branched-chain amino acid, valine.[10][11] The biosynthesis involves a series of enzymatic reactions, starting with the deamination of valine to form α-ketoisovalerate. This intermediate is then converted to isobutyryl-CoA, which can be further metabolized and ultimately esterified to produce this compound.[8][11]

plant_biosynthesis Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Valine aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase Isovaleric_acid Isovaleric_acid Isobutyryl_CoA->Isovaleric_acid Acyl-CoA thioesterase Methyl_Isovalerate Methyl_Isovalerate Isovaleric_acid->Methyl_Isovalerate Alcohol acyltransferase (Methylation)

Biosynthesis of this compound from valine in plants.
Olfactory Signaling Pathway in Insects

The perception of this compound by an insect begins with its detection by olfactory sensory neurons (OSNs) located in the antennae.[12][13] These neurons express specific olfactory receptors (ORs) that bind to volatile molecules. Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor called Orco.[14][15] The binding of an odorant like this compound to a specific OR subunit is thought to induce a conformational change, leading to the opening of the ion channel and depolarization of the neuron.[16] This electrical signal is then transmitted to the antennal lobe and higher brain centers, where it is processed to elicit a behavioral response.[12][13]

insect_olfaction cluster_antennal_sensillum Antennal Sensillum cluster_brain Insect Brain MIV This compound OR Odorant Receptor (OR) MIV->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates Orco Orco Co-receptor Orco->OSN Co-activates Antennal_Lobe Antennal Lobe OSN->Antennal_Lobe Signal Transmission Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Signal Processing Behavioral_Response Behavioral Response (e.g., Attraction) Higher_Brain_Centers->Behavioral_Response Decision Making gcms_workflow Start Plant Material in Collection Chamber Collection Dynamic Headspace Volatile Collection Start->Collection Elution Elution of Volatiles from Adsorbent Tube Collection->Elution GCMS GC-MS Analysis Elution->GCMS Analysis Data Analysis: Identification and Quantification GCMS->Analysis End Results Analysis->End eag_workflow Start Insect Antenna Preparation Mounting Mounting Antenna on Electrodes Start->Mounting Stimulus Stimulus Delivery (this compound) Mounting->Stimulus Recording EAG Signal Recording Stimulus->Recording Analysis Data Analysis: Dose-Response Curve Recording->Analysis End Results Analysis->End ytube_workflow Start Setup Y-tube Olfactometer Odor_Prep Prepare Odor Sources: This compound vs. Control Start->Odor_Prep Insect_Release Release Insect at Base of Y-tube Odor_Prep->Insect_Release Choice Record Insect Choice Insect_Release->Choice Data_Analysis Statistical Analysis of Preference Choice->Data_Analysis End Results Data_Analysis->End

References

Application Notes and Protocols for Methyl Isovalerate in Plant Volatile Organic Compound (VOC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate, a branched-chain fatty acid methyl ester, is a volatile organic compound (VOC) recognized for its characteristic sweet, fruity, apple-like aroma. It is a naturally occurring compound found in a variety of plants and fruits. While extensively utilized in the flavor and fragrance industries, its specific roles in plant biology, including defense signaling, stress responses, and interactions with other organisms, are an emerging area of research. These application notes provide an overview of the current understanding of this compound in plant studies, detailed protocols for its analysis, and insights into its potential biosynthetic and signaling pathways.

It is important to note that while the precursor of this compound, isovaleric acid, has been shown to influence plant growth, specific quantitative data on this compound emissions and its direct role as a signaling molecule in plants are still areas of active investigation. Much of the information presented here is based on the broader knowledge of plant VOCs, related methyl esters, and the known biochemistry of its precursors.

Data Presentation

Currently, there is a notable lack of specific quantitative data in the published scientific literature regarding the emission rates and tissue concentrations of this compound from plants under either normal or stressed conditions. Research has extensively documented the emission of other VOCs in response to biotic and abiotic stresses, and it is plausible that this compound emissions are similarly modulated. However, without specific studies, any figures would be purely speculative.

Table 1: Anticipated Emission Profile of this compound Under Different Stress Conditions (Hypothetical)

Plant SpeciesTissue/OrganStress ConditionThis compound Emission Rate (ng g⁻¹ FW h⁻¹)Reference
Vitis vinifera (Grape)BerriesFungal infection (Botrytis cinerea)Data Not Available-
Malus domestica (Apple)FruitHerbivory (Codling moth larvae)Data Not Available-
Arabidopsis thalianaRosette LeavesDrought StressData Not Available-
Thymus vulgaris (Thyme)LeavesHigh Light IntensityData Not Available-

FW = Fresh Weight. This table is presented as a template for future research. Currently, no specific data is available.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to start from the degradation of the branched-chain amino acid, L-leucine. The pathway likely involves the conversion of L-leucine to isovaleric acid, which is then esterified to form this compound.

1. Formation of Isovaleryl-CoA from L-Leucine: The catabolism of L-leucine is a multi-step process that occurs in microorganisms, plants, and animals. The initial steps involve the transamination of leucine (B10760876) to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA.[1]

2. Conversion of Isovaleryl-CoA to Isovaleric Acid: Isovaleryl-CoA can be hydrolyzed to isovaleric acid. While the specific enzymes catalyzing this step in plants are not fully characterized, it is a known reaction in other organisms.

3. Esterification of Isovaleric Acid: The final step is the methylation of isovaleric acid to form this compound. This reaction is likely catalyzed by a member of the SABATH family of carboxyl methyltransferases, which use S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] These enzymes are known to be involved in the formation of other volatile methyl esters, such as methyl salicylate (B1505791) and methyl jasmonate.[2] However, the specific methyltransferase responsible for this compound synthesis has not yet been identified.

Biosynthesis_of_Methyl_Isovalerate Leucine L-Leucine Keto α-Ketoisocaproate Leucine->Keto Branched-chain aminotransferase CoA Isovaleryl-CoA Keto->CoA Branched-chain α-keto acid dehydrogenase complex Acid Isovaleric Acid CoA->Acid Thioesterase (Putative) M_Isovalerate This compound Acid->M_Isovalerate Carboxyl Methyltransferase (Putative, SABATH family) + SAM

Caption: Putative biosynthetic pathway of this compound from L-leucine in plants.

Potential Role in Plant Signaling and Defense

Volatile methyl esters, such as methyl salicylate and methyl jasmonate, are well-established signaling molecules in plant defense. They can act as airborne signals to induce defense responses in neighboring plants or in undamaged parts of the same plant. Given its structural similarity, it is hypothesized that this compound may also play a role in plant signaling, potentially interacting with the jasmonate and salicylate signaling pathways.

Jasmonate (JA) and Salicylate (SA) Signaling Pathways: These two pathways are central to plant defense against biotic stress. The JA pathway is primarily activated in response to necrotrophic pathogens and chewing insects, while the SA pathway is typically induced by biotrophic pathogens. Cross-talk between these pathways allows for a finely tuned defense response.[2][4][5][6][7]

Exogenous application of isovaleric acid, the precursor to this compound, has been shown to inhibit root growth in Arabidopsis thaliana, suggesting that this compound or its derivatives can influence plant development.[8][9] It is plausible that this compound could act as an elicitor of defense gene expression, similar to other volatile esters.

Plant_Defense_Signaling cluster_stress Biotic/Abiotic Stress cluster_pathways Phytohormone Signaling cluster_response Plant Defense Responses Stress Herbivory, Pathogen Attack, Drought, etc. JA Jasmonate Pathway Stress->JA Induces SA Salicylate Pathway Stress->SA Induces Genes Activation of Defense Genes (e.g., PR proteins) JA->Genes Metabolites Production of Secondary Metabolites JA->Metabolites VOCs Emission of Volatiles (including this compound?) JA->VOCs SA->Genes SA->Metabolites SA->VOCs M_Isovalerate This compound (Hypothesized Elicitor) M_Isovalerate->JA May influence M_Isovalerate->SA May influence

Caption: Hypothetical involvement of this compound in plant defense signaling pathways.

Experimental Protocols

Protocol 1: Collection and Analysis of this compound from Plant Headspace using HS-SPME-GC-MS

This protocol describes the collection of volatile organic compounds, including this compound, from the headspace of plant tissues using solid-phase microextraction (SPME) followed by analysis with gas chromatography-mass spectrometry (GC-MS).

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Plant material (e.g., leaves, flowers, fruits)

  • Analytical standard of this compound

  • Internal standard (e.g., n-alkane solution)

Procedure:

  • Sample Preparation:

    • Excise a known weight of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of an internal standard to the vial.

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to allow volatiles to equilibrate in the headspace.

    • Manually or automatically insert the SPME fiber through the septum into the headspace above the plant material.

    • Expose the fiber to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

    • Retract the fiber into the needle and withdraw it from the vial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250 °C) for a set time (e.g., 2-5 minutes).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). A typical oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.

    • Detect and identify the compounds using the mass spectrometer, scanning a mass range of, for example, m/z 35-350.

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification:

    • Create a calibration curve using known concentrations of the this compound standard.

    • Quantify the amount of this compound in the plant sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

HS_SPME_GC_MS_Workflow Start Start: Plant Sample Collection Vial Place Sample in Headspace Vial Start->Vial Seal Seal Vial Vial->Seal Incubate Incubate to Equilibrate Headspace Seal->Incubate SPME Expose SPME Fiber to Headspace Incubate->SPME Desorb Desorb Analytes in GC Inlet SPME->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Analyze Data Analysis: Identification & Quantification Detect->Analyze End End: Results Analyze->End

Caption: Experimental workflow for the analysis of this compound from plant headspace.

Protocol 2: Investigating the Effect of this compound on Plant Gene Expression

This protocol outlines an experiment to determine if exogenous application of this compound can induce the expression of defense-related genes in a model plant like Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (e.g., 4-5 weeks old)

  • This compound solution (in a suitable solvent like ethanol, with a solvent-only control)

  • Growth chambers or controlled environment rooms

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qPCR) machine and reagents

  • Primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Treatment:

    • Divide plants into treatment and control groups.

    • Apply the this compound solution to the leaves of the treatment group using a fine mist sprayer.

    • Apply the solvent-only solution to the control group.

    • Place the plants back in the growth chamber.

  • Sample Collection:

    • At various time points after treatment (e.g., 0, 1, 3, 6, 24 hours), collect leaf tissue from both control and treated plants.

    • Immediately freeze the tissue in liquid nitrogen and store at -80 °C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA as a template, primers for the target defense genes and the reference gene, and a suitable qPCR master mix.

    • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the this compound-treated samples compared to the control samples using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

    • A significant increase in the expression of defense genes in the treated plants would suggest that this compound can act as an elicitor of plant defense responses.

Conclusion and Future Directions

This compound is a naturally occurring plant volatile with potential roles in plant biology that extend beyond its characteristic aroma. While its direct involvement in plant signaling and defense is yet to be definitively established, its biosynthesis from L-leucine and the known functions of similar volatile esters provide a strong basis for further investigation. The protocols outlined here offer a starting point for researchers to explore the emission of this compound from various plant species under different conditions and to investigate its potential as a signaling molecule. Future research should focus on:

  • Quantitative analysis of this compound emissions from a wider range of plant species in response to specific biotic and abiotic stresses.

  • Identification and characterization of the specific carboxyl methyltransferase(s) responsible for its biosynthesis.

  • Transcriptomic and proteomic studies to elucidate the specific signaling pathways and downstream responses activated by this compound.

  • Ecological studies to determine the role of this compound in mediating interactions with insects (both herbivores and pollinators) and other microorganisms.

By addressing these research questions, a more complete understanding of the role of this compound in the complex chemical language of plants can be achieved, potentially leading to new applications in sustainable agriculture and the development of novel plant-derived products.

References

Enantioselective Synthesis of Methyl Isovalerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of methyl isovalerate, a valuable chiral building block in the pharmaceutical and fragrance industries. Two primary synthetic strategies are presented: asymmetric hydrogenation of an unsaturated precursor and enzymatic kinetic resolution of a racemic mixture.

Asymmetric Hydrogenation of Methyl 3-Methyl-2-butenoate

Asymmetric hydrogenation offers a direct route to enantiomerically enriched this compound by the reduction of its unsaturated precursor, methyl 3-methyl-2-butenoate. This method relies on chiral transition metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to control the stereochemical outcome of the hydrogenation.[1]

Reaction Scheme:
Data Presentation: Comparison of Catalytic Systems

While a specific protocol for methyl 3-methyl-2-butenoate is not extensively documented in publicly available literature, data from analogous substrates, such as β,β-disubstituted acrylic acids, provide valuable insights. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.

Catalyst SystemSubstrate TypeSolventPressure (atm)Temp (°C)Time (h)ee (%)Yield (%)Reference
[Rh(COD)2]BF4 / Chiral Ligandβ,β-disubstituted acrylic acidsMethanol1-5025-5012-24>95>90Adapted from[1][2]
Ru(OAc)2(BINAP)α,β-unsaturated carboxylic acidsEthanol50-10025-8012-48>95>95Adapted from[3][4]

Note: This data is representative of similar substrate classes and may require optimization for the specific synthesis of this compound.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation (Adapted)

This protocol is adapted from established procedures for the asymmetric hydrogenation of related α,β-unsaturated esters.

Materials:

  • Methyl 3-methyl-2-butenoate

  • [Rh(COD)2]BF4 (or other suitable Rh precursor)

  • Chiral bisphosphine ligand (e.g., a derivative of DuPhos or Josiphos)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (1.1 mol%) in anhydrous, degassed methanol. Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In the autoclave, dissolve methyl 3-methyl-2-butenoate (1 equivalent) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm) and begin vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 25°C) and monitor the progress by techniques such as GC or TLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Rh_precursor [Rh(COD)2]BF4 Catalyst Active Rh-Chiral Ligand Complex Rh_precursor->Catalyst Ligand Chiral Ligand Ligand->Catalyst Solvent_prep Anhydrous Methanol Solvent_prep->Catalyst Reactor Autoclave Catalyst->Reactor Substrate Methyl 3-methyl-2-butenoate Substrate->Reactor Solvent_reac Anhydrous Methanol Solvent_reac->Reactor H2 Hydrogen Gas H2->Reactor Purification Purification (Column Chromatography) Reactor->Purification Product Enantiopure this compound Purification->Product Analysis Analysis (Chiral GC/HPLC) Product->Analysis

Caption: Workflow for the asymmetric hydrogenation of methyl 3-methyl-2-butenoate.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to separate a racemic mixture. In the case of this compound, a lipase (B570770) can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for such resolutions.[5][6][7]

Reaction Scheme:
Data Presentation: Lipase-Catalyzed Kinetic Resolution

The efficiency of the kinetic resolution is dependent on the specific lipase, solvent, and reaction conditions. CALB is known for its high enantioselectivity in resolving a wide range of esters.[8][9]

LipaseAcyl Acceptor/ NucleophileSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Unreacted Ester ee (%)Reference
Candida antarctica Lipase B (CALB), immobilizedWater (Hydrolysis)Phosphate (B84403) Buffer/Toluene (B28343)30-4024-72~50>95 (acid)>95 (ester)Adapted from[5][7]
Candida antarctica Lipase B (CALB), immobilizedn-Butanol (Transesterification)Hexane40-5048-96~50>95 (butyl ester)>95 (methyl ester)Adapted from[10]

Note: This data is based on the resolution of similar esters and may require optimization for this compound.

Experimental Protocol: Lipase-Catalyzed Hydrolytic Kinetic Resolution (Adapted)

This protocol is adapted from established procedures for the kinetic resolution of racemic esters using immobilized CALB.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Toluene (or other suitable organic solvent)

  • Standard laboratory glassware and purification supplies (separatory funnel, solvents, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a biphasic system containing phosphate buffer and toluene (e.g., 1:1 v/v).

  • Substrate Addition: Add racemic this compound to the reaction mixture.

  • Enzyme Addition: Add the immobilized CALB to the flask.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 35°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots from the organic phase and analyzing them by chiral GC to determine the enantiomeric excess of the remaining this compound and the conversion.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Separation and Purification: Separate the organic and aqueous layers.

    • Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution to remove the acidic product, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting enantiomerically enriched this compound by distillation or column chromatography.

    • Acid Product: Acidify the aqueous layer with dilute HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts, filter, and concentrate to obtain the enantiomerically enriched isovaleric acid. This can be re-esterified to obtain the other enantiomer of this compound.

  • Analysis: Determine the enantiomeric excess of both the recovered this compound and the isovaleric acid (after conversion back to its methyl ester) by chiral GC or HPLC.

Signaling Pathway for Enzymatic Kinetic Resolution

cluster_products Reaction Products Racemic Racemic Methyl Isovalerate ((R)- and (S)-enantiomers) Lipase Lipase (e.g., CALB) Racemic->Lipase S_Acid (S)-Isovaleric Acid Lipase->S_Acid Selective Hydrolysis of (S)-enantiomer R_Ester (R)-Methyl Isovalerate (Enantiomerically Enriched) Lipase->R_Ester Unreacted (R)-enantiomer Methanol Methanol Lipase->Methanol Water Water (Nucleophile) Water->Lipase

Caption: Mechanism of lipase-catalyzed kinetic resolution of racemic this compound.

References

Chiral Analysis of Methyl Isovalerate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl isovalerate, also known as methyl 3-methylbutanoate, is a chiral ester commonly found in fruits and used as a flavoring agent. The enantiomers of chiral compounds can exhibit distinct biological and pharmacological properties, making their separation and quantification crucial in drug development, flavor and fragrance analysis, and metabolic studies.[1] This document provides detailed application notes and experimental protocols for the chiral analysis of this compound, primarily focusing on gas chromatography (GC) with a chiral stationary phase (CSP). The methodologies are designed for researchers, scientists, and drug development professionals.

Chiral gas chromatography is a powerful and highly selective analytical technique for resolving enantiomers of volatile and semi-volatile compounds.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.[3] Cyclodextrin-based CSPs are widely used for their ability to form transient diastereomeric inclusion complexes with a broad range of chiral molecules, including esters.[4][5]

Recommended Analytical Approach: Chiral Gas Chromatography (GC)

Enantioselective GC is the method of choice for the baseline separation of this compound enantiomers. This technique offers high resolution, sensitivity, and reproducibility.[3] The use of a cyclodextrin-based chiral stationary phase, such as CP-Chirasil-Dex CB, is highly recommended due to its proven efficacy in separating structurally similar chiral esters.[6]

Principle of Separation

The chiral separation on a cyclodextrin-based CSP relies on the formation of temporary diastereomeric complexes between the enantiomers of the analyte and the chiral cavities of the cyclodextrin (B1172386) molecules. The differing stability of these complexes results in different retention times, allowing for their separation.[3] The "three-point interaction" model is a fundamental concept in chiral recognition, where one enantiomer interacts more strongly with the CSP at three points, leading to its longer retention.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral analysis of this compound.

Chiral Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic Methyl Isovalerate Standard or Sample Dilution Dilution in Appropriate Solvent (e.g., Hexane) Sample->Dilution Injection Injection into Chiral GC System Dilution->Injection Separation Enantioselective Separation on Chiral Column Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Enantiomeric Excess (ee) Calculation Chromatogram->Quantification

Figure 1: General workflow for the chiral GC analysis of this compound.

Detailed Experimental Protocol: Chiral GC-FID

This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and sample matrix. The parameters are based on successful separations of structurally similar chiral esters on a CP-Chirasil-Dex CB column.[6]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: Agilent J&W CP-Chirasil-Dex CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness.[6][7]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Syringes: Appropriate for GC injection.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solvent: Hexane (or other suitable solvent), HPLC grade.

  • Sample: Racemic this compound standard.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in hexane.

  • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL and 10 µg/mL.

GC Operating Conditions

The following table summarizes the recommended starting parameters for the chiral GC analysis.

ParameterRecommended Setting
Injector
Injection ModeSplit
Split Ratio100:1
Injector Temperature250 °C
Injection Volume1 µL
Oven
Initial Temperature40 °C
Initial Hold Time1 min
Temperature Ramp2 °C/min
Final Temperature180 °C
Final Hold Time5 min
Column
Carrier GasHydrogen
Flow Rate1.5 mL/min (constant flow)
Detector (FID)
Detector Temperature250 °C
Hydrogen Flow40 mL/min
Air Flow450 mL/min
Makeup Gas (N₂)30 mL/min
Data Acquisition and Analysis
  • Inject the prepared standards into the GC system.

  • Acquire the chromatograms.

  • Identify the peaks corresponding to the two enantiomers of this compound.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results and Data Presentation

Based on the analysis of the structurally similar methyl 2-methylbutanoate on a CP-Chirasil-Dex CB column, a baseline separation of the this compound enantiomers is expected.[6] The following table presents hypothetical retention data to illustrate the expected outcome. Actual retention times may vary depending on the specific instrument and conditions.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-methyl isovalerate~15.5\multirow{2}{*}{> 1.5}
(S)-methyl isovalerate~16.2

Method Development and Optimization

The provided protocol is a starting point. For optimal separation, further method development may be necessary.

Logical Relationship for Method Optimization

Method Optimization Start Initial Separation (Protocol Parameters) Check_Resolution Is Resolution (Rs) > 1.5? Start->Check_Resolution Good_Separation Method Optimized Check_Resolution->Good_Separation Yes Poor_Separation Poor Resolution Check_Resolution->Poor_Separation No Adjust_Temp Adjust Oven Temperature Program (e.g., slower ramp rate) Poor_Separation->Adjust_Temp Adjust_Flow Adjust Carrier Gas Flow Rate Poor_Separation->Adjust_Flow Adjust_Temp->Start Re-analyze Adjust_Flow->Start Re-analyze

Figure 2: Logical workflow for optimizing the chiral GC separation.
  • Temperature Program: The oven temperature is a critical parameter in chiral GC. A slower temperature ramp rate can often improve resolution. Isothermal conditions at a lower temperature can also be explored to enhance separation.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.

Conclusion

The chiral analysis of this compound is effectively achieved using gas chromatography with a cyclodextrin-based chiral stationary phase. The provided protocol using a CP-Chirasil-Dex CB column offers a robust starting point for researchers. Methodical optimization of the temperature program and carrier gas flow rate will ensure baseline separation and accurate quantification of the enantiomers, which is essential for applications in pharmaceutical development, flavor analysis, and other scientific disciplines.

References

Application Note: 3-Methyl-2-Oxovaleric Acid as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-oxovaleric acid, a branched-chain alpha-keto acid (BCKA), is a critical intermediate in the catabolism of the essential amino acid isoleucine.[1] Accumulating evidence has positioned this metabolite as a significant biomarker for several inborn errors of metabolism and complex metabolic diseases. Its quantification in biological fluids such as plasma and urine provides a valuable tool for diagnostics, patient monitoring, and research into metabolic dysregulation.[1]

Chronically elevated levels of 3-methyl-2-oxovaleric acid are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex.[1][2][3] This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding ketoacids, resulting in neurotoxicity and severe metabolic disturbances if left untreated.[1][3][4]

Furthermore, recent metabolomic studies have identified 3-methyl-2-oxovaleric acid as a strong predictive biomarker for impaired fasting glucose (IFG) and Type 2 Diabetes (T2D).[5] Its elevated levels, along with other BCAAs and BCKAs, are indicative of dysregulated BCAA catabolism, a metabolic signature associated with insulin (B600854) resistance.[5]

This application note provides a summary of the role of 3-methyl-2-oxovaleric acid as a biomarker, presents available quantitative data, and details a protocol for its analysis in biological samples using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes the association of 3-methyl-2-oxovaleric acid with impaired fasting glucose (IFG), as reported in a large population-based cohort study.

BiomarkerConditionMatrixOdds Ratio (OR) per 1 SD increase95% Confidence Interval (CI)P-valueCitation
3-Methyl-2-oxovaleric acidImpaired Fasting Glucose (IFG)Plasma1.651.39–1.958.46 x 10⁻⁹[5]
3-Methyl-2-oxovaleric acid (Replication cohort)Impaired Fasting Glucose (IFG)Plasma1.681.34–2.116.52 x 10⁻⁶[5]
3-Methyl-2-oxovaleric acid (Validation)Impaired Fasting Glucose (IFG)Urine1.871.27–2.751 x 10⁻³[5]

Note: Currently, specific concentration ranges for 3-methyl-2-oxovaleric acid in healthy versus diseased states are not consistently reported across the literature. The data is often presented as relative changes or statistical associations.

Metabolic Pathway

The diagram below illustrates the catabolic pathway of isoleucine, highlighting the formation of 3-methyl-2-oxovaleric acid and the enzymatic step that is deficient in Maple Syrup Urine Disease (MSUD).

Isoleucine Catabolism cluster_0 Mitochondrial Matrix Isoleucine Isoleucine TM_Oxovalerate 3-Methyl-2-oxovaleric acid Isoleucine->TM_Oxovalerate Branched-chain aminotransferase AcetylCoA Acetyl-CoA TM_Oxovalerate->AcetylCoA Branched-chain alpha-keto acid dehydrogenase complex (BCKDH) Deficient in MSUD PropionylCoA Propionyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA->TCA_Cycle

Caption: Isoleucine catabolic pathway.

Experimental Protocols

The analysis of 3-methyl-2-oxovaleric acid in biological samples typically requires derivatization to increase its volatility for GC-MS analysis. The following protocol is a general guideline for the extraction, derivatization (via esterification to its methyl ester), and analysis from a plasma sample.

1. Sample Preparation and Extraction

  • Objective: To precipitate proteins and extract metabolites from plasma.

  • Materials:

    • Human plasma (collected in EDTA or heparin tubes)

    • Methanol (B129727) (ice-cold, HPLC grade)

    • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge (capable of 14,000 x g at 4°C)

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

    • Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

2. Derivatization: Methyl Esterification

  • Objective: To convert the non-volatile 3-methyl-2-oxovaleric acid into its more volatile methyl ester derivative (methyl 3-methyl-2-oxovalerate).

  • Materials:

    • Dried metabolite extract

    • Methanolic HCl (e.g., 2.5% (v/v) acetyl chloride in methanol)

    • Heating block or oven (60-80°C)

    • GC vials with inserts

  • Procedure:

    • To the dried extract, add 100 µL of methanolic HCl.

    • Seal the tube tightly and vortex briefly.

    • Heat the sample at 60°C for 60 minutes.

    • Allow the sample to cool to room temperature.

    • Evaporate the reagent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., 50 µL of ethyl acetate (B1210297) or hexane).

    • Transfer the final sample to a GC vial with an insert for analysis.

3. GC-MS Analysis

  • Objective: To separate and quantify the derivatized 3-methyl-2-oxovaleric acid.

  • Instrumentation and Parameters (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977A MSD or equivalent

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (e.g., m/z 50-550) for untargeted analysis.

      • Note: Specific ions for SIM mode would need to be determined from the mass spectrum of a derivatized standard of 3-methyl-2-oxovaleric acid.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of 3-methyl-2-oxovaleric acid as a biomarker.

Biomarker Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis & Data Processing cluster_Interpretation Interpretation Sample_Collection 1. Biological Sample Collection (Plasma, Urine) Extraction 2. Metabolite Extraction (Protein Precipitation) Sample_Collection->Extraction Drying 3. Solvent Evaporation Extraction->Drying Derivatization 4. Chemical Derivatization (Esterification/Silylation) Drying->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data_Processing 6. Data Processing (Peak Integration, Normalization) GCMS->Data_Processing Statistical_Analysis 7. Statistical Analysis Data_Processing->Statistical_Analysis Interpretation 8. Biomarker Interpretation Statistical_Analysis->Interpretation

References

Application Notes and Protocols for the Synthesis of Methyl Isovalerate by Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate, a volatile ester with a characteristic fruity, apple-like aroma, finds applications as a fragrance and flavor agent. While it can be synthesized through the direct esterification of isovaleric acid with methanol (B129727), transesterification offers an alternative route, particularly when starting from other alkyl isovalerates, such as ethyl isovalerate. This process involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol in the presence of a catalyst.[1] This document provides detailed protocols for the synthesis of this compound via acid- and base-catalyzed transesterification.

Transesterification is a reversible reaction.[1] To drive the reaction towards the formation of this compound, a large excess of methanol is typically used, shifting the equilibrium according to Le Chatelier's principle.[1]

Catalysis Strategies

The transesterification can be effectively catalyzed by both acids and bases.

  • Acid Catalysis : Strong acids, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl group of the starting ester, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction proceeds through a series of protonation and deprotonation steps.

  • Base Catalysis : Bases, such as sodium methoxide (B1231860) or potassium hydroxide, function by deprotonating methanol to form a more potent nucleophile, the methoxide ion. This ion then attacks the carbonyl carbon of the starting ester. Base-catalyzed reactions are generally faster than acid-catalyzed ones but are sensitive to the presence of water and free fatty acids, which can lead to soap formation.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound from ethyl isovalerate and methanol.

Protocol 1: Acid-Catalyzed Transesterification

Materials:

  • Ethyl isovalerate

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl isovalerate and a significant molar excess of anhydrous methanol (e.g., a 1:10 molar ratio of ethyl isovalerate to methanol).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the ethyl isovalerate).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the bulk of the solvent and excess methanol using a rotary evaporator.

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 116-117°C.

Protocol 2: Base-Catalyzed Transesterification

Materials:

  • Ethyl isovalerate

  • Methanol (anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Ammonium (B1175870) chloride solution (saturated)

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask fitted with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Catalyst Preparation: Carefully add sodium methoxide (e.g., 1-5 mol% relative to the ethyl isovalerate) to the methanol. If using solid sodium, add it in small pieces to the methanol to form sodium methoxide in situ.

  • Reactant Addition: Once the catalyst is fully dissolved, add the ethyl isovalerate to the methanolic solution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. The reaction is typically faster than the acid-catalyzed version and may be complete within 1-2 hours. Monitor by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent and excess methanol by rotary evaporation.

    • Purify the resulting this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

Data Presentation

The following table summarizes typical reaction parameters for the transesterification synthesis of this compound. Please note that these are starting points and may require optimization for specific laboratory conditions.

ParameterAcid-CatalyzedBase-Catalyzed
Starting Ester Ethyl IsovalerateEthyl Isovalerate
Alcohol MethanolMethanol
Catalyst H₂SO₄NaOCH₃
Molar Ratio (Ester:Alcohol) 1:101:10
Catalyst Loading 1-2 wt%1-5 mol%
Temperature (°C) 65-70 (Reflux)65-70 (Reflux)
Reaction Time (hours) 2-41-2
Yield (%) 70-8580-95

Visualizations

Experimental Workflow for Acid-Catalyzed Transesterification

G Acid-Catalyzed Synthesis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Mix Ethyl Isovalerate and Methanol (1:10) B Add H₂SO₄ Catalyst (1-2 wt%) A->B C Reflux at 65-70°C (2-4 hours) B->C D Cool to RT C->D E Neutralize with NaHCO₃ Solution D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter H->I J Rotary Evaporation (Remove Solvent & Excess MeOH) I->J K Fractional Distillation J->K L Collect this compound (116-117°C) K->L

Caption: Workflow for acid-catalyzed synthesis.

Signaling Pathway for Base-Catalyzed Transesterification

G Base-Catalyzed Transesterification Mechanism A Methanol (CH₃OH) + Base (e.g., NaH) B Methoxide Ion (CH₃O⁻) (Nucleophile) A->B Deprotonation D Tetrahedral Intermediate B->D Nucleophilic Attack on Carbonyl Carbon C Ethyl Isovalerate (Electrophile) C->D E This compound (Product) D->E Collapse of Intermediate F Ethoxide Ion (CH₃CH₂O⁻) (Leaving Group) D->F Elimination

Caption: Base-catalyzed transesterification pathway.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing for Methyl Isovalerate

This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of this compound. Peak tailing, a form of peak asymmetry where the tail of the peak is elongated, can significantly impact the accuracy and precision of quantification.[1][2] An ideal chromatographic peak exhibits a symmetrical, Gaussian shape.[1] The asymmetry of a peak is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry, and values greater than 1.5 typically signify a problem requiring attention.[1]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify and rectify the root cause of peak tailing for this compound.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing (including a non-polar standard)? start->check_all_peaks flow_path_issue Flow Path Issue Likely check_all_peaks->flow_path_issue Yes chemical_issue Chemical Interaction or Contamination Likely check_all_peaks->chemical_issue No check_column_install Check Column Installation: - Proper cut (90° angle) - Correct installation depth - Appropriate ferrule tightness flow_path_issue->check_column_install check_leaks Check for System Leaks: - Septum, connections, gas lines check_column_install->check_leaks method_optimization Optimize Method Parameters check_leaks->method_optimization inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Clean the injection port chemical_issue->inlet_maintenance trim_column Trim Column Inlet (15-20 cm) inlet_maintenance->trim_column trim_column->method_optimization check_injection_vol Review Injection Volume: - Is it too large, causing overload? method_optimization->check_injection_vol check_inlet_temp Review Inlet Temperature: - Is it optimal for this compound volatility? check_injection_vol->check_inlet_temp check_oven_temp Review Initial Oven Temperature: - Is it appropriate for the solvent and analyte? check_inlet_temp->check_oven_temp check_column_choice Evaluate Column Choice: - Is the stationary phase polarity appropriate for this compound? check_oven_temp->check_column_choice end Peak Shape Improved check_column_choice->end

A flowchart for diagnosing the cause of GC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for esters like this compound in GC can stem from several factors, broadly categorized as either chemical interactions/contamination or physical/system issues.

  • Chemical Interactions & Contamination:

    • Active Sites: this compound, being a moderately polar compound, can interact with active sites within the GC system.[3] These active sites are often exposed silanol (B1196071) groups (Si-OH) in the inlet liner, on glass wool, or at the head of the column.[1]

    • Contamination: Accumulation of non-volatile residues from previous injections in the inlet or on the column can create active sites and lead to peak tailing.[4]

  • Physical & System Issues:

    • Improper Column Installation: A poorly cut column (not at a 90° angle) or incorrect installation depth in the inlet can create turbulence and dead volumes, causing peaks to tail.[1]

    • Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to broadened, tailing peaks.[5]

    • Suboptimal Method Parameters: Incorrect inlet temperature, a slow temperature ramp, or an inappropriate initial oven temperature can all contribute to poor peak shape.[5]

Q2: How does the polarity of this compound influence GC analysis and potential peak tailing?

A2: this compound is an ester, which is more polar than an ether but less polar than an alcohol.[3] It can act as a hydrogen bond acceptor but not a donor.[3] This moderate polarity means it is susceptible to interactions with active sites in the GC system, as mentioned above.

For optimal peak shape, the principle of "like dissolves like" should be applied when selecting a GC column. A stationary phase with a polarity similar to this compound is recommended. Using a non-polar column may be suitable as separation would primarily be based on boiling point. However, if significant tailing is observed, a mid-polarity to polar stationary phase, such as one containing cyanopropyl or polyethylene (B3416737) glycol (WAX) functional groups, may provide better results by minimizing unwanted secondary interactions.

Column Type Stationary Phase Polarity Suitability for this compound
DB-1, HP-1, Rtx-1Non-PolarSeparates primarily by boiling point; may show tailing if active sites are present.
DB-5, HP-5ms, Rtx-5Low-PolarityA good starting point for general-purpose analysis.
DB-1701, Rtx-35Mid-PolarityCan improve peak shape for moderately polar compounds.
DB-WAX, HP-INNOWaxPolarOften provides good peak shape for polar analytes like esters by mitigating interactions with active sites.
Q3: What are the recommended initial GC parameters for analyzing this compound?

A3: The following parameters, based on methods for similar fatty acid methyl esters (FAMEs), can be used as a starting point and optimized as needed.[6][7]

Parameter Recommended Starting Point Rationale & Optimization Tips
Column Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) or Polar (e.g., WAX)Match the column polarity to the analyte for better peak shape.[8]
Injector Type Split/SplitlessSplit injection is generally preferred to avoid column overload.
Injection Volume 1 µLStart with a low volume to prevent column overload, a common cause of peak fronting and tailing.[5][9]
Split Ratio 50:1 to 100:1A higher split ratio can help improve peak shape if overload is suspected.[9]
Inlet Temperature 250 °CShould be high enough to ensure rapid vaporization of this compound without causing thermal degradation.[9] An excessively low temperature can cause slow sample transfer and peak tailing.[10]
Oven Program Initial: 50-70 °C, Ramp to 230-250 °CThe initial temperature should be low enough to allow for focusing of the analyte at the head of the column.[11]
Carrier Gas Helium or HydrogenMaintain a constant flow rate.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °CShould be higher than the final oven temperature to prevent condensation.[9]
Q4: How do I quantitatively assess the impact of changing GC parameters on peak tailing?

A4: The USP Tailing Factor (Tf) is a common metric used to quantify peak asymmetry. It is calculated as:

Tf = W₀.₀₅ / (2 * f)

where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.

By systematically changing one parameter at a time (e.g., injection volume or inlet temperature) and calculating the tailing factor for the this compound peak, you can quantitatively determine the effect of that parameter on peak shape. For example, an increase in injection volume may lead to an increase in the tailing factor, indicating column overload.[2]

Parameter Change Expected Impact on Tailing Factor (Tf) Potential Cause
Increase Injection VolumeIncreaseColumn Overload[2]
Decrease Inlet TemperatureIncreaseIncomplete/Slow Vaporization[10]
Increase Inlet TemperatureDecrease (to a point)Improved Vaporization
Contaminated Inlet LinerIncreaseActive Sites[4]

Experimental Protocols

Protocol 1: Replacing a GC Inlet Liner

Routine replacement of the inlet liner is crucial for preventing peak tailing caused by contamination and active sites.

Materials:

  • New, deactivated inlet liner

  • New O-ring

  • Forceps or a liner removal tool

  • Wrench for the inlet

Procedure:

  • Cool Down the Inlet: Set the GC inlet temperature to ambient and wait for it to cool down completely to avoid burns.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Use the appropriate wrench to loosen and remove the septum nut and any other fittings securing the inlet.

  • Remove the Old Liner: Using forceps or a specialized liner removal tool, carefully withdraw the old liner from the injection port.[2] Dispose of it properly.

  • Install the New Liner and O-ring: Place a new O-ring on the new, deactivated liner.[2] Handle the new liner with the tool to avoid contamination from your fingers. Carefully insert the new liner into the inlet to the correct depth as specified by your instrument manufacturer.

  • Reassemble the Inlet: Replace the inlet fittings and tighten the septum nut. Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check around the fittings using an electronic leak detector.

  • Heat the Inlet: Set the inlet to the desired operating temperature.

Protocol 2: Trimming a GC Column

Trimming a small portion from the front of the column can remove accumulated non-volatile residues and active sites, restoring peak shape.

Materials:

  • Ceramic scoring wafer or capillary column cutter

  • Magnifying glass or microscope

  • New ferrule and column nut (if necessary)

Procedure:

  • Cool Down the System: Set the GC inlet and oven temperatures to ambient and wait for them to cool.

  • Turn Off Gases: Turn off the carrier gas flow.

  • Uninstall the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Cut the Column:

    • Using a ceramic scoring wafer, make a light score on the polyimide coating of the column, approximately 15-20 cm from the inlet end.

    • Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, square cut with no jagged edges or shards.[1] If the cut is not clean, repeat the process.

  • Reinstall the Column:

    • If necessary, place a new column nut and ferrule on the freshly cut end of the column.

    • Insert the column into the inlet to the correct depth as specified by your instrument's manual.

    • Tighten the column nut finger-tight, then use a wrench for a final quarter to half turn. Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Heat the System: Return the inlet and oven to their operating temperatures.

  • Update Column Length: It is good practice to update the column length in your chromatography data system to maintain accurate retention time predictions.

References

Technical Support Center: Optimizing SPME Fiber Selection for Methyl Isovalerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of methyl isovalerate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing SPME analysis for this compound?

A1: The most critical initial step is selecting the appropriate SPME fiber. The fiber's coating material dictates the extraction efficiency and selectivity for the target analyte. For a volatile ester like this compound, the choice of fiber is paramount for achieving good sensitivity and accuracy.

Q2: Which SPME fiber is generally recommended for this compound?

A2: For broad-range analysis of volatile esters, a mixed-phase fiber is often the most effective choice.[1] Specifically, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended. This fiber is suitable for a wide range of analytes (C3 to C20) and is effective for trace-level volatile analysis.

Q3: How does the molecular weight of this compound influence fiber selection?

A3: this compound has a molecular weight of 116.16 g/mol . For volatile, low molecular weight compounds (generally under 150 amu), adsorbent fiber coatings that can effectively trap these fast-moving analytes are recommended. Carboxen-based fibers, such as DVB/CAR/PDMS, are well-suited for this purpose.

Q4: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound?

A4: Headspace-SPME (HS-SPME) is the preferred method for volatile compounds like this compound.[2][3] This technique minimizes matrix effects by exposing the fiber to the vapor phase above the sample, protecting it from non-volatile contaminants.[2]

Q5: How can I improve the extraction efficiency of this compound?

A5: Several factors can be optimized:

  • Temperature: Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of this compound, leading to higher concentrations in the headspace and better adsorption by the fiber.[4]

  • Extraction Time: It is crucial to determine the optimal time for the analyte to reach equilibrium between the sample headspace and the fiber. An extraction time of 20-30 minutes is often a good starting point.[4]

  • Agitation: Agitating the sample during extraction helps to facilitate the release of the analyte from the matrix into the headspace.

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of polar organic compounds, driving them into the headspace and improving extraction efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for this compound 1. Incorrect fiber choice. 2. Fiber not exposed during extraction. 3. Insufficient extraction time or temperature. 4. GC inlet leak. 5. Fiber carryover or contamination.1. Use a DVB/CAR/PDMS or similar mixed-phase fiber. 2. Ensure the fiber is fully extended into the vial's headspace during extraction. 3. Optimize extraction time and temperature (e.g., 30 min at 50°C). 4. Check for leaks in the GC inlet septum and connections. 5. Properly condition the fiber before use and run a blank to check for contamination.
Poor Reproducibility (High %RSD) 1. Inconsistent extraction time or temperature. 2. Variable sample volume or headspace volume. 3. Inconsistent fiber placement in the headspace. 4. Fiber degradation.1. Use an autosampler for precise control over time and temperature. If manual, use a timer and a controlled temperature bath. 2. Maintain a consistent sample-to-headspace volume ratio in all vials.[1] 3. Ensure the fiber is positioned at the same depth in the headspace for every sample. 4. Inspect the fiber for damage or coating stripping. Replace if necessary (typically after 50-100 injections).
Extraneous Peaks (Ghost Peaks) 1. Contaminated sample vials or septa. 2. Fiber carryover from a previous injection. 3. Bleed from the GC septum or column.1. Use high-quality vials and septa. Run a blank with an empty vial to check for contamination. 2. Increase desorption time and/or temperature in the GC inlet. Condition the fiber between runs. 3. Use a high-quality, low-bleed septum and ensure the column is properly conditioned.
Broad or Tailing Peaks 1. Slow desorption from the fiber. 2. Inappropriate GC inlet liner. 3. Column activity or contamination.1. Increase the GC inlet temperature to ensure rapid desorption. 2. Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume and improve peak focusing. 3. Perform column maintenance, such as baking or trimming the front end.

Data Presentation: SPME Fiber Performance for Short-Chain Fatty Acids/Esters

While specific data for this compound is limited, studies on structurally similar short-chain fatty acids (SCFAs) provide excellent guidance. The following table summarizes the relative extraction efficiencies of different fiber types for SCFAs.

Fiber TypeRelative Extraction Efficiency for SCFAsRecommended for this compound?Rationale
CAR/PDMS Very High[1]Yes Carboxen (CAR) is highly effective at trapping small, volatile molecules.[1]
DVB/CAR/PDMS High[1]Highly Recommended A versatile, mixed-phase fiber that provides a broad range of applicability, including for volatile esters.[1][4]
PDMS/DVB ModerateYes A good general-purpose fiber, particularly for more volatile polar analytes.[5]
PDMS Low[1]Not Recommended Better suited for non-polar or larger semi-volatile compounds.[5]
Polyacrylate (PA) Moderate to High (for polar compounds)Potentially Suitable A polar fiber that can be effective for polar analytes like esters.[5]

Experimental Protocols

Detailed Methodology: HS-SPME-GC-MS for this compound

This protocol outlines a typical procedure for the analysis of this compound in a liquid matrix.

1. Materials and Equipment:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • SPME Holder: Manual or for autosampler.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and provide consistent agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

2. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add 1.5 g of NaCl to the sample to increase the ionic strength (salting out).[1]

  • If using an internal standard, spike the sample with a known concentration.

  • Immediately seal the vial with the screw cap.

3. Headspace Extraction:

  • Place the sealed vial into the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at 50-60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This allows the volatile compounds to partition into the headspace.

  • Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the sample for 20-30 minutes at the same temperature and agitation.

4. GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

  • Desorption: Desorb the analytes from the fiber in the GC inlet, typically set at 250°C, for 2-5 minutes in splitless mode.[1]

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms, HP-5ms) with a temperature program to separate the analytes. A typical program might be:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • MS Detection: Use a mass spectrometer to detect and identify this compound based on its mass spectrum and retention time.

Visualizations

Logical Workflow for SPME Fiber Selection and Method Optimization

SPME_Optimization_Workflow SPME Fiber Selection and Method Optimization Workflow cluster_selection Phase 1: Fiber Selection cluster_optimization Phase 2: Method Optimization cluster_analysis Phase 3: Analysis & Troubleshooting start Define Analyte: This compound properties Properties: - Volatile - MW: 116.16 - Polar Ester start->properties fiber_choice Initial Fiber Choice: DVB/CAR/PDMS (Mixed-phase, adsorbent) properties->fiber_choice extraction_mode Select Extraction Mode: Headspace (HS-SPME) fiber_choice->extraction_mode parameters Optimize Parameters: - Temperature (40-60°C) - Time (20-30 min) - Agitation extraction_mode->parameters matrix_mod Matrix Modification: - Add Salt (NaCl) parameters->matrix_mod analysis GC-MS Analysis: - Desorption Temp (250°C) - Column & Temp Program matrix_mod->analysis troubleshoot Troubleshoot: - No/low peaks - Poor reproducibility - Ghost peaks analysis->troubleshoot final_method Final Optimized Method analysis->final_method troubleshoot->final_method Iterate if needed

Caption: A logical workflow for selecting an SPME fiber and optimizing the method for this compound analysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic SPME Troubleshooting Logic cluster_no_peaks Symptom: No/Low Peaks cluster_reproducibility Symptom: Poor Reproducibility cluster_extra_peaks Symptom: Extraneous Peaks start Problem Encountered check_fiber Check Fiber: - Correct type? - Damaged? start->check_fiber No/Low Peaks check_consistency Check Consistency: - Time, Temp, Volume - Fiber placement start->check_consistency Poor Reproducibility run_blank Run Blank Vial start->run_blank Extraneous Peaks check_extraction Check Extraction: - Temp/Time sufficient? - Fiber exposed? check_fiber->check_extraction check_gc Check GC System: - Inlet leak? - Desorption temp? check_extraction->check_gc solution Problem Solved check_gc->solution check_automation Consider Automation check_consistency->check_automation check_automation->solution check_carryover Check Carryover: - Increase desorption time - Condition fiber run_blank->check_carryover check_carryover->solution

Caption: A decision tree for troubleshooting common issues in SPME analysis.

References

reducing matrix effects in methyl isovalerate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the quantification of methyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the context of this compound quantification, co-eluting compounds from the sample matrix can interfere with the ionization process in the mass spectrometer, leading to either signal suppression or enhancement.[2] This can result in inaccurate and unreliable quantification.[3] For instance, in biological samples, phospholipids (B1166683) are a common cause of matrix effects.[3]

Q2: What are the common strategies to mitigate matrix effects?

A2: The primary strategies to reduce or compensate for matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering components from the sample before analysis.[4] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and sample dilution.[5][6]

  • Calibration Strategy: These methods aim to compensate for matrix effects that cannot be eliminated through sample preparation. Key strategies include the use of matrix-matched calibration standards, the standard addition method, and the use of a stable isotope-labeled internal standard (SIL-IS).[6]

  • Chromatographic and Instrumental Optimization: Modifying the gas chromatography (GC) or mass spectrometry (MS) parameters can help separate the analyte from interfering matrix components.[7]

Q3: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A3: A SIL-IS is the most effective way to compensate for matrix effects and is considered the gold standard.[8] You should use a SIL-IS when high accuracy and precision are required, especially when dealing with complex or variable matrices.[8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[8] Deuterium-labeled isovaleryl-L-carnitine is an example of a commercially available stable isotope-labeled standard that is structurally related to this compound.[9]

Q4: Is the standard addition method a good alternative to a SIL-IS?

A4: The standard addition method is a powerful technique for overcoming matrix effects, particularly when a suitable blank matrix for creating matrix-matched standards is not available.[10] It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's matrix.[11] However, this method can be more time-consuming and labor-intensive than using a SIL-IS, as a separate calibration curve must be prepared for each sample.[6][12]

Q5: How can I assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2][13] An MF value less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement.[2] This evaluation should ideally be performed using at least six different lots of the matrix to assess variability.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low and inconsistent recovery of this compound. Significant matrix suppression.* Implement a more rigorous sample cleanup: Transition from protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering matrix components.[4] * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variable matrix effects and improve accuracy and precision.[8]
Overestimation of this compound concentration. Matrix-induced signal enhancement.* Optimize chromatographic separation: Modify the GC temperature program or change the column to better separate this compound from the enhancing matrix components.[7] * Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples to compensate for consistent signal enhancement.[6]
Poor reproducibility across different sample lots. Variability in the matrix composition between samples leading to inconsistent matrix effects.* Employ the Standard Addition Method: This method creates a calibration curve for each individual sample, thereby accounting for the specific matrix effects in that sample.[10][12] * Evaluate multiple blank matrix lots: During method development, assess the matrix effect across at least six different sources of blank matrix to understand the expected variability.[13]
Analyte peak is present but difficult to integrate due to co-eluting peaks. Inadequate chromatographic separation from matrix components.* Adjust GC parameters: Optimize the temperature ramp rate, carrier gas flow rate, or injection temperature to improve peak shape and resolution.[7] * Consider a different GC column: A column with a different stationary phase may provide better selectivity for this compound and the interfering compounds.[14]
Loss of sensitivity after multiple injections of complex samples. Accumulation of non-volatile matrix components in the GC inlet and column.* Incorporate a sample cleanup step: Use SPE or LLE to remove non-volatile residues before injection.[4][5] * Perform regular instrument maintenance: This includes changing the inlet liner and trimming the front of the GC column.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids

This protocol is a general guideline for extracting volatile esters like this compound from a biological matrix such as plasma or urine.

  • Sample Preparation: To 500 µL of the biological sample, add 50 µL of an internal standard solution (ideally a stable isotope-labeled this compound).

  • pH Adjustment: Adjust the sample pH to be neutral or slightly acidic to ensure this compound remains in its ester form.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., hexane).

Protocol 2: Standard Addition Method for Complex Matrices

This protocol describes the steps for performing a 4-point standard addition for a single sample.

  • Initial Analysis: First, analyze the unknown sample to get an estimate of the this compound concentration.

  • Sample Aliquoting: Prepare four equal aliquots of the sample extract.

  • Spiking:

    • Vial 1: Leave unspiked (contains the original sample extract).

    • Vial 2: Spike with a known amount of this compound standard to achieve a final added concentration of approximately 0.5 times the estimated sample concentration.

    • Vial 3: Spike to achieve a final added concentration of approximately 1.0 times the estimated sample concentration.

    • Vial 4: Spike to achieve a final added concentration of approximately 2.0 times the estimated sample concentration.

  • Analysis: Analyze all four prepared samples by GC-MS.

  • Calibration Curve: Plot the measured peak area against the concentration of the added standard.

  • Quantification: Determine the x-intercept of the linear regression line. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.[10][15]

Visualizing Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection add_is Add Internal Standard (e.g., SIL-IS) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction concentrate Evaporation & Reconstitution extraction->concentrate gcms GC-MS Analysis concentrate->gcms data_processing Data Processing & Result gcms->data_processing calibration Calibration Strategy calibration->data_processing

Caption: Workflow for this compound analysis.

matrix_effect_mitigation Strategies to Reduce Matrix Effects cluster_prep Sample Preparation cluster_cal Calibration Strategy mitigation Matrix Effect Mitigation dilution Sample Dilution mitigation->dilution Reduce interferences lle Liquid-Liquid Extraction (LLE) mitigation->lle Remove interferences spe Solid-Phase Extraction (SPE) mitigation->spe Remove interferences matrix_matched Matrix-Matched Standards mitigation->matrix_matched Compensate for effects std_add Standard Addition mitigation->std_add Compensate for effects sil_is Stable Isotope-Labeled IS mitigation->sil_is Compensate for effects

Caption: Key strategies for mitigating matrix effects.

References

Technical Support Center: Methyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isovalerate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis low?

A1: Low yield in this compound synthesis is a frequent issue that can stem from several factors. The most common cause is the reversible nature of the esterification reaction. To improve the yield, it is crucial to shift the reaction equilibrium towards the product side.[1][2][3] This can be achieved by:

  • Removing Water: The formation of water as a byproduct drives the reverse reaction (hydrolysis). Employing techniques like azeotropic distillation with a Dean-Stark apparatus or using drying agents such as molecular sieves can effectively remove water from the reaction mixture.[2][3]

  • Using an Excess of a Reactant: According to Le Chatelier's principle, increasing the concentration of one of the reactants (either isovaleric acid or methanol) will push the equilibrium towards the formation of this compound.[1] Methanol (B129727) is often used in excess as it can also serve as the solvent.[4]

Another reason for low yield could be an inadequate catalyst or inappropriate reaction conditions. Ensure that the catalyst is active and used in the correct concentration, and that the reaction temperature and time are optimized for the specific method you are using.

Q2: What are the common side reactions in this compound synthesis and how can I minimize them?

A2: In acid-catalyzed esterification, particularly with strong acids like sulfuric acid at high temperatures, side reactions such as dehydration of the alcohol (methanol) to form dimethyl ether can occur. If using a more complex alcohol, elimination reactions to form alkenes are also possible, though less relevant for methanol.[2]

To minimize these side reactions:

  • Use Milder Catalysts: Consider using catalysts like p-toluenesulfonic acid (p-TsOH) which are effective but can be less harsh than concentrated sulfuric acid.[2][5]

  • Optimize Reaction Temperature: Avoid excessively high temperatures that might promote side reactions. The optimal temperature will depend on the specific catalyst and reactants used. For example, one method using p-toluenesulfonic acid specifies a temperature range of 105-125°C, noting that higher temperatures can lead to impurity formation.[5]

Q3: I am having difficulty purifying my this compound product. What are the likely impurities and how can I remove them?

A3: Common impurities after the synthesis of this compound include unreacted isovaleric acid, excess methanol, the acid catalyst, and water.

A standard work-up procedure to remove these impurities involves:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any remaining isovaleric acid. Carbon dioxide will be evolved, so perform this step carefully.

  • Washing: Further wash the organic layer with water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer containing the this compound over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation: Finally, purify the this compound by fractional distillation to separate it from any remaining impurities and obtain the pure ester. The boiling point of this compound is approximately 115°C.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is the classic method involving the reaction of isovaleric acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][7]

  • Transesterification: This method involves the conversion of another ester to this compound by reacting it with methanol. This can be catalyzed by either an acid or a base.[1] For example, triglycerides can be transesterified to produce fatty acid methyl esters.[8]

  • Palladium-Catalyzed Carbonylation: More advanced methods involve the reaction of isobutylene (B52900) with carbon monoxide and menthol (B31143) in the presence of a palladium catalyst system to produce menthyl isovalerate, a related compound. A similar approach can be adapted for this compound synthesis.[5][9]

Q2: What catalysts are effective for this compound synthesis?

A2: A variety of catalysts can be used, depending on the synthesis method:

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used for Fischer-Speier esterification.[2][5][10]

  • Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze esterification.[2]

  • Solid Acid Catalysts: Heterogeneous catalysts like ZrO₂/SiO₂ have been used in the ring-opening of lactones with methanol to produce unsaturated methyl esters, indicating their potential applicability in esterification.[11]

  • Bases: For transesterification, bases like sodium methoxide (B1231860) are effective catalysts.[1][12]

  • Enzymes: Lipases can be used as biocatalysts for the synthesis of esters, offering a "greener" alternative with high specificity.[13][14]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the esterification reaction can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials (isovaleric acid) and the appearance of the product (this compound). A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the conversion of the starting materials and the yield of the product by analyzing small aliquots of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the reaction by observing the characteristic signals of the reactants and the product. For instance, the formation of the methoxy (B1213986) group (-OCH₃) signal in the ¹H NMR spectrum is a clear indicator of product formation.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Menthyl Isovalerate Synthesis (as an analogue for this compound)

Catalyst SystemReactantsTemperature (°C)PressureReaction TimeYield (%)Reference
p-Toluenesulfonic acidMenthol, Isovaleric Acid105-125Atmospheric< 8 hours~94.5 (based on reacted menthol)[5]
PdCl₂(PPh₃)₂, PPh₃, p-TsOHIsobutylene, CO, Menthol105-120≤ 4.0 MPa3-8 hours99[5]
Pd(OAc)₂, PPh₃, p-TsOHIsobutylene, CO, Menthol10018 atm3.5 hours99.7[9]
Concentrated H₂SO₄ or HCll-menthol, Isovaleric Acid100-110AtmosphericNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Isovaleric Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Isovaleric acid

  • Methanol (in excess, can be used as solvent)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle. If using a Dean-Stark apparatus for water removal, insert it between the flask and the condenser.

  • Charging Reactants: To the round-bottom flask, add isovaleric acid and an excess of methanol (e.g., a 3 to 5-fold molar excess).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of isovaleric acid) or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the mixture to reflux. The reaction temperature will be close to the boiling point of methanol (64.7°C). If using a Dean-Stark apparatus, water will be collected as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction progress using TLC or GC. The reaction is typically complete within 1-10 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid. Swirl gently and vent frequently to release the CO₂ produced.

    • Separate the organic layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 115°C.

Visualizations

Fischer_Esterification_Pathway isovaleric_acid Isovaleric Acid (CH₃)₂CHCH₂COOH methyl_isovalerate This compound (CH₃)₂CHCH₂COOCH₃ isovaleric_acid->methyl_isovalerate + Methanol methanol Methanol CH₃OH methanol->methyl_isovalerate water Water H₂O catalyst Acid Catalyst (H⁺)

Caption: Fischer-Speier esterification of isovaleric acid with methanol.

Experimental_Workflow start Start setup Assemble Reflux Apparatus start->setup charge Charge Reactants and Catalyst setup->charge reflux Heat to Reflux charge->reflux monitor Monitor Reaction Progress reflux->monitor workup Work-up and Neutralization monitor->workup Reaction Complete purify Purify by Distillation workup->purify end End: Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Stability of Methyl Isovalerate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isovalerate. The information addresses common challenges encountered during experimental procedures related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, an ester, is primarily influenced by the following factors:

  • pH: this compound is susceptible to hydrolysis, a reaction that breaks the ester bond. This reaction is catalyzed by both acids and bases. Therefore, the pH of the solution is a critical factor.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. For enhanced stability, it is recommended to store solutions of this compound at lower temperatures.[2]

  • Solvent: The type of solvent can influence stability. While this compound is soluble in many organic solvents, in aqueous solutions, hydrolysis is a more significant concern.

  • Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) can also catalyze the hydrolysis of this compound.

Q2: What are the degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis. This reaction yields isovaleric acid and methanol.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: Stability monitoring involves quantifying the concentration of this compound over time. The most common analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the parent compound and its degradation products.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances can lead to vigorous reactions and rapid degradation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound concentration in solution. pH-mediated hydrolysis: The pH of your solution may be too high or too low.- Buffer your solution to a neutral pH (around 7) if compatible with your experiment. - If your experiment requires acidic or basic conditions, consider running the experiment at a lower temperature to slow degradation. - Analyze samples at predetermined time points to establish a degradation curve.
Elevated temperature: Storage or experimental conditions are too warm.- Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. - Minimize the time samples are kept at room temperature.
Enzymatic degradation: Presence of esterases in your sample matrix (e.g., biological samples).- Consider heat-inactivating enzymes in your sample matrix before adding this compound, if your experimental design allows. - Use of enzyme inhibitors may be an option, but their compatibility with your downstream analysis needs to be verified.
Inconsistent or non-reproducible analytical results. Improper sample handling and preparation: Volatility of this compound can lead to losses.- Ensure sample vials are tightly sealed. - Use a consistent and validated sample preparation method. For GC analysis, derivatization to a less volatile compound might be necessary in some cases, though direct injection is common for FAMEs (Fatty Acid Methyl Esters).[3]
Analytical method not optimized: The GC or HPLC method may not be suitable for resolving this compound from other components or degradation products.- Develop and validate your analytical method for linearity, accuracy, and precision. - For HPLC, ensure the detector is appropriate for short-chain fatty acid esters. UV detectors can be used, but sensitivity may be a limitation.[4][5] - For GC, optimize the temperature program and column selection for good peak separation.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products: The new peaks are likely isovaleric acid or other byproducts.- Obtain a standard for isovaleric acid to confirm the identity of the degradation peak. - Adjust the analytical method to ensure proper separation and quantification of both this compound and its degradation products.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound Primary Degradation Product
pH Acidic (pH < 4)Low (hydrolysis is catalyzed)Isovaleric Acid, Methanol
Neutral (pH ~ 7)Moderate (hydrolysis is slower)Isovaleric Acid, Methanol
Basic (pH > 8)Very Low (saponification is rapid and irreversible)Isovalerate Salt, Methanol
Temperature -20°CHighMinimal Degradation
4°CGoodSlow Hydrolysis
Room Temperature (~25°C)Moderate to LowHydrolysis Rate Increases
Elevated (>40°C)Very LowRapid Hydrolysis

Experimental Protocols

Protocol: Stability Assessment of this compound in an Aqueous Buffered Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a buffered aqueous solution over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents:

  • This compound (analytical standard)

  • Isovaleric acid (analytical standard)

  • Methanol (HPLC grade)

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Internal standard (e.g., methyl hexanoate)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with septa

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the buffer of choice.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

3. Stability Study Setup:

  • Dispense aliquots of the working solution into several sealed vials for each time point and storage condition.

  • Store the vials under the desired temperature conditions (e.g., 4°C and 25°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition for analysis.

4. Sample Preparation for GC Analysis:

  • To a 1 mL aliquot of the stability sample, add a known amount of the internal standard.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297) and vortexing for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

5. GC-FID Analysis:

  • Column: A suitable capillary column for volatile fatty acid esters (e.g., a wax or a low- to mid-polarity phase).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes. (This is a starting point and should be optimized).

  • Carrier Gas: Helium or Hydrogen.

  • Inject 1 µL of the prepared sample.

6. Data Analysis:

  • Identify and integrate the peaks for this compound and the internal standard.

  • Calculate the concentration of this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Sample Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution in Buffer prep_stock->prep_working aliquot Aliquot Working Solution for Time Points prep_working->aliquot prep_is Prepare Internal Standard Solution storage Store at Defined Temperatures (e.g., 4°C, 25°C) aliquot->storage sampling Collect Samples at Scheduled Intervals storage->sampling add_is Add Internal Standard sampling->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Organic Layer extract->dry gc_analysis GC-FID Analysis dry->gc_analysis quantify Quantify this compound Concentration gc_analysis->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing the stability of this compound in solution.

References

preventing degradation of methyl isovalerate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl isovalerate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

Q2: What are the main factors that cause the degradation of this compound during extraction?

A2: The stability of this compound, like other esters, is primarily affected by the following factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[3] Extreme pH values should be avoided.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and can also lead to evaporative losses of this volatile compound.[4][5]

  • Presence of Water: Water is a reactant in the hydrolysis of esters. Therefore, minimizing contact with water is crucial.[3][6]

  • Enzymatic Activity: If extracting from biological matrices, native esterases can degrade this compound.

  • Solvent Choice: The polarity and protic nature of the extraction solvent can influence the rate of degradation.[7]

Q3: What are the ideal storage conditions for samples containing this compound before extraction?

A3: To minimize degradation before extraction, samples should be stored at low temperatures, preferably at -20°C or -80°C, in airtight containers to prevent volatilization and exposure to moisture. If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying this compound and its potential degradation products (isovaleric acid and methanol).[8][9] A validated GC-MS method will allow for the separation and measurement of these compounds, enabling an assessment of the extent of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low recovery of this compound in the final extract.

Potential Cause Recommended Solution
Hydrolysis due to pH Maintain the pH of the extraction medium within a neutral to slightly acidic range (pH 4-7). Buffer your extraction solvent if necessary.
Hydrolysis due to temperature Conduct the extraction at low temperatures. Use of an ice bath during sample homogenization and extraction is recommended. Avoid prolonged heating steps.
Presence of water Use anhydrous solvents and drying agents such as anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water from the organic extract.[10][11]
Evaporative loss Use sealed extraction vessels. When concentrating the extract, use a gentle stream of nitrogen at low temperatures. Avoid high-vacuum evaporation at elevated temperatures.
Enzymatic degradation If working with biological samples, consider a rapid inactivation step for enzymes, such as flash-freezing in liquid nitrogen followed by lyophilization, or the use of enzymatic inhibitors.
Incomplete extraction Optimize the extraction solvent and method. Consider using a non-polar or moderately polar aprotic solvent. Techniques like solid-phase extraction (SPE) can improve recovery.[12][13]

Problem 2: Appearance of unknown peaks in the chromatogram, suggesting degradation products.

Potential Cause Recommended Solution
Acid- or base-catalyzed hydrolysis Confirm the identity of degradation products (isovaleric acid, methanol) using GC-MS analysis with authentic standards. Re-evaluate and control the pH of the extraction process.
Oxidative degradation Purge solvents with an inert gas (nitrogen or argon) before use. Consider the addition of antioxidants (e.g., BHT) to the extraction solvent, especially if the sample matrix is prone to oxidation.
Reaction with solvent impurities Use high-purity, distilled-in-glass solvents to avoid reactive impurities.

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Stability (Qualitative)

This table summarizes the expected impact of different experimental parameters on the degradation of this compound.

Parameter Condition Expected Impact on Degradation Recommendation
pH < 4HighAvoid strongly acidic conditions.
4 - 7LowMaintain a neutral to slightly acidic pH.
> 7HighAvoid alkaline conditions.
Temperature < 10°CLowPerform extractions at low temperatures.
10 - 25°CModerateMinimize time at room temperature.
> 25°CHighAvoid elevated temperatures.
Water Content AnhydrousLowUse dry solvents and drying agents.
Aqueous/Wet SolventsHighMinimize contact with water.
Extraction Time Short (< 1 hour)LowKeep extraction times as short as possible.
Long (> 1 hour)HighOptimize for efficiency to reduce time.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) Protocol to Minimize this compound Degradation

  • Sample Preparation:

    • Homogenize the sample (e.g., plant material, food product) in a pre-chilled grinder or blender with a minimal amount of cold extraction solvent (e.g., hexane (B92381) or diethyl ether).

    • Perform all steps on an ice bath.

  • Extraction:

    • Transfer the homogenate to a separatory funnel.

    • Add a sufficient volume of the cold extraction solvent and shake gently for 2-3 minutes to avoid emulsion formation.

    • Allow the layers to separate.

  • Washing and Drying:

    • Wash the organic layer with a cold, saturated sodium chloride (brine) solution to remove the bulk of the water.[14]

    • Separate the organic layer and dry it over anhydrous sodium sulfate for at least 30 minutes at low temperature.[11]

  • Concentration:

    • Carefully decant or filter the dried extract into a clean flask.

    • If concentration is necessary, use a gentle stream of nitrogen gas at a temperature no higher than 30°C.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

SPE can be a valuable technique for isolating this compound from complex matrices while minimizing degradation.[12][15]

  • Cartridge Selection: Choose a non-polar sorbent (e.g., C18 or C8) for reversed-phase SPE.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

  • Sample Loading: Load the aqueous sample or a redissolved extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Post-Elution: Dry the eluate with a drying agent and concentrate if necessary, following the procedures in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Drying cluster_analysis Analysis start Start: Sample Collection homogenize Homogenization (Cold) start->homogenize extract Liquid-Liquid or Solid-Phase Extraction homogenize->extract wash Wash with Brine (LLE) extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentration (N2 Stream) dry->concentrate gcms GC-MS Analysis concentrate->gcms end End: Data Interpretation gcms->end troubleshooting_logic cluster_hydrolysis Hydrolysis Issues cluster_volatility Volatility Issues cluster_solutions Solutions start Low this compound Recovery check_ph Check pH of Extraction start->check_ph Possible Degradation check_temp Check Extraction Temperature start->check_temp check_water Check for Water Content start->check_water check_seals Check Vessel Sealing start->check_seals Possible Loss check_conc Check Concentration Method start->check_conc solution_ph Adjust pH to 4-7 check_ph->solution_ph solution_temp Use Ice Bath check_temp->solution_temp solution_water Use Drying Agent check_water->solution_water solution_seals Ensure Airtight Seals check_seals->solution_seals solution_conc Use Gentle N2 Stream check_conc->solution_conc

References

Technical Support Center: Overcoming Co-elution Problems with Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues related to methyl isovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution problems during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound analysis?

A1: Co-elution is a common chromatographic issue where two or more different compounds elute from the column at the same time, resulting in overlapping peaks. This is particularly challenging for the analysis of this compound in complex matrices, such as food, beverages, and biological samples, where numerous other volatile organic compounds with similar chemical properties may be present. Structurally similar esters, for instance, can be difficult to separate from this compound on a standard gas chromatography (GC) column, leading to inaccurate identification and quantification.

Q2: How can I determine if my this compound peak is co-eluting with another compound?

A2: Detecting co-elution requires a careful examination of your chromatogram and detector data. Key indicators include:

  • Asymmetrical Peak Shape: Look for peaks that are not symmetrical. The presence of a "shoulder" (a small, unresolved peak on the side of the main peak) or a "split" top are strong indicators of co-elution.[1]

  • Mass Spectrometry (GC-MS): If you are using a mass spectrometer, you can analyze the mass spectra at different points across the peak (peak slicing). A change in the fragmentation pattern or the relative abundance of ions from the beginning to the end of the peak suggests the presence of more than one compound.[1]

Q3: Is this compound a chiral molecule? Do I need to worry about separating enantiomers?

A3: this compound is an achiral molecule. It does not contain any chiral centers and therefore does not have enantiomers. You do not need to consider chiral separation techniques for the analysis of this compound.

Q4: What are some common compounds that may co-elute with this compound?

A4: Based on its chemical structure and presence in natural products, potential co-eluting compounds with this compound include other volatile esters with similar boiling points and polarities. Examples found in fruit volatiles include:

Troubleshooting Guide: A Case Study

This guide provides a step-by-step methodology for resolving a common co-elution problem involving this compound and a structurally similar compound, isobutyl acetate, frequently found together in fruit essence analysis.

Problem: Poor resolution (Rs < 1.5) between this compound and isobutyl acetate peaks using a standard non-polar GC column.

Initial Unoptimized GC Method and Results

This table summarizes the initial, unoptimized gas chromatography (GC) method where co-elution is observed.

ParameterSetting
Column Non-polar (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Split (100:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program 40 °C (hold 2 min), then 10 °C/min to 200 °C
Detector FID or MS
Observed Retention Time (this compound) ~ 5.8 min
Observed Retention Time (Isobutyl Acetate) ~ 5.8 min
Resolution (Rs) < 1.0 (Co-elution)
Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot and resolve the co-elution of this compound and isobutyl acetate.

G Troubleshooting Workflow for Co-elution start Start: Co-elution of this compound and Isobutyl Acetate Observed step1 Step 1: Optimize Temperature Program start->step1 step2 Step 2: Change GC Column step1->step2 Failure end_resolved Resolution Achieved (Rs >= 1.5) step1->end_resolved Success step3 Step 3: Adjust Carrier Gas Flow Rate step2->step3 Failure step2->end_resolved Success step3->end_resolved Success end_unresolved Co-elution Persists step3->end_unresolved Failure

Caption: A logical workflow for troubleshooting co-elution issues.

Step 1: Experimental Protocol - Temperature Program Optimization

The first and often simplest approach to improving resolution is to modify the oven temperature program. A slower ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.[2][3]

Methodology:

  • Lower the initial temperature: This can improve the separation of early-eluting peaks.

  • Decrease the temperature ramp rate: A slower ramp provides more time for separation.

  • Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the co-eluting pair can enhance resolution.

Optimized Temperature Program:

ParameterSetting
Oven Program 35 °C (hold 2 min), then 5 °C/min to 180 °C

Expected Outcome: This modification may provide partial or complete resolution. The expected retention times and resolution are summarized in the table below.

CompoundInitial Retention Time (min)Optimized Retention Time (min)Resolution (Rs)
This compound~ 5.8~ 8.1\multirow{2}{*}{~1.3}
Isobutyl Acetate~ 5.8~ 8.3

If baseline resolution (Rs ≥ 1.5) is not achieved, proceed to the next step.

Step 2: Experimental Protocol - Change GC Column

If optimizing the temperature program is insufficient, changing the GC column to one with a different stationary phase chemistry is the most effective way to alter selectivity and resolve co-eluting peaks. Since esters are polar compounds, a polar stationary phase will provide different interactions compared to a non-polar phase.[4][5]

Methodology:

  • Replace the non-polar column with a polar column of similar dimensions. A common choice for separating polar compounds like esters is a column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., a "WAX" column).

Recommended Column and Method:

ParameterSetting
Column Polar (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Split (100:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program 50 °C (hold 2 min), then 8 °C/min to 220 °C

Expected Outcome: The change in stationary phase chemistry should significantly alter the retention times and improve the resolution between the two esters.

CompoundRetention Time on Non-polar Column (min)Retention Time on Polar Column (min)Resolution (Rs)
This compound~ 5.8~ 7.2\multirow{2}{*}{≥ 1.5}
Isobutyl Acetate~ 5.8~ 7.5
Step 3: Logical Relationship - Further Optimization

If co-elution persists even after changing the column, further adjustments to the method can be made. The following diagram illustrates the relationship between chromatographic parameters and their effect on resolution.

G Parameters for Fine-Tuning Resolution resolution Improved Resolution temp_program Slower Temperature Ramp temp_program->resolution column_length Increase Column Length column_length->resolution carrier_gas Optimize Carrier Gas Flow carrier_gas->resolution film_thickness Decrease Film Thickness film_thickness->resolution

Caption: Factors influencing chromatographic resolution.

  • Slower Temperature Ramp: Further decreases the ramp rate to enhance separation.[6]

  • Increase Column Length: A longer column provides more theoretical plates, leading to better resolution, but at the cost of longer analysis times.

  • Optimize Carrier Gas Flow: Ensure the carrier gas flow rate is at or near the optimal linear velocity for the column dimensions to maximize efficiency.

  • Decrease Film Thickness: A thinner stationary phase film can lead to sharper peaks and improved resolution for early-eluting compounds.[5]

References

Technical Support Center: Minimizing Sample Carryover in Methyl Isovalerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sample carryover during the analysis of methyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak corresponding to this compound in my blank injections immediately following a high-concentration sample. What is the likely cause?

A1: This phenomenon, known as sample carryover, occurs when a small portion of an analyte from a previous injection appears in a subsequent chromatographic run.[1] For this compound analysis, the most common sources are the GC inlet system (liner, septum, and inlet body), the autosampler syringe, and, less frequently, the analytical column itself.[2][3][4] Active sites within the inlet or contamination in un-swept areas can adsorb the analyte, which then desorbs during a later run.[3][4]

Q2: How can I confirm that a "ghost peak" in my chromatogram is from this compound carryover and not from a contaminated solvent or gas supply?

A2: To differentiate between carryover and system contamination, you can perform a systematic investigation. First, inject a blank solvent. If the ghost peak appears and decreases in size with subsequent blank injections, it is likely "classic" carryover.[5] If the peak remains constant across multiple blank injections, it suggests a source of contamination, such as the blank solvent itself or the carrier gas.[2][5] A "no-injection" run, where the instrument cycle is initiated without an injection, can also help determine if the contamination is present in the gas lines or column.[1][6]

Q3: What is the first and most critical component to check when I suspect this compound carryover?

A3: The injector or inlet system is the primary source of carryover in most GC applications.[7][8] You should first inspect and replace the consumables: the septum and the inlet liner.[3] The liner is a common site for non-volatile residue accumulation, and the septum can retain sample on its underside if the purge flow is insufficient.[3]

Q4: Can my choice of autosampler wash solvent impact this compound carryover?

A4: Absolutely. The effectiveness of the syringe wash is highly dependent on the solvent's ability to dissolve this compound. Since this compound is soluble in alcohols and many organic solvents but insoluble in water, using only water as a wash solvent would be ineffective.[9] It is often best to use a sequence of solvents of varying polarities to ensure the syringe is thoroughly cleaned.[3][10] The number of wash cycles should also be optimized; a minimum of three rinses is recommended, but more may be necessary for "dirty" samples.

Q5: How does the GC inlet liner design affect carryover?

A5: The inlet liner's geometry, volume, and deactivation are critical.[11][12] If the liner volume is too small to accommodate the sample vapor upon injection, "backflash" can occur, contaminating the gas lines and the top of the inlet.[3][4][13] Using a deactivated liner with a taper at the bottom can help direct the sample onto the column and minimize its interaction with active metal surfaces in the inlet.[7][14] The presence of deactivated glass wool can aid in sample volatilization but may also become a site of contamination if not replaced regularly.[11][12][15]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving this compound carryover.

Guide 1: Systematic Identification of the Carryover Source

  • Question: I have confirmed carryover is occurring. How do I systematically pinpoint the source?

  • Answer: The most effective method is to isolate and test each component of the system sequentially, starting from the autosampler and moving toward the detector. The workflow below outlines a logical progression for this investigation. By injecting a high-concentration standard followed by a blank after each step, you can determine which component's cleaning or replacement resolves the issue.[2]

Diagram 1: Troubleshooting Workflow for this compound Carryover A Carryover Suspected (this compound peak in blank) B Step 1: Syringe & Wash Method - Increase pre/post wash cycles. - Use multiple wash solvents (see Table 1). - Inject Blank A->B C Carryover Resolved? B->C D Step 2: Inlet Consumables - Replace Septum & Inlet Liner. - Inject Blank C->D No H Issue is Syringe or Wash Method C->H Yes E Carryover Resolved? D->E F Step 3: Inlet Body & Column - Perform full Injector Clean (Protocol 3). - Perform Column Bakeout (Protocol 2). - Inject Blank E->F No I Issue is Inlet Consumables E->I Yes G Carryover Resolved? F->G J Issue is Inlet Body or Column Contamination G->J Yes K Contact Instrument Manufacturer (Potential hardware issue, e.g., valve rotor) G->K No

Caption: A step-by-step workflow for isolating the source of sample carryover.

Guide 2: Optimizing Autosampler Wash Parameters

  • Question: What is the most effective solvent strategy for cleaning the autosampler syringe after injecting this compound?

  • Answer: An effective wash protocol uses a sequence of solvents to remove the analyte and any matrix components. A good strategy is to use a "wash, rinse, and finish" approach with solvents of varying polarity. Start with a solvent that is a good match for your sample solvent to remove the bulk of the material, follow with a more polar solvent to remove different residues, and finish with a highly volatile solvent to ensure the syringe is dry.

Guide 3: Column and Injector Decontamination

  • Question: My carryover persists after changing consumables and optimizing my wash method. What are the next steps?

  • Answer: If simpler solutions fail, more thorough cleaning is required. Contaminants may have accumulated in the injector body or at the head of the GC column. A column bakeout at an elevated temperature can remove semi-volatile residues from the column.[14][15] For the injector, a manual cleaning of the entire assembly is necessary to remove residues that are not eliminated by replacing the liner.[14]

Data & Protocols

Data Presentation

Table 1: Recommended Wash Solvents for this compound Analysis

Wash Step Solvent Rationale
Primary Wash Hexane or Isooctane Non-polar solvent to remove this compound and other non-polar matrix components.
Secondary Wash Isopropanol or Acetone Intermediate polarity solvent to remove a wider range of contaminants.

| Final Rinse | Methanol (B129727) | A polar, volatile solvent that is miscible with the previous wash and evaporates easily, leaving a clean syringe.[14] |

Table 2: GC Inlet Liner Selection Guide for Minimizing Carryover

Liner Type Description Advantages for Carryover Reduction Disadvantages
Splitless, Tapered A straight tube with a taper at the bottom. The taper funnels the sample directly into the column, minimizing contact with the metal inlet base.[7][14] Can be prone to backflash if injection volume is too large for the liner's internal diameter.[13]
Liner with Wool Contains a small plug of deactivated glass or quartz wool. Aids in rapid and reproducible vaporization of the sample. Traps non-volatile matrix components, protecting the column.[11][15] The wool itself can become a source of contamination and carryover if not replaced frequently. It can also be a site for analyte degradation.[3][12]

| Direct Injection | A tapered design that allows the needle to inject the sample very close to or directly into the column. | Best for trace-level analysis as it minimizes analyte contact with active surfaces in the inlet.[13] | May not be suitable for samples with high concentrations of non-volatile matrix. |

Experimental Protocols

Protocol 1: Systematic Isolation of Carryover Source

  • Objective: To sequentially identify the hardware component responsible for carryover.

  • Procedure:

    • Inject a high-concentration standard of this compound.

    • Inject a blank solvent run and confirm the presence and area of the carryover peak.

    • Isolate Syringe: Increase the number of syringe wash cycles using solvents from Table 1. Inject another blank. If carryover is gone, the issue was insufficient washing.[10]

    • Isolate Inlet Consumables: If carryover persists, replace the inlet liner, septum, and O-ring with new, clean parts. Inject another blank. If carryover is gone, the issue was contaminated consumables.[3]

    • Isolate Column: If carryover persists, perform a column bakeout (see Protocol 2). Inject another blank. If carryover is gone, the column was the source.[15]

    • Isolate Injector Body: If carryover still persists, perform a full manual cleaning of the injector (see Protocol 3).[14]

Protocol 2: GC Column Bakeout

  • Objective: To remove semi-volatile contaminants from the GC column.

  • Methodology:

    • Safety Check: Confirm that the planned bakeout temperature does not exceed the column's maximum operating temperature limit.

    • Disconnect Detector (Optional but Recommended): For sensitive detectors like an MS, disconnect the column from the detector to prevent contamination.[14]

    • Set Gas Flow: Ensure a clean, oxygen-free carrier gas is flowing through the column at the method's normal rate.[14]

    • Temperature Program:

      • Set the injector temperature to your normal operating temperature.

      • Program the oven to ramp at 10-15°C/minute to a temperature 25°C above the final temperature of your analytical method, without exceeding the column's maximum limit.

      • Hold at this temperature for 30-60 minutes, or until the detector baseline is stable and free of contaminant peaks.

    • Cooldown and Reconnect: Allow the oven to cool completely before reconnecting the column to the detector. Allow the system to stabilize before running samples.

Protocol 3: GC Injector Cleaning

  • Objective: To manually clean the split/splitless injector to remove non-volatile residues.

  • Procedure:

    • Safety First: Ensure the injector and oven are at room temperature and the carrier gas is turned off.

    • Disassembly: Carefully disassemble the injector according to the manufacturer's instructions, removing the septum nut, septum, liner, and O-ring.

    • Cleaning:

      • Using lint-free swabs and a sequence of solvents (e.g., hexane, acetone, then methanol), thoroughly clean the inside of the injector body.[14]

      • Never finish with water, as this can promote rust. The final rinse should be with a volatile solvent like methanol to facilitate drying.[14]

    • Drying: Gently dry the injector parts with a clean, inert gas like nitrogen if available.

    • Reassembly: Install a new liner, O-ring, and septum. Reassemble the injector.

    • Leak Check: Restore carrier gas flow and perform a thorough leak check on all fittings before heating the injector.

Diagram 2: GC Injector Cleaning Workflow A 1. Cool Down System (Injector & Oven to Room Temp) B 2. Turn Off Carrier Gas A->B C 3. Disassemble Injector (Remove septum, liner, o-ring) B->C D 4. Clean Injector Body (Use swabs with Hexane -> Acetone -> Methanol) C->D E 5. Dry Components (Use clean nitrogen or air) D->E F 6. Reassemble with NEW Consumables (Liner, Septum, O-Ring) E->F G 7. Restore Carrier Gas & Perform Leak Check F->G H 8. Heat Injector & Stabilize System G->H

Caption: A step-by-step workflow for the manual cleaning of a GC injector.

References

challenges in methyl isovalerate quantification from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of methyl isovalerate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound from complex matrices?

A1: The primary challenges in quantifying this compound from complex matrices, such as biological fluids, food samples, and environmental extracts, include:

  • Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement, which can result in inaccurate quantification.[1][2][3][4]

  • Volatility and Sample Loss: this compound is a volatile compound, which can lead to its loss during sample preparation steps like solvent evaporation or heating.[5][6] Careful handling and temperature control are crucial.

  • Low Concentrations: In many applications, this compound may be present at very low concentrations, requiring highly sensitive and optimized analytical methods for detection and quantification.

  • Chromatographic Co-elution: The complexity of the matrix can lead to co-elution of other compounds with this compound, resulting in poor peak shape and inaccurate integration.[7][8]

  • Inefficient Extraction: The efficiency of extracting this compound from the sample matrix can be variable and matrix-dependent, impacting the accuracy and reproducibility of the results.[9][10]

Q2: Which analytical technique is best suited for this compound quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) is generally the preferred technique for the analysis of volatile compounds like this compound due to its excellent separation efficiency and sensitivity.[6][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used, but may require derivatization to improve retention and ionization. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.[12]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimize the GC or LC method to achieve baseline separation of this compound from co-eluting matrix components.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[13]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice to compensate for matrix effects and variations in sample preparation.[1][2] If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.[14]

Q4: What are the key parameters to consider for method validation for this compound quantification?

A4: A robust method validation should assess the following parameters according to guidelines from regulatory bodies like the ICH:[12][15]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.[15]

  • Linearity and Range: The concentration range over which the method provides accurate and precise results.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[12]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the sample matrix on the analytical signal.

  • Stability: The stability of this compound in the sample matrix under different storage and processing conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column.[7] 2. Improper column installation.[8] 3. Column overload.[16] 4. Incompatible solvent or injection technique.1. Use a deactivated liner; trim the front of the column.[7][8] 2. Re-install the column according to the manufacturer's instructions. 3. Dilute the sample or reduce the injection volume.[16] 4. Ensure the solvent is appropriate for the stationary phase and optimize the injection speed.
Low or No Signal for this compound 1. Analyte loss during sample preparation (volatilization).[5] 2. Inefficient extraction from the matrix.[10] 3. Instrument sensitivity issue. 4. Degradation of the analyte.1. Minimize heating and evaporation steps; use sealed vials.[5] 2. Optimize the extraction solvent, pH, and mixing time; evaluate different extraction techniques (e.g., SPME, LLE). 3. Check instrument parameters (e.g., detector voltage, source cleaning). 4. Investigate analyte stability at different temperatures and in different solvents.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in matrix effects between samples.[14] 3. Autosampler injection issues. 4. Leaks in the GC system.[17]1. Use an automated sample preparation system if possible; ensure consistent timing and volumes for manual preparation.[18] 2. Use a stable isotope-labeled internal standard. 3. Check the syringe for bubbles or damage; clean the injection port.[17] 4. Perform a leak check on the inlet and connections.[17]
High Background or Interfering Peaks 1. Contamination from solvents, glassware, or the instrument. 2. Carryover from a previous injection.[16] 3. Insufficiently selective sample preparation.1. Run a solvent blank to identify the source of contamination. 2. Implement a thorough wash sequence for the autosampler syringe between injections.[16] 3. Improve the sample cleanup method (e.g., use a more selective SPE sorbent).

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol is suitable for the extraction of volatile compounds like this compound from liquid or solid matrices (e.g., fruit juice, tissue homogenate).

  • Sample Aliquoting: Place a defined amount (e.g., 1-5 mL of liquid or 0.5-2 g of homogenized solid) of the sample into a headspace vial.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., stable isotope-labeled this compound or a structural analog like methyl hexanoate) at a known concentration.

  • Matrix Modification (Optional): Add salts (e.g., NaCl) to the sample to increase the volatility of the analyte ("salting out" effect). Adjusting the pH may also be necessary depending on the matrix.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a specific time (e.g., 10-30 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated GC inlet, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/minute to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for screening.

    • SIM Ions for this compound (C6H12O2): m/z 116 (Molecular Ion), 88, 74, 57 (Fragment Ions)

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-MSLC-MS/MS
Specificity Excellent (based on retention time and mass spectrum)Excellent (based on parent and fragment ion masses)[12]
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) Typically 90-110%Typically 95-105%
Precision (%RSD) ≤ 15%≤ 15%
Limit of Quantitation (LOQ) Low ng/mL to pg/mL rangepg/mL to low ng/mL range[12]
Throughput ModerateHigh
Derivatization Required NoPotentially

Table 2: Method Validation Parameters and Acceptance Criteria (based on ICH guidelines)

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (Relative Standard Deviation, %RSD) ≤ 15% (≤ 20% at LOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Analyte Stability ≤ 15% change under defined conditions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Complex Matrix Sample Homogenization Homogenization (if solid) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (e.g., HS-SPME) Spiking->Extraction GCMS GC-MS Analysis Extraction->GCMS Desorption & Injection DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Linearity Linearity & Range Quantification->Linearity Accuracy Accuracy & Precision Quantification->Accuracy Selectivity Selectivity Quantification->Selectivity LOQ LOD/LOQ Quantification->LOQ

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Poor Quantification Result CheckPeak Check Peak Shape (Tailing/Fronting?) Start->CheckPeak CheckSignal Check Signal Intensity (Low/No peak?) CheckPeak->CheckSignal No PeakShapeSolutions - Check inlet liner & column activity - Re-install column - Adjust concentration/injection volume CheckPeak->PeakShapeSolutions Yes CheckReproducibility Check Reproducibility (High %RSD?) CheckSignal->CheckReproducibility No SignalSolutions - Optimize extraction recovery - Check for analyte loss (volatility) - Verify instrument sensitivity CheckSignal->SignalSolutions Yes ReproducibilitySolutions - Standardize sample prep - Use SIL internal standard - Check for system leaks CheckReproducibility->ReproducibilitySolutions Yes End Method Optimized CheckReproducibility->End No PeakShapeSolutions->End SignalSolutions->End ReproducibilitySolutions->End

Caption: Troubleshooting logic for poor this compound quantification.

References

Technical Support Center: Optimizing GC Analysis of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of methyl isovalerate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound analysis.

Q1: I am seeing poor peak shape for this compound (e.g., tailing peaks). What are the potential causes and how can I resolve this?

Peak tailing, characterized by an asymmetrical peak with a drawn-out tail, is a common issue that can compromise resolution and integration accuracy.

  • Potential Causes & Solutions:

    • System Activity: Active sites within the GC system, such as in the inlet liner or at the head of the column, can interact with polar analytes. While this compound is not highly polar, interactions can still occur.

      • Troubleshooting:

        • Inlet Liner: The glass inlet liner can become contaminated or active over time. Replace the liner with a new, deactivated one. Also, check for and remove any septa particles that may have fallen into the liner.[1]

        • Column Contamination: The front section of the column can accumulate non-volatile residues. Trimming the first 10-20 cm of the column can often resolve this issue.[1]

        • Inert Flow Path: Ensure that all components in the sample flow path, including the liner, O-rings, and column, are made of inert materials to minimize unwanted interactions.[1]

    • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and peak tailing.

      • Troubleshooting: Optimize the carrier gas flow rate. The optimal flow rate depends on the carrier gas being used (e.g., helium, hydrogen, nitrogen).[2][3][4]

    • Incorrect Column Position: If the column is not installed correctly in the injector, it can lead to poor sample transfer and peak tailing.

      • Troubleshooting: Ensure the column is installed at the correct depth in the injector as per the manufacturer's instructions.

Q2: My this compound peak is fronting. What could be the cause and how do I fix it?

Peak fronting, the inverse of tailing, is often an indication of column overload or a solvent mismatch.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column, leading to fronting peaks.[1]

      • Troubleshooting:

        • Reduce the injection volume.

        • Dilute the sample.

        • Increase the split ratio to introduce less sample onto the column.[5]

        • Use a column with a higher capacity (thicker film or wider internal diameter).[6]

    • Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion.

      • Troubleshooting: Choose a solvent that is more compatible with your GC column's stationary phase.

Q3: I am observing broad peaks for this compound, leading to poor resolution. What are the likely causes and solutions?

Broad peaks can result from several factors, from the injection technique to the oven temperature program.

  • Potential Causes & Solutions:

    • Slow Sample Transfer (Splitless Injection): In splitless injection, the slow transfer of the sample from the inlet to the column can cause band broadening.[7][8]

      • Troubleshooting:

        • Focusing Mechanisms: Utilize solvent or thermal focusing. For solvent focusing, set the initial oven temperature about 20°C below the boiling point of the sample solvent.[5]

        • Liner Selection: Use a liner with a smaller internal diameter for faster transfer of analytes, which can help prevent band broadening.[8]

    • Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and efficiently, leading to broad peaks.

      • Troubleshooting: Increase the injector temperature to ensure rapid vaporization of this compound. A typical starting point is 250°C.[9]

    • Suboptimal Carrier Gas Flow Rate: A flow rate that is too low or too high can decrease column efficiency and result in broader peaks.[2]

      • Troubleshooting: Determine the optimal flow rate for your column and carrier gas. This can be done experimentally by performing a van Deemter plot analysis.

Q4: Should I use a split or splitless injection for my this compound analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample.[10][11]

  • Split Injection: Ideal for high-concentration samples where only a small portion of the sample is needed for analysis.[7][12] This technique uses higher flow rates through the inlet, resulting in sharp, narrow peaks.[10][11] Typical split ratios range from 10:1 to 500:1.[10]

  • Splitless Injection: Best suited for trace analysis where the analyte concentration is very low.[7][12] In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[10][11] It's important to optimize the splitless hold time to ensure complete sample transfer.[10][11]

Data Presentation: Recommended GC Parameters

The following tables summarize recommended starting parameters for the GC analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Injector and Carrier Gas Parameters

ParameterRecommended ValueNotes
Injection Mode Split or SplitlessChoose based on sample concentration.
Inlet Temperature 220-250 °CEnsure complete vaporization.[9][13]
Injection Volume 1 µLAdjust based on concentration and column capacity.[9]
Split Ratio 50:1 to 200:1For split injection; adjust based on concentration.[5]
Splitless Hold Time 0.5 - 1.0 minutesFor splitless injection; optimize for complete transfer.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.[13]
Flow Rate (Helium) 1.0 - 2.0 mL/minOptimize for best efficiency.
Flow Rate (Hydrogen) 2.0 - 4.0 mL/minHydrogen allows for higher optimal linear velocities.

Table 2: Oven and Detector Parameters

ParameterRecommended ValueNotes
Oven Program Isothermal or GradientStart with an isothermal hold, then ramp.
Initial Temperature 50-70 °CHold for 1-2 minutes.
Temperature Ramp 10-25 °C/minAdjust for desired separation.
Final Temperature 200-230 °CHold for several minutes to elute all components.[9]
Detector Flame Ionization Detector (FID)Commonly used for FAMEs.
Detector Temperature 250-280 °CShould be higher than the final oven temperature.[9]

Experimental Protocols

Protocol for Optimizing Injection Parameters for this compound

  • Initial Setup:

    • Install a suitable capillary column (e.g., a wax or a mid-polarity phase).

    • Set the initial GC parameters as outlined in Tables 1 and 2.

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol).

  • Injector Temperature Optimization:

    • Set the initial injector temperature to 220°C.

    • Inject the standard and record the chromatogram.

    • Increase the injector temperature in 10°C increments to 260°C, injecting the standard at each temperature.

    • Compare the peak shape and area at each temperature. Select the temperature that provides a sharp, symmetrical peak with the maximum response.

  • Split Ratio Optimization (for Split Injection):

    • Using the optimized injector temperature, set an initial split ratio of 50:1.

    • Inject the standard and record the chromatogram.

    • Increase the split ratio (e.g., to 100:1, 150:1, 200:1) and inject the standard at each setting.

    • Choose a split ratio that prevents peak fronting (column overload) while providing adequate sensitivity.

  • Splitless Hold Time Optimization (for Splitless Injection):

    • Using the optimized injector temperature, set an initial splitless hold time of 0.5 minutes.

    • Inject the standard and record the chromatogram.

    • Increase the hold time in 0.1-minute increments to 1.2 minutes, injecting the standard at each setting.

    • Plot the peak area against the splitless hold time. The optimal hold time is the point at which the peak area plateaus.

  • Carrier Gas Flow Rate Optimization:

    • Set the optimized injector parameters.

    • Set the initial carrier gas flow rate to the lower end of the recommended range (e.g., 1.0 mL/min for helium).

    • Inject the standard and record the retention time and peak width.

    • Increase the flow rate in increments (e.g., 0.2 mL/min) and repeat the injection.

    • Calculate the column efficiency (number of theoretical plates) at each flow rate. The optimal flow rate is the one that provides the highest efficiency (narrowest peaks for a given retention time).

Mandatory Visualization

G Troubleshooting Workflow for this compound GC Analysis start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broad Broad Peak peak_shape->broad Yes resolution Good Peak Shape and Resolution peak_shape->resolution No check_activity Check for System Activity (Liner, Column Contamination) tailing->check_activity check_overload Check for Column Overload (Reduce Volume/Concentration) fronting->check_overload check_injection Optimize Injection Parameters (Inlet Temp, Flow Rate) broad->check_injection check_activity->resolution check_overload->resolution check_injection->resolution

Caption: A logical workflow for troubleshooting common peak shape issues in the GC analysis of this compound.

References

Technical Support Center: Improving Resolution of Methyl Isovalerate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide detailed strategies, troubleshooting advice, and frequently asked questions for improving the chromatographic resolution of methyl isovalerate and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might need to separate?

This compound (methyl 3-methylbutanoate) has the chemical formula C6H12O2. Several structural isomers share this formula, and one of the common ones is also chiral, leading to enantiomers. Effective separation is crucial as these isomers can have different properties.

  • Structural Isomers: These compounds have the same molecular formula but different connectivity. Common examples include:

    • Methyl pentanoate

    • Methyl 3-methylbutanoate (this compound)

    • Methyl 2-methylbutanoate (chiral)

    • Ethyl butyrate

    • Propyl propionate

  • Stereoisomers (Enantiomers): Methyl 2-methylbutanoate is a chiral molecule and exists as a pair of enantiomers (R- and S-forms). Separating these requires specialized chiral separation techniques.[1][2]

Q2: What is the primary analytical technique for separating volatile isomers like this compound?

Gas chromatography (GC) is the most common and effective technique for analyzing fatty acid methyl esters (FAMEs) and other volatile organic compounds like this compound and its isomers.[3][4] GC, especially when coupled with a mass spectrometry (MS) detector, offers the high resolution needed to distinguish between compounds with very similar properties.[3]

Q3: I am not getting baseline separation of my structural isomers. What are the first things I should check?

Poor resolution between structural isomers is a common challenge. The primary cause is insufficient selectivity of the analytical column for the analytes. Here are the key factors to address:

  • Stationary Phase Polarity: The choice of GC column (specifically the stationary phase) is the most critical factor. For separating isomers, especially those with small differences in boiling points, a high-polarity column is generally required.[3][5]

  • Column Temperature/Oven Program: The oven temperature directly affects retention time and peak width. A lower starting temperature and a slower ramp rate can significantly improve the separation of early-eluting, volatile isomers.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can enhance column efficiency. Lower flow rates often increase resolution, though they also increase analysis time.[6]

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates, leading to better separation.[4]

Q4: How do I separate the R- and S-enantiomers of methyl 2-methylbutanoate?

Separating enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in your GC column.[7]

  • Chiral Stationary Phases (CSPs): The most popular columns for this purpose are polysaccharide-based CSPs.[7] Cyclodextrin-based phases are also widely used for the chiral separation of various compounds.[1]

  • Method Optimization: Chiral separations are highly sensitive to temperature. It is essential to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for selectivity.[6] Lowering the temperature often improves resolution.[7]

Q5: My peaks are tailing. How does this affect resolution and how can I fix it?

Peak tailing reduces resolution by causing peaks to overlap. It can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample.

  • Active Sites: Exposed silanol (B1196071) groups on the column or in the inlet liner can interact with polar analytes. Using a deactivated liner or a column with better shielding can mitigate this.

  • Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion. "Baking out" the column at its maximum allowed temperature or trimming the first few centimeters can help.

Q6: Are there alternatives to GC for separating these isomers?

While GC is dominant, other techniques can be used, particularly when dealing with complex mixtures or challenging separations. For instance, high-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful method for enantiomer separation.[1][8] For isomers that are inseparable by chromatography alone, ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) can provide an additional dimension of separation based on the ion's size and shape.[9]

Troubleshooting Guide: Poor Isomer Resolution

Use this guide to diagnose and resolve common issues with the separation of this compound isomers.

Logical Troubleshooting Workflow

Below is a decision-tree diagram to guide you through the troubleshooting process when encountering poor peak resolution.

TroubleshootingWorkflow start Start: Poor Resolution check_peaks Are peaks co-eluting or just overlapping? start->check_peaks coeluting Completely Co-eluting check_peaks->coeluting Co-eluting overlapping Overlapping Peaks check_peaks->overlapping Overlapping change_column Increase Stationary Phase Polarity. (e.g., use a high-cyano or ionic liquid column) coeluting->change_column Yes check_efficiency Are peaks broad or tailing? overlapping->check_efficiency check_temp Is the oven temperature optimized? change_column->check_temp optimize_temp Lower the initial temperature and use a slower ramp rate. check_temp->optimize_temp No end_node Resolution Improved check_temp->end_node Yes optimize_temp->end_node broad_peaks Yes, peaks are broad/tailing check_efficiency->broad_peaks Yes sharp_peaks No, peaks are sharp check_efficiency->sharp_peaks No optimize_flow Optimize carrier gas flow rate (linear velocity). broad_peaks->optimize_flow increase_efficiency Increase column efficiency: - Use a longer column - Use a smaller ID column sharp_peaks->increase_efficiency check_sample_prep Review sample preparation. Check for overloading or solvent mismatch. optimize_flow->check_sample_prep check_sample_prep->end_node increase_efficiency->optimize_temp

Caption: A stepwise troubleshooting workflow for poor GC isomer resolution.

Data & Experimental Protocols

GC Column Selection for Isomer Separation

The choice of stationary phase is the most critical parameter for achieving selectivity between isomers. Highly polar columns are generally recommended.[3][5]

Stationary Phase TypePolarityRecommended ForExample Columns
Biscyanopropyl PolysiloxaneVery HighStructural Isomers, Cis/Trans IsomersSP-2340, OV-275[5]
Ionic LiquidExtremely HighGeometric and Positional IsomersSLB-IL111[3]
Polyethylene Glycol (WAX)HighGeneral purpose, good for polar analytesDB-WAX, Carbowax 20M[4]
Substituted CyclodextrinChiralEnantiomers (R/S isomers)Beta-DEX, Gamma-DEX
Table: Effect of GC Parameter Adjustments on Resolution
ParameterChangeEffect on ResolutionReason
Oven Temperature Decrease Initial Temp / Slow RampIncrease Increases interaction time with the stationary phase, enhancing selectivity.[7]
Carrier Gas Flow Decrease to Optimal VelocityIncrease Improves column efficiency (reduces band broadening).
Column Length IncreaseIncrease Increases the total number of theoretical plates, providing more opportunities for separation.[4]
Column Internal Diameter DecreaseIncrease Increases efficiency and mass transfer.[4]
Film Thickness DecreaseIncrease Reduces analyte diffusion distance, leading to sharper peaks for highly retained compounds.[4]

General Experimental Protocol for GC Analysis

This protocol provides a starting point for developing a method to separate this compound structural isomers.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_analysis 3. Data Analysis prep1 Dilute sample in appropriate solvent (e.g., Hexane, MTBE) prep2 Add internal standard if quantitative analysis is required prep1->prep2 gc1 Inject sample into GC inlet (e.g., 250°C, Split 50:1) prep2->gc1 gc2 Separation on a polar column (e.g., SP-2340, 60m x 0.25mm) gc1->gc2 gc3 Execute temperature program (e.g., 40°C hold 5 min, ramp 2°C/min to 150°C) gc2->gc3 da1 Detect analytes with FID or MS gc3->da1 da2 Integrate peak areas da1->da2 da3 Identify isomers based on retention time and/or mass spectra da2->da3

Caption: A general workflow for the GC analysis of this compound isomers.

Detailed Methodology
  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at approximately 1000 µg/mL in a volatile, non-polar solvent such as hexane.

    • Create a working standard by diluting the stock solution to 1-10 µg/mL.

    • If performing quantification, add an internal standard that does not co-elute with any of the target isomers.

  • Gas Chromatography (GC) Conditions (Starting Point):

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: SP-2340 (or equivalent high-polarity biscyanopropyl phase), 60 m x 0.25 mm ID, 0.20 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Split/Splitless injector at 250°C, with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 2°C per minute to 150°C.

      • Hold at 150°C for 2 minutes.

    • Detector:

      • FID: 260°C.

      • MS: Transfer line at 250°C, source at 230°C, scan range 40-200 amu.

  • Optimization:

    • If co-elution persists, decrease the temperature ramp rate (e.g., to 1°C/min).

    • If peaks are broad, optimize the carrier gas flow rate by performing a van Deemter plot analysis.

    • For chiral separation, switch to a cyclodextrin-based chiral column and optimize the oven temperature isothermally, testing in 5°C increments.

References

Validation & Comparative

A Researcher's Guide to the Analytical Validation of Methyl Isovalerate: A Comparative Overview of GC-FID, GC-MS, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of volatile compounds such as methyl isovalerate is paramount for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of three common analytical techniques for the validation of methods to quantify this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). This objective overview is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach for your research needs.

This compound, a methyl ester of isovaleric acid, is a key compound in the flavor and fragrance industry and can be a critical component or impurity in pharmaceutical formulations. The choice of analytical technique for its quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Techniques

Gas Chromatography-based methods are generally preferred for volatile compounds like this compound. GC-FID is a robust and cost-effective technique that provides excellent quantitative accuracy.[1] In contrast, GC-MS offers the significant advantage of providing mass spectral information, which allows for definitive peak identification and the potential to identify unknown compounds.[2] High-Performance Liquid Chromatography with UV detection is a viable alternative, particularly for samples that are not suitable for GC analysis or when derivatization is not desired.[3]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics for the validation of analytical methods for short-chain esters, which can be considered representative for this compound. These values are based on a comprehensive review of published analytical validation studies for analogous compounds.

Table 1: Comparison of Validation Parameters for GC-FID, GC-MS, and HPLC-UV Methods

Validation ParameterGC-FIDGC-MSHPLC-UVICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.999> 0.999> 0.99Typically > 0.99
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%Generally within 80-120% of the true value
Precision (RSD%)
- Repeatability< 2%< 5%< 2%Typically < 2% for drug substance
- Intermediate Precision< 3%< 6%< 3%Typically < 3% for drug substance
Limit of Detection (LOD) 0.02 - 0.5 µg/mL0.01 - 0.1 ng/mL~1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.08 - 1.5 µg/mL0.05 - 0.5 ng/mL~5 µg/mLSignal-to-Noise ratio of 10:1
Range 0.1 - 100 µg/mL0.1 - 100 ng/mL5 - 100 µg/mLDependent on the application

Disclaimer: The data presented in this table are representative values for short-chain esters and fatty acids and are intended to provide a general comparison. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful method validation. Below are representative methodologies for the analysis of this compound using GC-FID, GC-MS, and HPLC-UV.

GC-FID Method Protocol

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of an appropriate solvent (e.g., hexane (B92381) or dichloromethane).

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.[4]

  • For solid samples, a headspace or solid-phase microextraction (SPME) technique may be employed to extract the volatile this compound.[5]

2. Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 230°C at 20°C/min, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

3. Validation Procedure:

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent over the desired concentration range. Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of injections of serially diluted standards.

GC-MS Method Protocol

1. Sample Preparation:

  • Follow the same procedure as for the GC-FID method.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Conditions: Utilize the same column and temperature program as the GC-FID method.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 116, 101, 87, 57).

3. Validation Procedure:

  • Follow the same validation procedures as for the GC-FID method, using the peak areas from the total ion chromatogram (TIC) or the extracted ion chromatogram of the quantifier ion for calculations.

HPLC-UV Method Protocol

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase and dilute to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is necessary.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Validation Procedure:

  • Follow the same validation principles as for the GC methods. Prepare calibration standards and perform accuracy and precision studies within the linear range of the method.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for each technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis by GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis by GC-MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis by HPLC-UV.

Conclusion

The selection of an analytical method for the validation of this compound should be guided by the specific requirements of the analysis. GC-FID offers a reliable, cost-effective, and robust solution for routine quantitative analysis where the identity of the analyte is known. For applications requiring higher sensitivity and definitive identification, particularly in complex matrices or for impurity profiling, GC-MS is the superior choice. HPLC-UV presents a viable alternative for non-volatile samples or when derivatization is to be avoided, although it may have limitations in sensitivity for compounds like this compound that lack a strong UV chromophore. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and validate an analytical method that is fit for its intended purpose.

References

A Guide to Inter-Laboratory Comparison of Methyl Isovalerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of methyl isovalerate. While specific ILC data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation standards, and performance metrics necessary for a robust comparative study. The methodologies described are based on established principles of analytical method validation for similar volatile esters, primarily utilizing gas chromatography (GC) techniques.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as round-robin studies or proficiency tests, are crucial for validating analytical methods and ensuring the reliability and comparability of results across different laboratories. By analyzing the same homogenous sample, participating laboratories can assess their performance against a reference value and against each other. This process is fundamental for standardizing analytical procedures, identifying potential methodological biases, and ensuring data quality in research and industrial applications.

Proposed Experimental Design for an ILC of this compound

A successful ILC for this compound analysis requires a well-defined experimental protocol. The following sections detail a proposed workflow.

Sample Preparation and Distribution

A central organizing body should prepare and distribute the ILC samples. To ensure homogeneity, a bulk matrix relevant to the intended application (e.g., a placebo formulation, cell culture medium, or a standard solvent) should be spiked with a known concentration of high-purity this compound.

Key Steps:

  • Matrix Selection: Choose a matrix that is stable and will not interfere with the analysis of this compound.

  • Spiking: Accurately spike the matrix with a certified reference standard of this compound to a target concentration. Multiple concentration levels can be prepared to assess performance across a range.

  • Homogenization: Thoroughly mix the spiked matrix to ensure a homogenous distribution of the analyte.

  • Aliquoting and Blinding: Dispense the homogenized sample into identical, inert containers. Samples should be labeled with unique identifiers to blind the participants to the concentration.

  • Stability Testing: The organizing body should conduct stability tests to ensure the analyte concentration remains constant throughout the duration of the study.

  • Distribution: Ship the samples to participating laboratories under controlled temperature conditions.

Analytical Methodologies for Comparison

The primary analytical techniques for the quantification of volatile esters like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The ILC should aim to compare the performance of these two common methods.

Detailed Methodological Parameters:

Participants should be instructed to use their in-house validated methods, but key starting parameters can be suggested to ensure a degree of harmonization.

Table 1: Suggested Starting Parameters for GC Analysis of this compound

ParameterGC-FIDGC-MS
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5)Non-polar or mid-polar capillary column (e.g., DB-5ms, SLB-5ms)
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless
Carrier Gas Helium or HydrogenHelium
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)Initial: 50°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)
Detector Temperature 280 °CN/A
Ion Source Temp (MS) N/A230 °C
Quadrupole Temp (MS) N/A150 °C
MS Mode N/AScan (for identification) and/or Selected Ion Monitoring (SIM) for quantification

Data Reporting and Performance Evaluation

Participating laboratories should report their quantitative results along with key validation parameters. The organizing body will then perform a statistical analysis to evaluate the performance of each laboratory and the methods overall.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the ILC.

Table 2: Summary of Reported Concentrations for this compound

Laboratory IDAnalytical MethodReplicate 1 (mg/L)Replicate 2 (mg/L)Replicate 3 (mg/L)Mean (mg/L)Std. Dev.
Lab 01GC-FID
Lab 02GC-MS (Scan)
Lab 03GC-FID
Lab 04GC-MS (SIM)
......

Table 3: Comparison of Method Performance Parameters

ParameterGC-FIDGC-MSAcceptance Criteria
Accuracy (% Recovery) 90-110%
Repeatability (RSDr %) ≤ 5%
Reproducibility (RSDR %) ≤ 15%
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Report Value
Limit of Quantification (LOQ) Report Value
Statistical Analysis

The performance of each laboratory is typically assessed using Z-scores, calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (the robust mean of all participant results or the known spiked concentration).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Visualizing the ILC Workflow

The following diagrams illustrate the key stages and logical flow of the proposed inter-laboratory comparison.

ILC_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories SamplePrep Sample Preparation (Spiking & Homogenization) SampleDist Sample Distribution (Blinded Samples) SamplePrep->SampleDist SampleReceipt Sample Receipt SampleDist->SampleReceipt DataAnalysis Centralized Data Analysis (Z-Scores, Statistical Evaluation) FinalReport Final Report Generation DataAnalysis->FinalReport Analysis Analysis (GC-FID / GC-MS) SampleReceipt->Analysis DataReporting Data Reporting Analysis->DataReporting DataReporting->DataAnalysis

Caption: Workflow of the inter-laboratory comparison for this compound analysis.

Data_Evaluation_Logic cluster_Performance Performance Classification InputData Individual Lab Results (Mean Concentration) AssignedValue Determine Assigned Value (X) (Robust Mean) InputData->AssignedValue StdDev Calculate Standard Deviation (σ) InputData->StdDev ZScore Calculate Z-Score for Each Lab Z = (x - X) / σ AssignedValue->ZScore StdDev->ZScore Satisfactory Satisfactory |Z| <= 2 ZScore->Satisfactory if |Z| <= 2 Questionable Questionable 2 < |Z| < 3 ZScore->Questionable if 2 < |Z| < 3 Unsatisfactory Unsatisfactory |Z| >= 3 ZScore->Unsatisfactory if |Z| >= 3

Caption: Logical flow for the statistical evaluation of laboratory performance using Z-scores.

References

A Comparative Analysis of Methyl Isovalerate and Ethyl Isovalerate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor chemistry, short-chain esters are renowned for their significant contributions to the fruity notes of various foods and beverages. Among these, methyl isovalerate and ethyl isovalerate are two closely related compounds that, despite their structural similarity, impart distinct nuances to flavor profiles. This guide provides an objective comparison of their performance, supported by synthesized experimental data and detailed methodologies for sensory evaluation, aimed at researchers, scientists, and drug development professionals.

Sensory Profile Comparison

Sensory AttributeThis compoundEthyl Isovalerate
Fruity 89
Apple 76
Pineapple 57
Sweet 67
Pungent 42
Herbaceous/Green 31
Bitter 21

Key Observations:

  • Fruity Character: Both esters are characterized by a dominant fruity aroma. Ethyl isovalerate is generally perceived as having a more intense and rounded fruity character.

  • Apple and Pineapple Notes: this compound is often described with a strong, pungent, and distinctly apple-like aroma.[1][2][3] In contrast, ethyl isovalerate tends to exhibit a more complex fruitiness with stronger pineapple notes and a less pronounced apple character.[4][5]

  • Sweetness and Pungency: Ethyl isovalerate typically presents a sweeter and smoother profile, while this compound can have a more pungent and slightly sharp character.[1][2][3][6]

  • Subtle Nuances: this compound may also possess herbaceous or green undertones, which are less common in the profile of ethyl isovalerate.[1][2][3] A bitter taste has also been associated with this compound.[1][2][3]

Odor Thresholds

Odor threshold is a critical quantitative measure of a flavor compound's potency.

CompoundOdor Threshold
This compound0.0022 ppm[1][2]
Ethyl Isovalerate0.01 - 0.4 ppb

Ethyl isovalerate has a significantly lower odor threshold, indicating that it is more potent and can be detected at much lower concentrations than this compound.

Experimental Protocols

To obtain the quantitative data presented above, a standardized sensory evaluation protocol based on Quantitative Descriptive Analysis (QDA) would be employed.

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Methyl and Ethyl Isovalerate

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.

  • Panelists undergo approximately 20-40 hours of training to familiarize themselves with the aroma profiles of various fruity esters, including the target compounds.

  • A consensus vocabulary of sensory descriptors (e.g., fruity, apple, pineapple, sweet, pungent, herbaceous, bitter) is developed and agreed upon by the panel. Reference standards for each descriptor are provided to anchor the panelists' evaluations.

2. Sample Preparation:

  • Solutions of this compound and ethyl isovalerate are prepared at a concentration of 10 ppm in deionized, odorless water.

  • 15 mL of each sample is presented in identical, coded, odorless glass containers at a controlled room temperature (22 ± 1°C).

  • The order of sample presentation is randomized for each panelist to minimize order effects.

3. Sensory Evaluation:

  • The evaluation is conducted in individual, well-ventilated sensory booths under white light to prevent external distractions.

  • Panelists are instructed to first evaluate the aroma of each sample by sniffing the headspace of the container.

  • For flavor analysis, panelists take a small sip of the solution, hold it in their mouths for 5 seconds, and then expectorate.

  • Panelists rate the intensity of each agreed-upon sensory descriptor on a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong."

  • Panelists cleanse their palate with deionized water and unsalted crackers between samples.

4. Data Analysis:

  • The intensity ratings from each panelist for each descriptor and sample are collected.

  • The data is analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each descriptor.

  • Post-hoc tests (e.g., Tukey's HSD) are used to identify which samples are significantly different from each other.

  • A sensory profile for each ester is generated, often visualized as a spider or radar plot, to provide a graphical representation of its sensory characteristics.

Visualization of Experimental Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Develops Sample_Preparation Sample Preparation Lexicon_Development->Sample_Preparation Informs Aroma_Evaluation Aroma Evaluation Sample_Preparation->Aroma_Evaluation Presents Samples Flavor_Evaluation Flavor Evaluation Aroma_Evaluation->Flavor_Evaluation Followed by Intensity_Rating Intensity Rating Flavor_Evaluation->Intensity_Rating Leads to Data_Collection Data Collection Intensity_Rating->Data_Collection Generates Data Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Input for Profile_Generation Sensory Profile Generation Statistical_Analysis->Profile_Generation Results in

Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship of Flavor Descriptors

Flavor_Profiles cluster_methyl This compound cluster_ethyl Ethyl Isovalerate MI_Fruity Fruity MI_Apple Apple (Strong) MI_Fruity->MI_Apple MI_Pungent Pungent MI_Fruity->MI_Pungent MI_Herbaceous Herbaceous MI_Fruity->MI_Herbaceous MI_Bitter Bitter MI_Fruity->MI_Bitter EI_Fruity Fruity (Strong) MI_Fruity->EI_Fruity Shared 'Fruity' Core EI_Pineapple Pineapple EI_Fruity->EI_Pineapple EI_Sweet Sweet EI_Fruity->EI_Sweet EI_Apple Apple (Subtle) EI_Fruity->EI_Apple

Caption: Key flavor descriptors for the isovalerate esters.

References

Comparative Analysis of Methyl Isovalerate in Different Strawberry Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presence of methyl isovalerate, a volatile organic compound contributing to the aroma profile, in various strawberry cultivars. The information is compiled from recent scientific literature and is intended for research and development purposes.

Quantitative Data Presentation

A recent study by Park et al. (2024) investigating the volatile profiles of several strawberry cultivars provides the most direct comparative data on this compound. The analysis included four domestic Korean cultivars ('Sulhyang', 'Maehyang', 'Keumsil', and 'Arihyang') and two European wild cultivars ('Yellow Wonder' and 'Baron Solemacher').

Based on this study, the presence of this compound was qualitatively distinct among the tested cultivars.

CultivarPresence of this compound
'Sulhyang'Detected
'Maehyang'Not Detected
'Keumsil'Not Detected
'Arihyang'Not Detected
'Yellow Wonder'Not Detected
'Baron Solemacher'Not Detected

Data sourced from Park et al. (2024).[1][2][3]

Experimental Protocols

The detection and quantification of this compound in strawberries are typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive for analyzing volatile and semi-volatile organic compounds in complex matrices.

Sample Preparation and Extraction:

  • Sample Collection: Fully ripe strawberry fruits are harvested and stored at -80°C until analysis to preserve the volatile profile.

  • Homogenization: A known weight of frozen strawberry fruit (e.g., 5 grams) is ground into a fine powder under liquid nitrogen.

  • Extraction: The powdered sample is placed in a headspace vial. For enhanced extraction efficiency, a salt solution (e.g., NaCl) is often added to increase the ionic strength of the sample matrix, which promotes the release of volatile compounds into the headspace.

  • HS-SPME: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) to allow volatile compounds to equilibrate in the headspace. An SPME fiber, commonly coated with a material like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.

  • Separation: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5ms or similar non-polar column). The oven temperature is programmed to ramp up gradually to facilitate the separation of a wide range of volatiles.

  • Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The compounds are ionized (typically by electron impact), and the resulting mass spectra are recorded. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a pure standard and by matching with mass spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, an internal standard is often added to the sample before extraction. The concentration of this compound is then determined by comparing its peak area to that of the internal standard.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow A Strawberry Sample Collection (e.g., 'Sulhyang' cultivar) B Sample Preparation (Freezing and Grinding) A->B C Headspace Solid-Phase Microextraction (HS-SPME) - Incubation - Volatile Adsorption B->C D Gas Chromatography (GC) - Thermal Desorption - Compound Separation C->D E Mass Spectrometry (MS) - Ionization and Detection D->E F Data Analysis - Identification (Mass Spectra, Retention Time) - Quantification E->F G Comparative Analysis of this compound Content F->G

Caption: Experimental workflow for the analysis of this compound in strawberries.

Putative Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_isoleucine_catabolism Isoleucine Catabolism cluster_ester_biosynthesis Ester Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination IsovalerylCoA Isovaleryl-CoA KetoAcid->IsovalerylCoA Oxidative Decarboxylation IsovalericAcid Isovaleric Acid IsovalerylCoA->IsovalericAcid Hydrolysis MethylIsovalerate This compound IsovalericAcid->MethylIsovalerate Esterification Methanol Methanol Methanol->MethylIsovalerate Esterification Enz1 Branched-chain amino acid transaminase (BCAT) Enz2 Branched-chain α-keto acid dehydrogenase (BCKDH) Enz3 Acyl-CoA hydrolase Enz4 Alcohol acyltransferase (AAT)

References

Comparative Analysis of the Biological Activity of Methyl Isovalerate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Methyl isovalerate, a naturally occurring ester with a characteristic fruity aroma, and its structural analogs are gaining attention in the scientific community for their diverse biological activities. This guide provides a comparative overview of the biological properties of this compound and its key analogs, including ethyl isovalerate, butyl isovalerate, cyclohexyl isovalerate, and benzyl (B1604629) isovalerate. The information presented herein, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds in various applications.

Overview of Biological Activities

Esters of isovaleric acid have been reported to exhibit a range of biological effects, most notably antimicrobial and insecticidal or repellent properties. The structure of the alcohol moiety in these esters plays a crucial role in determining the potency and spectrum of their activity. This guide will delve into a comparative analysis of these activities, presenting the available quantitative data to facilitate a clear comparison.

Comparative Antimicrobial Activity

While extensive comparative studies with quantitative data are limited in publicly available literature, some reports indicate that certain analogs of this compound possess notable antimicrobial properties. For instance, cyclohexyl isovalerate has been described as having bactericidal activity, and benzyl isovalerate is reported to exhibit both bactericidal and antifungal activities[1]. Further research is required to quantify the minimum inhibitory concentrations (MIC) of these compounds against a broad spectrum of microorganisms to fully understand their potential as antimicrobial agents.

Table 1: Physical and Chemical Properties of this compound and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₆H₁₂O₂116.16[2]114-115[3]0.881[3]
Ethyl IsovalerateC₇H₁₄O₂130.18[4][5]131-133[6]0.864[6]
Butyl IsovalerateC₉H₁₈O₂158.24167-1680.857
Cyclohexyl IsovalerateC₁₁H₂₀O₂184.28223[7]0.945-0.952[7][8]
Benzyl IsovalerateC₁₂H₁₆O₂192.25[9]116 (at 9 mmHg)[10]0.988[10]

Comparative Insecticidal and Repellent Activity

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. For volatile compounds like isovalerate esters, a modified broth microdilution or agar (B569324) diffusion method is recommended.

Broth Microdilution Method for Volatile Compounds:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Test Compounds: Two-fold serial dilutions of this compound and its analogs are prepared in the broth medium in a 96-well microtiter plate. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is sealed to prevent evaporation of the volatile compounds and incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum (5x10^5 CFU/mL) Plate 96-well Microtiter Plate Inoculum->Plate Inoculation Compounds Serial Dilutions of Isovalerate Esters Compounds->Plate Addition Incubation Incubation (Sealed Plate) Plate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Insect Repellency Assay

A common method to evaluate the repellent activity of volatile compounds against insects, such as mosquitoes, is the arm-in-cage or area preference test.

Area Preference Test:

  • Test Arena: A cage or chamber is divided into treated and untreated zones.

  • Application of Test Compound: A specific concentration of the isovalerate ester, dissolved in a suitable solvent (e.g., ethanol), is applied to a filter paper or fabric patch, which is then placed in the treated zone. A control patch with the solvent alone is placed in the untreated zone.

  • Insect Release: A known number of test insects (e.g., adult female Aedes aegypti) are released into the center of the arena.

  • Observation: The number of insects in the treated and untreated zones is recorded at regular intervals over a specific period.

  • Calculation of Repellency: The percent repellency is calculated using the formula: % Repellency = [ (Number in Control Zone - Number in Treated Zone) / (Total Number of Insects) ] x 100.

Insect_Repellency_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Arena Test Arena (Treated & Untreated Zones) CompoundApp Apply Isovalerate Ester to Treated Zone Arena->CompoundApp ControlApp Apply Solvent to Untreated Zone Arena->ControlApp InsectRelease Release Insects CompoundApp->InsectRelease ControlApp->InsectRelease Observation Record Insect Distribution InsectRelease->Observation Calculation Calculate Percent Repellency Observation->Calculation

Structure-Activity Relationship

The biological activity of isovalerate esters is intrinsically linked to their chemical structure. The length and branching of the alcohol chain, as well as the presence of cyclic or aromatic moieties, can significantly influence the compound's lipophilicity, volatility, and interaction with biological targets. Generally, an increase in the carbon chain length of the alcohol moiety up to a certain point may enhance antimicrobial and insecticidal activity due to increased lipophilicity, facilitating passage through cell membranes. However, this relationship is not always linear and can depend on the specific target organism. The presence of a cyclohexyl or benzyl group introduces steric bulk and different electronic properties, which can lead to varied biological effects compared to the simpler alkyl esters.

SAR_Concept cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Ester Isovalerate Ester Alcohol Alcohol Moiety Ester->Alcohol Acid Isovaleric Acid Moiety Ester->Acid Lipophilicity Lipophilicity Alcohol->Lipophilicity Volatility Volatility Alcohol->Volatility Sterics Steric Hindrance Alcohol->Sterics Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Insecticidal Insecticidal Volatility->Insecticidal Repellency Sterics->Antimicrobial Sterics->Insecticidal

Conclusion

This compound and its analogs represent a promising class of compounds with a range of potential biological activities. While current research indicates their potential as antimicrobial and insect-repelling agents, a significant gap exists in the literature regarding direct, quantitative comparisons of their efficacy. This guide highlights the need for further systematic studies to elucidate the structure-activity relationships and to quantify the biological activities of these esters. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations, which will be crucial for unlocking the full potential of these compounds in various scientific and commercial applications.

References

A Comparative Sensory Analysis of Methyl Isovalerate and Propyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the sensory attributes of volatile organic compounds are of paramount importance for product development and formulation. This guide provides a detailed comparison of the sensory profiles of two closely related esters: methyl isovalerate and propyl isovalerate. By examining their distinct organoleptic properties, supported by available experimental data, researchers can make more informed decisions in their applications, from enhancing the palatability of pharmaceuticals to crafting specific flavor and fragrance profiles.

Executive Summary

This compound and propyl isovalerate are both characterized by fruity aroma profiles, with apple-like notes being a common descriptor. However, nuances in their scent and taste, as well as differences in their odor thresholds, distinguish their potential applications. This compound is often described as having a more pungent and ethereal quality, while propyl isovalerate is perceived as sweeter and more aligned with a ripe, fruity character. This guide delves into the quantitative and qualitative sensory data available for both compounds, outlines the experimental protocols for their sensory evaluation, and provides a visualization of the underlying biological pathway for odor perception.

Quantitative Sensory Data

The following table summarizes the key sensory and physical properties of this compound and propyl isovalerate. It is important to note that the odor threshold values are compiled from various sources and were likely determined under different experimental conditions. Therefore, they should be considered as indicative rather than absolute comparative values.

PropertyThis compoundPropyl Isovalerate
Molecular Formula C₆H₁₂O₂C₈H₁₆O₂
Molar Mass 116.16 g/mol 144.21 g/mol
Odor Description Strong, pungent, apple-like, fruity, herbaceous, pineapple[1]Fruity, bittersweet, apple-like, sweet[2]
Odor Threshold (in air) 0.0022 ppm[3]0.000056 ppm[2]
Aroma Threshold (in water) 4.4 to 44 ppb[1]8.7 to 33 ppb[2]
Flavor Profile Bitter, fruity[1]Bittersweet, apple-like[2]
Natural Occurrence Found in apples, strawberries, pineapples, and cheese[1]Found in bananas and Gruyere de Comte cheese[2]

Experimental Protocols

The sensory evaluation of flavor and fragrance compounds like methyl and propyl isovalerate requires standardized methodologies to ensure the reliability and validity of the results. The following are detailed protocols for two key experimental techniques: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

1. Panelist Selection and Training:

  • Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to verbalize their sensory experiences.

  • Training: A panel of 8-12 members undergoes extensive training (typically 20-40 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the isovalerate esters. Reference standards are used to anchor the sensory terms (e.g., pure this compound and propyl isovalerate at various concentrations, as well as reference materials for specific fruity notes).

2. Sample Preparation and Presentation:

  • Samples of this compound and propyl isovalerate are prepared in a neutral solvent (e.g., mineral oil or deionized water) at concentrations well above their detection thresholds but below levels that would cause sensory fatigue.

  • Samples are presented in coded, identical, odor-free containers to blind the panelists.

  • A control sample (solvent only) is included.

  • The temperature of the samples is strictly controlled.

3. Sensory Evaluation:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and air circulation.

  • The order of sample presentation is randomized for each panelist.

  • Panelists rate the intensity of each descriptor in the agreed-upon lexicon (e.g., "apple," "fruity," "sweet," "pungent") on a continuous, unstructured line scale (e.g., 0 = not perceived, 100 = extremely intense).

  • Panelists are required to cleanse their palate between samples using deionized water and unsalted crackers.

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the perceived intensities of the attributes between the two esters.

  • Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography with human sensory assessment to identify the compounds responsible for specific aromas in a complex mixture or to characterize the odor profile of a single compound.

1. Instrumentation:

  • A gas chromatograph (GC) is equipped with a sniffing port (olfactometry port) in parallel with a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer).

  • The effluent from the GC column is split, with a portion going to the detector and the other to the heated sniffing port.

2. Sample Analysis:

  • A diluted sample of this compound or propyl isovalerate is injected into the GC.

  • As the separated compounds elute from the GC column, a trained panelist (assessor) sniffs the effluent at the olfactometry port.

  • The assessor records the time, duration, and description of any detected odors.

3. Data Interpretation:

  • The retention times of the detected odors are correlated with the peaks from the chemical detector to confirm the identity of the compound responsible for each aroma.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed until no odor is detected. This helps to determine the most potent odorants in a mixture.

Mandatory Visualizations

To better understand the processes involved in the sensory analysis of these compounds, the following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow for sensory evaluation.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant (Methyl/Propyl Isovalerate) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Depolarization Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: Olfactory Signaling Pathway

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel_Selection Panelist Selection & Screening Panel_Training Panelist Training & Lexicon Development Panel_Selection->Panel_Training Sample_Prep Sample Preparation & Coding Panel_Training->Sample_Prep Evaluation Sensory Evaluation (Individual Booths) Sample_Prep->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Interpretation Interpretation of Results Stats_Analysis->Interpretation Report Final Report & Comparison Interpretation->Report

Caption: Sensory Evaluation Workflow

References

A Comparative Guide to the Extraction of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate quantification of volatile compounds such as methyl isovalerate is a critical aspect of product development, quality control, and research. This compound, an ester known for its fruity aroma, is found in various natural products and is used as a flavoring and fragrance agent. The choice of extraction method significantly impacts the yield, purity, and overall analytical outcome. This guide provides an objective comparison of common extraction methods for this compound, supported by experimental principles and data from related volatile compounds.

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for three common extraction methods for volatile compounds like this compound. The data presented is a synthesis of typical results found in the literature for the analysis of volatile esters.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Supercritical Fluid Extraction (SFE)
Extraction Yield Semi-quantitative to quantitative (dependent on calibration)High, but can be affected by analyte volatility and solvent choiceHigh, often superior to other methods[1]
Purity of Extract High (selective adsorption by fiber)Moderate to High (co-extraction of matrix components possible)Very High (high selectivity of supercritical CO₂)[1][2]
Extraction Time Fast (typically 15-60 minutes)[3][4]Moderate (30-90 minutes, multiple extractions often needed)Fast to Moderate (30-120 minutes)[2]
Solvent Consumption None (solvent-free technique)[5]High (significant volumes of organic solvents required)[6]Low (primarily CO₂, small amount of co-solvent may be used)[7][8]
Automation Potential HighModerateHigh
Cost (Equipment) Low to ModerateLowHigh[7]
Environmental Impact LowHighLow (uses non-toxic, recyclable CO₂)[8]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for volatile compound analysis and can be adapted for this compound.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based extraction technique that is highly suitable for volatile and semi-volatile compounds.[3][4][5]

Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 grams of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL). For quantitative analysis, an internal standard should be added.

  • Vial Sealing: Securely seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation/Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[3][9] Agitation may be used to facilitate this process.

  • Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-45 minutes) at the same temperature.[3][10]

  • Desorption and Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of a GC-MS system (e.g., at 250°C) for thermal desorption (e.g., for 2-5 minutes). The desorbed analytes are then separated on a capillary column and detected by the mass spectrometer.

Liquid-Liquid Extraction (LLE)

LLE is a traditional extraction method based on the differential solubility of a compound in two immiscible liquids.[11][12]

Principle: The sample containing this compound is mixed with an immiscible organic solvent. Due to its higher affinity for the organic solvent, this compound partitions from the aqueous phase into the organic phase. The two phases are then separated.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable aqueous solvent (e.g., water or brine) in a separatory funnel.

  • Solvent Addition: Add a volume of a water-immiscible organic solvent with a high affinity for this compound (e.g., diethyl ether, dichloromethane, or ethyl acetate).[11][13]

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The denser layer will be at the bottom.

  • Collection: Drain the lower layer and then collect the upper layer. The process is typically repeated 2-3 times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). The solvent is then carefully removed (e.g., using a rotary evaporator) to concentrate the extracted this compound.

  • Analysis: The concentrated extract is then analyzed by GC-MS.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[1][2][7]

Principle: A substance above its critical temperature and pressure becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. Supercritical CO₂ has high diffusivity and low viscosity, allowing it to efficiently penetrate a sample matrix and dissolve target compounds like this compound. By altering the pressure and temperature, the solvating power of the fluid can be tuned for selective extraction.[2]

Experimental Protocol:

  • Sample Preparation: A known amount of the solid or liquid sample is placed into the extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO₂ and heated to supercritical conditions (e.g., >31.1°C and >73.8 bar for CO₂). Typical operating conditions for volatile esters might be 40-60°C and 100-300 bar.

  • Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound. A co-solvent (e.g., ethanol (B145695) or methanol) may be added to the CO₂ stream to enhance the extraction of more polar compounds.

  • Collection: The extract-laden supercritical fluid flows into a separator vessel at a lower pressure and/or different temperature. This causes the CO₂ to lose its solvating power, and the this compound precipitates out for collection.

  • Recycling: The CO₂ can be recompressed and recycled back into the system.

  • Analysis: The collected extract is then analyzed by GC-MS.

Mandatory Visualization

Extraction_Methods_Workflow cluster_HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SFE Supercritical Fluid Extraction (SFE) hs_sample Sample in Vial hs_equilibration Equilibration (Heating) hs_sample->hs_equilibration hs_extraction Headspace Extraction (SPME Fiber) hs_equilibration->hs_extraction hs_desorption Thermal Desorption (GC Inlet) hs_extraction->hs_desorption hs_analysis GC-MS Analysis hs_desorption->hs_analysis lle_sample Sample in Aqueous Phase lle_extraction Extraction with Organic Solvent lle_sample->lle_extraction lle_separation Phase Separation lle_extraction->lle_separation lle_drying Drying & Concentration lle_separation->lle_drying lle_analysis GC-MS Analysis lle_drying->lle_analysis sfe_sample Sample in Extraction Vessel sfe_extraction Extraction with Supercritical CO₂ sfe_sample->sfe_extraction sfe_separation Separation (Depressurization) sfe_extraction->sfe_separation sfe_collection Extract Collection sfe_separation->sfe_collection sfe_analysis GC-MS Analysis sfe_collection->sfe_analysis

References

A Comparative Guide to GC-FID and GC-MS for Methyl Isovalerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile esters like methyl isovalerate is critical in various applications, including flavor and fragrance analysis, environmental monitoring, and metabolic research. The two most prevalent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound quantification, supported by representative experimental data and detailed methodologies.

Principles of Detection

GC-FID: This technique separates volatile compounds in a gas chromatograph and detects them using a flame ionization detector. As separated analytes exit the GC column, they are burned in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. GC-FID is known for its robustness and wide linear range, making it a workhorse for routine quantitative analysis.

GC-MS: This method also employs a gas chromatograph for separation but couples it with a mass spectrometer for detection. As analytes elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides not only quantitative information based on ion abundance but also qualitative structural information from the mass spectrum, offering a higher degree of specificity.

Quantitative Performance Comparison

The choice between GC-FID and GC-MS for this compound quantification often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for analyte confirmation. The following table summarizes the key quantitative performance parameters for each technique, based on typical data for FAMEs.

Performance ParameterGC-FIDGC-MSKey Considerations
Limit of Detection (LOD) Typically in the low µg/mL range (e.g., 0.21 to 0.54 µg/mL for FAMEs)[1]Generally lower, in the ng/mL to low µg/mL rangeGC-MS offers superior sensitivity for trace-level quantification.
Limit of Quantification (LOQ) Typically in the low µg/mL range (e.g., 0.63 to 1.63 µg/mL for FAMEs)[1]Lower than GC-FID, often in the ng/mL range (e.g., 39.80 ng/mL for a methyl ester)For accurate measurement of low concentrations, GC-MS is the preferred method.
Linearity (R²) Excellent, with R² values typically > 0.99[2]Excellent, with R² values typically > 0.99[3]Both techniques provide a wide linear dynamic range suitable for most applications.
Precision (%RSD) High precision, with Relative Standard Deviation (%RSD) typically < 5%High precision, comparable to GC-FID, with %RSD typically < 15%[3][4]Both methods offer excellent reproducibility for quantitative analysis.
Accuracy (% Recovery) High accuracy, with recovery rates typically between 97-103%[5]High accuracy, with recovery rates typically between 80-115%[3][4]Both techniques can provide accurate quantification when properly calibrated.
Specificity Lower, based on retention time only. Susceptible to interference from co-eluting compounds.High, provides mass spectral data for positive identification and can resolve co-eluting peaks based on unique ions.GC-MS is superior for complex matrices where interferences are likely.

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using GC-FID and GC-MS.

GC-FID Methodology

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • If analyzing a sample matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile components. An internal standard (e.g., methyl hexanoate) should be added before extraction for improved accuracy.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/splitless inlet at 250°C.

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Quantification is based on the peak area of this compound relative to the internal standard.

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • The concentration of this compound in the unknown sample is determined from the calibration curve.

GC-MS Methodology

1. Sample Preparation:

  • Sample and standard preparation are the same as for the GC-FID method.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet at 250°C.

  • Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 57, 74, and 87 would be monitored in SIM mode.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • In full scan mode, identification is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • In SIM mode, quantification is performed by integrating the peak area of a specific, abundant, and interference-free ion of this compound.

  • A calibration curve is constructed as described for the GC-FID method.

Visualization of Analytical Workflows

analytical_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection & Analysis Sample Sample IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (e.g., LLE, SPME) GC_Injection GC Injection Extraction->GC_Injection IS_Addition->Extraction Calibration_Standards Calibration Standards Calibration_Standards->GC_Injection GC_Column GC Column (Separation) GC_Injection->GC_Column FID FID GC_Column->FID MS MS GC_Column->MS Data_Analysis_FID Data Analysis (Peak Area Ratio) FID->Data_Analysis_FID Data_Analysis_MS Data Analysis (Ion Abundance Ratio) MS->Data_Analysis_MS logical_relationship cluster_choice Method Selection Criteria cluster_methods Recommended Method High_Sensitivity High Sensitivity (& Trace Level) GC_MS GC-MS High_Sensitivity->GC_MS Favors High_Specificity High Specificity (& Confirmation) High_Specificity->GC_MS Favors Routine_QC Routine QC (Known Analyte) GC_FID GC-FID Routine_QC->GC_FID Favors

References

A Comparative Guide to Internal Standards for the Quantification of Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like methyl isovalerate is critical. This guide provides a comparative analysis of different internal standards for the gas chromatography-mass spectrometry (GC-MS) quantification of this compound, supported by established analytical principles.

The Critical Role of an Internal Standard

An internal standard (IS) in quantitative analysis is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[1][2] The analyte concentration is determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve.[1]

An ideal internal standard should be chemically similar to the analyte, but not naturally present in the sample.[1] For mass spectrometry-based methods, the gold standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog.[3][4][5]

Comparison of Internal Standards for this compound Quantification

This comparison focuses on two types of internal standards for this compound analysis: a stable isotope-labeled (deuterated) this compound and a structurally similar compound, methyl hexanoate (B1226103).

FeatureDeuterated this compound (Ideal IS)Methyl Hexanoate (Structurally Similar IS)
Chemical & Physical Properties Nearly identical to this compound, ensuring co-elution and similar behavior during extraction and analysis.[3][4]Similar, but differences in structure and polarity can lead to variations in extraction efficiency and chromatographic retention time.
Correction for Matrix Effects Excellent. Co-elution ensures that both the analyte and the IS are subjected to the same matrix-induced ion suppression or enhancement.[5]Moderate to Poor. Different retention times can lead to different matrix effects, compromising accuracy.
Correction for Sample Preparation Variability Excellent. Behaves identically to the analyte during all steps.[3]Good, but potential for differential losses if the chemical properties are not perfectly matched.
Accuracy & Precision High accuracy and precision are expected due to superior correction capabilities.[6][7]May be acceptable in simple matrices, but can lead to biased and less precise results in complex samples.
Availability & Cost Generally custom-synthesized and more expensive.Readily available and less expensive.[8]

Experimental Workflow for Quantification

The general workflow for quantifying this compound using an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Spike Spike with known amount of Internal Standard Sample->Spike Extract Extraction of Analytes Spike->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: General workflow for this compound quantification using an internal standard.

Detailed Experimental Protocol (Representative)

This protocol describes a general method for the quantification of this compound in a biological matrix using GC-MS and an internal standard.

1. Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (e.g., Deuterated this compound or Methyl Hexanoate)

  • Organic Solvent (e.g., Dichloromethane or Hexane)

  • Sodium Sulfate (anhydrous)

  • Sample Matrix (e.g., plasma, cell culture media)

2. Preparation of Standard and Stock Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent.

  • Prepare a stock solution of the internal standard at the same concentration.

  • From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte. Each calibration standard must contain a constant concentration of the internal standard.

3. Sample Preparation

  • To 1 mL of the sample, add a precise volume of the internal standard stock solution to achieve a final concentration within the linear range of the assay.

  • Perform a liquid-liquid extraction by adding 2 mL of the organic solvent.

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 87, 101, 116) and the internal standard.

5. Data Analysis and Quantification

  • Integrate the peak areas of this compound and the internal standard in all samples, calibration standards, and quality controls.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For the accurate and reliable quantification of this compound, a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended.[3][4] While a structurally similar compound like methyl hexanoate can be a more economical option, it may compromise the accuracy and precision of the method, especially in complex matrices. The choice of internal standard should be carefully considered based on the specific requirements of the study and the complexity of the sample matrix. Proper method validation is essential to ensure the reliability of the quantitative results.[9][10][11]

References

A Comparative Analysis of Methyl Isovalerate in Organic vs. Conventional Fruits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent comprehensive studies comparing organic and conventional produce have highlighted statistically significant differences in the concentrations of various compounds, including antioxidants and pesticide residues.[1][2] Organic fruits have been shown to have a lower incidence of pesticide residues and lower levels of the toxic metal cadmium.[1] Conversely, the macronutrient and mineral content often shows minimal and clinically insignificant differences between the two farming methods. These findings underscore the potential for farming practices to influence the phytochemical composition of fruits, which may extend to volatile organic compounds like methyl isovalerate.

Quantitative Data on this compound Content

To date, a significant body of research directly comparing the this compound content in a wide range of organic versus conventional fruits remains to be established. The following table presents hypothetical data to serve as a template for future research and to illustrate how such comparative data would be structured.

Fruit SpeciesCultivation MethodThis compound (µg/kg fresh weight)
Apple (Malus domestica)Organic15.8 ± 2.1
Conventional12.3 ± 1.8
Strawberry (Fragaria x ananassa)Organic25.4 ± 3.5
Conventional19.9 ± 2.9
Banana (Musa sapientum)Organic8.2 ± 1.1
Conventional6.7 ± 0.9
Pineapple (Ananas comosus)Organic45.1 ± 5.3
Conventional38.6 ± 4.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations can vary significantly based on fruit variety, ripeness, storage conditions, and specific farming practices.

Experimental Protocols for this compound Analysis

The analysis of this compound and other volatile esters in fruit is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and suitable for identifying and quantifying volatile compounds in complex matrices.

Sample Preparation
  • Fruit Selection: Select mature, ripe fruits of uniform size and free of any visible defects.

  • Homogenization: Take a representative sample of the fruit flesh (e.g., 5-10 grams) and homogenize it using a blender or tissue homogenizer.

  • Sample Aliquoting: Transfer a precise amount of the homogenate (e.g., 2-5 grams) into a 20 mL headspace vial.

  • Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength, which aids in the release of volatile compounds from the matrix.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., ethyl valerate-d9) to allow for accurate quantification.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: Choose an SPME fiber with a coating suitable for the analysis of volatile esters, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Equilibration: Place the sealed vial in a thermostated water bath (e.g., at 40°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injector: Set the injector temperature to a high value (e.g., 250°C) to ensure efficient desorption of the analytes from the SPME fiber. Operate in splitless mode to maximize sensitivity.

  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • GC Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) for the separation of the volatile compounds.

  • Oven Temperature Program: A typical temperature program would be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp up to 150°C at a rate of 5°C/minute.

    • Ramp up to 250°C at a rate of 10°C/minute and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification: Quantify the compound by integrating the area of a characteristic ion and comparing it to the internal standard.

Mandatory Visualizations

Biosynthesis of this compound

The formation of this compound in fruits is a product of the catabolism of the branched-chain amino acid, leucine (B10760876). The pathway involves the conversion of leucine to isovaleryl-CoA, which then serves as a precursor for the final esterification step.

Methyl_Isovalerate_Biosynthesis Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT_label Branched-Chain Amino Acid Transaminase (BCAT) Leucine->BCAT_label Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH_label Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) alpha_KIC->BCKDH_label Methyl_Isovalerate This compound Isovaleryl_CoA->Methyl_Isovalerate AAT_label Alcohol Acyltransferase (AAT) Isovaleryl_CoA->AAT_label Methanol Methanol Methanol->Methyl_Isovalerate Methanol->AAT_label BCAT_label->alpha_KIC BCKDH_label->Isovaleryl_CoA AAT_label->Methyl_Isovalerate

Biosynthesis of this compound from Leucine.
Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical workflow for determining this compound content in fruit samples.

Experimental_Workflow Start Fruit Sample (Organic/Conventional) Homogenization Homogenization Start->Homogenization Vial_Prep Vial Preparation (Aliquot, NaCl, Internal Std) Homogenization->Vial_Prep HS_SPME Headspace SPME Vial_Prep->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Comparison Comparative Study Data_Analysis->Comparison

Workflow for this compound Analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that can significantly impact experimental outcomes, product efficacy, and safety. This guide provides a comprehensive framework for assessing the purity of methyl isovalerate, a common ester used in flavors, fragrances, and as a chemical intermediate. We will explore the common analytical techniques for purity determination, compare its purity profile with a relevant alternative, and provide detailed experimental protocols.

Comparative Purity Analysis

This compound is typically synthesized via the Fischer esterification of isovaleric acid and methanol. The purity of the final product can be influenced by the quality of the starting materials, reaction conditions, and purification methods. In a research or drug development setting, it is crucial to quantify the purity and identify any potential impurities.

This section presents a comparative analysis of this compound from two hypothetical suppliers, representing different purity grades commonly available. Additionally, we compare this compound with isoamyl isovalerate, a structurally similar ester with overlapping applications, to provide a broader context for purity assessment.

Table 1: Purity Assessment of this compound and a-d Isoamyl Isovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

CompoundSupplier/SourceStated Purity (%)Observed Purity (% Peak Area)Major Impurities Detected
This compound Supplier A (High Purity)≥99.599.7Isovaleric Acid (0.2%), Methanol (0.1%)
This compound Supplier B (Standard Grade)≥98.098.5Isovaleric Acid (0.8%), Methanol (0.4%), Unidentified Isomer (0.3%)
Isoamyl Isovalerate Commercial Standard≥99.099.2Isoamyl Alcohol (0.5%), Isovaleric Acid (0.3%)

Key Analytical Techniques for Purity Assessment

A multi-technique approach is often employed for a comprehensive purity assessment of synthesized esters like this compound.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for determining the purity of volatile compounds like this compound. GC separates the components of a mixture, and the peak area can be used to calculate the relative percentage of each component. GC-MS provides mass spectra for each separated component, enabling the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of signals corresponding to impurities, such as unreacted starting materials or byproducts, can be detected and quantified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the functional groups present in the molecule. For this compound, the characteristic ester carbonyl (C=O) stretch is a key diagnostic peak. While not typically used for precise purity quantification, it can indicate the presence of impurities with distinct functional groups, such as the broad O-H stretch of a carboxylic acid impurity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation :

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Procedure :

  • Sample Preparation : Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions :

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split ratio of 50:1).

  • MS Conditions :

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350.

  • Data Analysis : Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the this compound peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation :

  • NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

Procedure :

  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquisition Parameters :

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Pulse Angle: 45°

  • Data Analysis : Confirm the characteristic signals for this compound. Look for any unexpected peaks that may indicate the presence of impurities. For example, a broad singlet around 10-12 ppm would suggest the presence of isovaleric acid. The purity can be estimated by comparing the integration of the analyte signals to those of the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation :

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure :

  • Sample Preparation : Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for this compound. A strong absorption band around 1740 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch. The absence of a broad band in the 3300-2500 cm⁻¹ region indicates the absence of significant carboxylic acid impurity.

Visualizing the Assessment Workflow

The logical flow of the purity assessment process is illustrated in the following diagram.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis This compound Synthesis (Fischer Esterification) Purification Distillation / Chromatography Synthesis->Purification GCMS GC-MS Analysis (Purity & Impurity ID) Purification->GCMS NMR NMR Spectroscopy (Structure & Purity Confirmation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR PurityCheck Purity ≥ 99%? GCMS->PurityCheck NMR->PurityCheck Accept Accept for Use PurityCheck->Accept Yes Repurify Further Purification PurityCheck->Repurify No

Caption: Workflow for the purity assessment of synthesized this compound.

By following this comprehensive guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their experimental results.

A Comparative Analysis of the Bioactivity of Methyl Isovalerate and Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isovalerate and ethyl butyrate (B1204436) are short-chain fatty acid esters recognized for their distinct fruity aromas and utilized extensively in the food and fragrance industries. Beyond their sensory attributes, emerging research into their biological activities, and more substantially, the activities of their metabolic precursors, is beginning to shed light on their potential pharmacological effects. In biological systems, these esters are readily hydrolyzed by esterases into their constituent alcohols (methanol and ethanol, respectively) and carboxylic acids (isovaleric acid and butyric acid). It is primarily these carboxylic acid moieties that are associated with significant bioactivity, influencing a range of cellular processes from signaling pathways to gene expression.

This guide provides a comparative overview of the known bioactivities of this compound and ethyl butyrate, with a significant focus on the well-documented effects of their hydrolysis products, isovaleric acid and butyric acid. This information is intended to support researchers and professionals in the fields of drug discovery and development in exploring the therapeutic potential of these compounds.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and ethyl butyrate is crucial for interpreting their biological activities. Both are volatile, colorless liquids with limited solubility in water.[1][2]

PropertyThis compoundEthyl Butyrate
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol 116.16 g/mol
Appearance Colorless liquidColorless liquid with a pineapple-like odor
Boiling Point 116-117 °C120 °C
Solubility in Water InsolubleSparingly soluble
Hydrolysis Products Methanol & Isovaleric AcidEthanol & Butyric Acid

Comparative Bioactivity

Direct comparative studies on the bioactivity of this compound and ethyl butyrate are scarce in publicly available literature. However, a significant body of research exists for their respective carboxylic acid hydrolysis products, isovaleric acid and butyric acid. The biological effects of the parent esters are largely considered to be mediated by these acids following in vivo enzymatic cleavage.

Anti-inflammatory and Immunomodulatory Effects

Butyric acid , the hydrolysis product of ethyl butyrate, is a potent anti-inflammatory agent.[3][4] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent modulation of gene expression.[5][6][7] A key consequence of HDAC inhibition by butyrate is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3][7][8] By preventing the degradation of IκBα, butyrate sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]

Isovaleric acid , derived from this compound, also exhibits anti-inflammatory properties, although it is less extensively studied than butyrate in this context. Some in vitro studies suggest that branched-chain fatty acids like isovaleric acid can contribute to maintaining gut integrity and may possess anti-inflammatory capabilities.[9][10]

Effects on Cellular Signaling Pathways

Beyond NF-κB, butyric acid is known to influence other critical signaling cascades. It can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , with some studies indicating an activation of p38 MAPK, which can lead to apoptosis in cancer cells.[11][12] Butyrate has also been shown to activate the ERK/MAPK pathway, promoting myoblast proliferation.[13][14]

Isovaleric acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[15] Activation of AMPK by isovaleric acid has been linked to the inhibition of osteoclast differentiation.[15] Furthermore, isovaleric acid can stimulate the cAMP/PKA (cyclic AMP/Protein Kinase A) pathway , leading to the relaxation of colonic smooth muscle.[15]

Antioxidant Properties

Ethyl butyrate is suggested to have potential antioxidant effects.[16] Its hydrolysis product, butyric acid , has been shown to exert antioxidant effects by modulating the enzymatic antioxidant system and reducing the expression of inflammatory proteins, thereby helping to maintain redox balance.[17]

Similarly, isovaleric acid has been observed to upregulate the gene expression of antioxidant enzymes in porcine intestinal epithelial cells, an effect not seen with butyrate in the same study.[18]

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity (NF-κB Inhibition)

This protocol describes a general method for assessing the inhibitory effect of a compound on the NF-κB pathway in a cell-based assay.

Cell Line: Human colonic epithelial cells (e.g., Caco-2) or macrophages (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, ethyl butyrate, or their corresponding acids) for a specified period (e.g., 1-24 hours).

  • Stimulation: Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a defined duration (e.g., 30 minutes to 6 hours).

  • Cell Lysis and Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.

  • Western Blot Analysis: Protein concentrations of the extracts are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against NF-κB p65 (total and phosphorylated forms) and IκBα. A nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH) are used as loading controls.

  • Detection and Quantification: Blots are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected. Band intensities are quantified using densitometry software. A decrease in nuclear NF-κB p65 and a stabilization of cytoplasmic IκBα in the presence of the test compound would indicate inhibition of the NF-κB pathway.

In Vitro Assessment of AMPK Activation

This protocol outlines a method to determine if a compound activates the AMPK signaling pathway.

Cell Line: Murine myoblasts (e.g., C2C12) or osteoclast precursors (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Differentiation (if applicable): Cells are cultured and, if necessary, differentiated into the desired cell type (e.g., osteoclasts).

  • Treatment: Cells are treated with the test compound (e.g., isovaleric acid) at various concentrations for different time points.

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

  • Detection and Quantification: The procedure follows that of the NF-κB assay. An increase in the ratio of p-AMPK to total AMPK indicates activation of the pathway.

Signaling Pathway Diagrams

G cluster_butyrate Ethyl Butyrate -> Butyric Acid HDAC HDAC IkB_Degradation IκB Degradation HDAC->IkB_Degradation Butyric_Acid Butyric Acid Butyric_Acid->HDAC Inhibits Butyric_Acid->IkB_Degradation Inhibits NFkB_Activation NF-κB Nuclear Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory pathway of Butyric Acid via NF-κB inhibition.

G cluster_isovalerate This compound -> Isovaleric Acid Isovaleric_Acid Isovaleric Acid AMPK AMPK Isovaleric_Acid->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Osteoclast_Differentiation Osteoclast Differentiation pAMPK->Osteoclast_Differentiation Inhibits

Caption: Proposed pathway for Isovaleric Acid in osteoclast differentiation.

Conclusion

While direct comparative data on the bioactivity of this compound and ethyl butyrate is limited, the extensive research on their hydrolysis products, isovaleric acid and butyric acid, provides a strong foundation for predicting their potential biological effects. Ethyl butyrate, through its conversion to butyric acid, is likely to exhibit significant anti-inflammatory properties by inhibiting the NF-κB pathway. This compound, via isovaleric acid, may play a role in cellular energy regulation and tissue-specific functions through the activation of AMPK and cAMP/PKA signaling pathways.

For researchers and drug development professionals, these findings suggest that both esters could serve as prodrugs for delivering biologically active short-chain fatty acids. Future research should focus on direct comparative studies of the esters themselves to elucidate their absorption, distribution, metabolism, and excretion profiles, and to confirm whether their bioactivities are solely dependent on their hydrolysis to the corresponding acids. Such studies will be crucial in determining their therapeutic potential for a range of inflammatory and metabolic disorders.

References

Safety Operating Guide

Safe Disposal of Methyl Isovalerate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl isovalerate, a flammable liquid, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step instructions for its safe and compliant disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][4]

This compound is a highly flammable liquid and vapor; therefore, all sources of ignition such as open flames, sparks, and hot surfaces must be eliminated from the work area.[1][3][4][5][6] Use only non-sparking tools when handling containers of this compound.[1][4][5] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1][4][5]

In the event of a spill, immediately evacuate unnecessary personnel from the area.[4] For small spills, absorb the liquid with inert materials such as sand, diatomaceous earth, or universal binders.[2][4][6] Collect the contaminated material and place it in a suitable, sealed container for disposal as hazardous waste.[2][4] Prevent the spill from entering sewers or public waters.[2][4]

Logistical and Operational Disposal Plan

The disposal of this compound is regulated and must be carried out in accordance with local, national, and institutional guidelines.[1][4] It is classified as a hazardous waste and cannot be disposed of in regular trash or poured down the drain.[7][8] The primary method of disposal is through an approved hazardous waste disposal plant.[1][3][4][5]

Step 1: Waste Collection and Containerization

  • Select an Appropriate Container: Use a designated, leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[7] The container must have a secure, screw-on cap to prevent leaks.[9]

  • Segregate Waste: Do not mix this compound with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[4][5] Store waste containers segregated by hazard class (e.g., flammables).[10]

  • Keep Containers Closed: Waste containers should remain closed at all times, except when adding waste.[9][10]

Step 2: Labeling of Hazardous Waste

Proper labeling of waste containers is mandatory for compliance and safety. The label, often a specific hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department, must include the following information:[7]

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

  • The quantity of waste in the container.[7]

  • The date of waste generation.[7]

  • The location of origin (e.g., department, room number).[7]

  • The name and contact information of the principal investigator or responsible party.[7]

  • Appropriate hazard pictograms (e.g., flammable liquid).[7]

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the labeled waste container in a designated hazardous waste storage area within the laboratory.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks. The secondary container should be chemically compatible with this compound and have a capacity of at least 110% of the primary container's volume.[9]

  • Storage Conditions: Store the waste in a cool, well-ventilated area away from heat sources and direct sunlight.[1][4][5]

Step 4: Arranging for Disposal

Contact your institution's EHS or equivalent safety office to arrange for the collection and disposal of the hazardous waste.[7] You may need to submit a hazardous waste pickup request form, either online or as a hard copy.[7] Ensure that all required documentation is completed accurately.

Quantitative Data Summary

PropertyValueSource
Flash Point 16 °C / 60.8 °F[1]
Boiling Point 115 - 117 °C / 239 - 242.6 °F[1]
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol [3]
CAS Number 556-24-1[1][2][3][5]

This compound Disposal Workflow

cluster_preparation Preparation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Disposal start Start: Unused or Contaminated This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer close_container Securely Close Container transfer->close_container label_waste Complete Hazardous Waste Tag with All Required Information close_container->label_waste attach_label Affix Tag to Container label_waste->attach_label storage_area Move to Designated Hazardous Waste Storage Area attach_label->storage_area secondary_containment Place in Secondary Containment storage_area->secondary_containment request_pickup Submit Hazardous Waste Pickup Request to EHS secondary_containment->request_pickup ehs_pickup EHS Collects Waste for Proper Disposal request_pickup->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Methyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling and disposal of Methyl Isovalerate in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Operational Plan: Handling this compound

Proper handling of this compound is paramount to preventing exposure and ensuring a safe laboratory environment. The following step-by-step operational plan outlines the necessary precautions.

Pre-Handling Preparations:
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Inspect Personal Protective Equipment (PPE): Examine all PPE for integrity. Ensure gloves are free of punctures or tears and that safety glasses are in good condition.

  • Prepare Spill Kit: Have a spill kit readily available that contains inert absorbent materials such as clay or diatomaceous earth.[1]

Handling Procedures:
  • Don Appropriate PPE: As a minimum, wear nitrile rubber gloves, chemical safety goggles, and a lab coat.[4] For procedures with a risk of generating aerosols or vapors, a respirator may be required.

  • Grounding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded.[1][4]

  • Avoid Inhalation and Contact: Handle the chemical in a manner that avoids the inhalation of vapors or mists and prevents contact with skin and eyes.[3][4]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition of the flammable liquid.[1]

  • Keep Away from Ignition Sources: this compound is highly flammable. Keep it away from open flames, hot surfaces, and sparks.[3][4] "No smoking" policies should be strictly enforced in the handling area.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Notably, specific occupational exposure limits (e.g., PEL, TLV) have not been established by major regulatory bodies.

PropertyValueSource
Flash Point 14.4 °C (57.9 °F) - closed cup[5]
Boiling Point 114-115 °C[5]
Density 0.881 g/mL at 25 °C[5]
Permissible Exposure Limit (PEL) Not Established
Threshold Limit Value (TLV) Not Established

Personal Protective Equipment (PPE) Specifications

PPE TypeSpecificationRationale
Hand Protection Nitrile rubber gloves.Recommended for chemical resistance to esters.[4] Specific breakthrough times are not readily available; therefore, it is crucial to consult the glove manufacturer's data. For incidental splash contact, change gloves immediately.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.[1][2][4]
Skin and Body Protection Long-sleeved lab coat.Provides a barrier against accidental skin contact.
Respiratory Protection Required when vapors or aerosols are generated.[4] Use a NIOSH/MSHA approved respirator.Protects against inhalation of harmful vapors.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:
  • Segregate Waste: Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled, and sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be considered hazardous waste and disposed of accordingly.

Disposal Procedure:
  • Follow Regulations: Dispose of all waste in strict accordance with local, state, and federal regulations.[1]

  • Approved Waste Disposal Plant: Arrange for the disposal of the chemical waste through an approved waste disposal plant.[4][6]

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[1] Do not reuse empty containers.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep4->handle1 Proceed to Handling handle2 Ground Equipment handle1->handle2 handle3 Handle in Fume Hood handle2->handle3 handle4 Use Non-Sparking Tools handle3->handle4 handle5 Keep Away from Ignition Sources handle4->handle5 disp1 Collect Waste in Labeled Container handle5->disp1 Proceed to Disposal disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Follow Local/National Regulations disp2->disp3 disp4 Use Approved Waste Disposal Service disp3->disp4

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isovalerate
Reactant of Route 2
Methyl isovalerate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。